molecular formula C18H20O2 B1670540 Diethylstilbestrol CAS No. 56-53-1

Diethylstilbestrol

Katalognummer: B1670540
CAS-Nummer: 56-53-1
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: RGLYKWWBQGJZGM-ISLYRVAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethylstilbestrol (DES) can cause cancer according to California Labor Code. It can cause developmental toxicity according to state or federal government labeling requirements.
This compound is an odorless tasteless white crystalline powder. (NTP, 1992)
This compound is an olefinic compound that is trans-hex-3-ene in which the hydrogens at positions 3 and 4 have been replaced by p-hydroxyphenyl groups. It has a role as an antineoplastic agent, a carcinogenic agent, a xenoestrogen, an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor, an antifungal agent, an endocrine disruptor, an EC 1.1.1.146 (11beta-hydroxysteroid dehydrogenase) inhibitor, an autophagy inducer and a calcium channel blocker. It is a polyphenol and an olefinic compound.
A synthetic nonsteroidal estrogen used in the treatment of menopausal and postmenopausal disorders. It was also used formerly as a growth promoter in animals. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), this compound has been listed as a known carcinogen. (Merck, 11th ed) The FDA withdrew its approval for the use of all oral and parenteral drug products containing 25 milligrams or more of this compound per unit dose.
This compound is a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, this compound inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and is indicated for neoplasm and has 1 investigational indication.
A synthetic nonsteroidal estrogen used in the treatment of menopausal and postmenopausal disorders. It was also used formerly as a growth promoter in animals. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), this compound has been listed as a known carcinogen.
A synthetic nonsteroidal estrogen used in the treatment of menopausal and postmenopausal disorders. It was also used formerly as a growth promoter in animals. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), this compound has been listed as a known carcinogen. (Merck, 11th ed)
See also: Dienestrol (related);  Hexestrol (related);  this compound Dipropionate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLYKWWBQGJZGM-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Record name DIETHYLSTILBESTROL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63528-82-5 (di-hydrochloride salt)
Record name Diethylstilbestrol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3020465
Record name Diethylstilbestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992)
Record name DIETHYLSTILBESTROL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C
Record name DIETHYLSTILBESTROL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethylstilbestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIETHYLSTILBESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline powder, Small plates from benzene

CAS No.

56-53-1, 22610-99-7, 6898-97-1
Record name DIETHYLSTILBESTROL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethylstilbestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylstilbestrol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Stilbenediol, alpha,alpha'-diethyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022610997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylstilbestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name diethylstilbestrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethylstilbestrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylstilbestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylstilbestrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethylstilbestrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLSTILBESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731DCA35BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYLSTILBESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

336 to 342 °F (NTP, 1992), 169-172 °C
Record name DIETHYLSTILBESTROL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16199
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethylstilbestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIETHYLSTILBESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Synthesis and chemical properties of Diethylstilbestrol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Synthesis and Physicochemical Characterization of Diethylstilbestrol (DES)

Executive Summary

This compound (DES) is a synthetic nonsteroidal estrogen of the stilbene derivative class. Historically significant as the first orally active synthetic estrogen, its chemical architecture—specifically the trans-isomer—mimics the steric and electronic properties of the natural steroid estradiol. While its clinical use has been severely restricted due to transgenerational carcinogenicity (specifically clear cell adenocarcinoma), DES remains a critical model compound in bio-organic chemistry for studying endocrine disruption, quinone-mediated DNA alkylation, and stilbene synthesis.

This technical guide details the synthetic pathways, physicochemical properties, and metabolic activation mechanisms of DES, designed for researchers investigating estrogen receptor (ER) ligands and chemical toxicology.

Chemical Architecture & Isomerism

The pharmacological potency of DES is strictly governed by its stereochemistry. The molecule exists as two geometric isomers:

  • (E)-DES (Trans): The thermodynamically stable and biologically active form. The distance between the two hydroxyl groups in the trans-isomer closely approximates the O-O distance in estradiol (approx. 12.1 Å), allowing high-affinity binding to the Estrogen Receptor (ER).

  • (Z)-DES (Cis): The sterically hindered isomer.[1] It possesses significantly reduced estrogenic activity (approx. 1/14th of the trans-isomer) due to the inability of the phenolic rings to adopt a planar conformation required for optimal receptor pocket fit.

Key Structural Feature: The central ethyl groups prevent the molecule from rotating freely, locking the active trans conformation in a rigid, steroid-mimicking shape.

Synthetic Pathways

Two primary routes exist for the synthesis of DES: the classical Pinacol Rearrangement (Dodds, 1938) and the modern Titanium-mediated McMurry Coupling.

Route A: The Classical Dodds Synthesis (Pinacol Route)

Historical Benchmark This route relies on the rearrangement of a vicinal diol (pinacol) to a ketone (pinacolone), followed by reduction.

  • Condensation: Anisaldehyde is condensed to form Anisoin.

  • Reduction: Anisoin is reduced to Deoxyanisoin.

  • Alkylation: Deoxyanisoin is alkylated with ethyl iodide to form

    
    -ethyldesoxyanisoin.
    
  • Grignard Addition: Reaction with ethylmagnesium bromide yields the tertiary alcohol.

  • Dehydration: Acid-catalyzed dehydration establishes the stilbene double bond.

  • Demethylation: The methoxy groups are cleaved (using HBr or Pyridine·HCl) to yield the free phenolic DES.

Route B: Modern McMurry Coupling (Titanium-Mediated)

Convergent Synthesis This method utilizes low-valent titanium to couple two carbonyl equivalents in a single step. It is more direct but requires careful control to prevent over-reduction to hexestrol (the saturated alkane).

Reaction:



Protocol Insight: The reaction proceeds via a pinacolate intermediate on the titanium surface. The major byproduct is often the cis-isomer or the over-reduced alkane (Hexestrol).

Visualization: Synthetic Workflows

DES_Synthesis cluster_dodds Route A: Classical Dodds Synthesis cluster_mcmurry Route B: McMurry Coupling Anisaldehyde Anisaldehyde Anisoin Anisoin Anisaldehyde->Anisoin KCN, EtOH Deoxyanisoin Deoxyanisoin Anisoin->Deoxyanisoin Sn, HCl Alkylation Intermediate: alpha-Ethyldesoxyanisoin Deoxyanisoin->Alkylation Et-I, NaOEt DES_Dimethyl DES Dimethyl Ether Alkylation->DES_Dimethyl 1. EtMgBr 2. H+ (-H2O) DES_Final This compound (DES) (Trans-isomer) DES_Dimethyl->DES_Final Demethylation (Pyridine HCl, 200°C) Propiophenone 4-Hydroxypropiophenone Ti_Complex Ti-Pinacolate Intermediate Propiophenone->Ti_Complex TiCl4/Zn or TiCl3/LiAlH4 (Reductive Coupling) Ti_Complex->DES_Final Deoxygenation

Figure 1: Comparison of the linear Classical Dodds synthesis versus the convergent McMurry coupling route.

Physicochemical Properties

The following data summarizes the physical constants critical for formulation and handling.

PropertyValue / DescriptionNote
Molecular Formula

MW: 268.35 g/mol
Appearance White, odorless crystalline powder
Melting Point 169°C – 172°CSharp melting point indicates high purity trans-isomer.
Solubility (Water) Practically Insoluble (~12 mg/L)Highly lipophilic (LogP ~ 5.07).
Solubility (Organic) Soluble in Ethanol, Ether, Chloroform, Fatty OilsSoluble in dilute alkali hydroxides (due to phenolic -OH).
pKa ~9.5 – 10.0 (Phenolic)Weakly acidic; forms salts with strong bases.
UV Absorption

~240 nm
Characteristic of the stilbene conjugation.
Stability Light SensitiveUndergoes photoisomerization (Trans

Cis) upon UV exposure.

Stability & Reactivity: The Photoisomerization Protocol

Critical Handling Note: DES solutions must be protected from light. Upon exposure to UV light (254 nm or 365 nm), the trans-isomer undergoes a reversible cyclization and isomerization.

Mechanism:

  • Excitation of trans-DES to the singlet excited state.

  • Rotation around the central double bond.

  • Relaxation to the cis-DES ground state (sterically strained).

  • Prolonged irradiation can lead to photocyclization to form phenanthrene derivatives (e.g., hypericin analogs), effectively degrading the sample.

Self-Validating Check: To verify the purity of a DES standard, run an HPLC chromatogram. A small peak appearing just before the main peak after the sample has been left on the benchtop often indicates cis-isomer contamination due to ambient light.

Metabolic Activation & Toxicity Mechanism

The toxicity of DES, particularly its carcinogenic potential, is linked to its metabolic oxidation to a reactive quinone.[2] This pathway distinguishes it from natural estrogens.

The Pathway:

  • Oxidation: DES is oxidized by peroxidases (e.g., Lactoperoxidase, Cytochrome P450) to a Semiquinone radical .

  • Quinone Formation: A second electron abstraction yields DES-4',4''-quinone (DES-Q) .

  • DNA Adducts: DES-Q is a potent electrophile. It does not require an epoxide intermediate (unlike PAHs). It reacts directly with the N3 or N7 positions of purine bases on DNA, leading to depurination and mutation.

Visualization: Metabolic Activation

DES_Metabolism DES DES (Trans) Semiquinone DES-Semiquinone (Radical Intermediate) DES->Semiquinone Peroxidase / P450 (-e-, -H+) Quinone DES-4',4''-Quinone (Reactive Electrophile) Semiquinone->Quinone Oxidation (-e-, -H+) DNA_Adduct DNA Adducts (N3-Ade / N7-Gua) Quinone->DNA_Adduct Covalent Binding (Genotoxicity) Tautomer Dienestrol (Z,Z-Isomer) Quinone->Tautomer Tautomerization (Detoxification path)

Figure 2: The oxidative metabolic pathway of DES leading to reactive quinone formation and DNA alkylation.

Handling & Safety Protocol

Hazard Classification: Carcinogen (Category 1A), Reprotoxic.

Operational Controls:

  • Containment: All weighing and solution preparation must occur within a certified Chemical Fume Hood or Glovebox.

  • Inactivation: Spills should not be simply wiped. Treat surfaces with a 10% bleach solution (sodium hypochlorite) to oxidize and degrade the stilbene structure, followed by a solvent wash.

  • Waste: Segregate as "Cytotoxic/Carcinogenic Waste." Do not mix with general organic solvent waste streams.

References

  • Dodds, E. C., et al. (1938). Estrogenic Activity of Certain Synthetic Compounds.[2][3] Nature.

  • McMurry, J. E., et al. (1989). Titanium-Induced Reductive Coupling of Carbonyls.[3][4] Chemical Reviews.

  • Liehr, J. G., et al. (1983). This compound (DES) quinone: a reactive intermediate in DES metabolism. Biochemical Pharmacology.[5][6][7]

  • National Toxicology Program. (2021). Report on Carcinogens: this compound.[2][8] US Department of Health and Human Services.

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

Sources

Diethylstilbestrol as a nonsteroidal estrogen.

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Pharmacology, Metabolic Activation, and Experimental Applications

Executive Summary

Diethylstilbestrol (DES) represents a pivotal case study in synthetic medicinal chemistry. Structurally, it is a stilbene derivative that functions as a potent nonsteroidal estrogen.[1][2][3] Historically utilized for pregnancy support and prostate cancer therapy, its clinical withdrawal due to transgenerational toxicity has repositioned it as a critical research tool for studying endocrine disruption, estrogen receptor (ER) signaling, and epigenetic reprogramming.

This guide provides a deep-technical analysis of DES for research professionals. It moves beyond basic definitions to explore the structure-activity relationships (SAR) that allow a non-steroidal molecule to mimic estradiol, the metabolic pathways driving its genotoxicity, and standardized protocols for its use in modern assay development.

Part 1: Chemical Architecture & Molecular Mimicry

Structural Basis of Estrogenicity

The potency of DES lies in its ability to achieve molecular mimicry of 17β-Estradiol (E2) despite lacking the steroid phenanthrene ring system.

  • The 4,4'-Dihydroxy Distance: In the trans-conformation, the distance between the two phenolic hydroxyl groups in DES is approximately 12.1 Å . This is nearly identical to the distance between the C3-OH and C17-OH groups in Estradiol (approx. 10.9–12 Å depending on hydration).

  • Hydrophobic Clamp: The ethyl groups at the central double bond of DES provide the necessary bulk to fill the hydrophobic pocket of the ER Ligand Binding Domain (LBD), stabilizing the receptor in its active conformation (Helix 12 closure).

  • Isomeric Specificity: Only trans-DES is estrogenic. cis-DES, formed via photo-isomerization, has a bent structure that fails to span the LBD binding pocket, resulting in a >100-fold loss of affinity.

Comparative Binding Data

DES exhibits higher affinity for the estrogen receptor than the endogenous ligand in many systems, primarily due to slower dissociation rates.

Table 1: Comparative Binding Affinities (Relative Binding Affinity - RBA) Reference Standard: 17β-Estradiol (E2) = 100[4]

CompoundER SubtypeRBA (%)Kd (nM)Notes
17β-Estradiol (E2) ERα1000.1 – 0.2Endogenous ligand.
17β-Estradiol (E2) ERβ1000.1 – 0.5Slightly lower affinity for β in some assays.
This compound (DES) ERα 150 – 200 0.05 – 0.1 Super-agonist; highly stable complex.
This compound (DES) ERβ 120 – 180 0.08 – 0.3 Retains high potency across subtypes.
Tamoxifen ERα1 – 5~5.0SERM (Antagonist in breast, agonist in uterus).

Part 2: Mechanism of Action & Toxicity Pathways

DES operates via two distinct, simultaneous mechanisms: Genomic Signaling (Hormonal) and Metabolic Activation (Genotoxic).

Genomic Pathway (Hormonal)

Upon binding, DES induces dimerization of ERα or ERβ. The complex translocates to the nucleus, binds Estrogen Response Elements (EREs), and recruits co-activators (e.g., SRC-1). Because DES fits the pocket so tightly, it can induce "super-recruitment" of co-activators, leading to excessive transcriptional activity in target tissues (uterus, breast).

Metabolic Activation Pathway (Genotoxic)

Unlike E2, DES is metabolized into a reactive quinone intermediate. This pathway is the primary driver of its carcinogenic potential (e.g., Clear Cell Adenocarcinoma).

  • Catechol Formation: DES is hydroxylated to 3'-hydroxy-DES.[5][6][7]

  • Quinone Oxidation: This catechol is oxidized to DES-4',4''-quinone .

  • DNA Adducts: The quinone is an electrophile that reacts covalently with DNA bases, specifically forming N3-Adenine and N7-Guanine adducts.[5][6][7] These adducts are unstable and lead to depurination, causing replication errors (mutations).

Visualization: Signaling vs. Toxicity

The following diagram illustrates the bifurcation between the receptor-mediated signaling and the metabolism-mediated toxicity.

DES_Pathways DES This compound (DES) (Parent Compound) ER Estrogen Receptor (ERα / ERβ) DES->ER High Affinity Binding CYP CYP P450 Metabolism DES->CYP Metabolic Activation Dimer Receptor Dimerization ER->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ERE Bind ERE (Promoter) Nucleus->ERE Transcription Gene Transcription (Proliferation/Differentiation) ERE->Transcription Hormonal Effect Catechol 3'-Hydroxy-DES (Catechol) CYP->Catechol Oxidation Peroxidase/Oxidation Catechol->Oxidation Quinone DES-Quinone (Reactive Electrophile) Oxidation->Quinone Adduct DNA Adducts (N3-Ade / N7-Gua) Quinone->Adduct Covalent Binding Mutation Depurination & Mutation (Carcinogenesis) Adduct->Mutation

Figure 1: Bifurcation of DES activity. The left branch (Blue/Green) depicts the receptor-mediated hormonal pathway. The right branch (Yellow/Red) depicts the metabolic activation pathway leading to genotoxicity.

Part 3: Epigenetic & Transgenerational Effects[8][9][10]

Research has established that DES is a potent epigenetic modulator . Exposure in utero does not just affect the fetus but reprograms the germline, leading to effects in the F2 and F3 generations.

Key Mechanisms:

  • Hypermethylation of Hoxa10: The Hoxa10 gene is critical for uterine organogenesis. DES exposure leads to persistent hypermethylation of the Hoxa10 promoter, silencing the gene. This results in the "T-shaped uterus" phenotype and implantation failure.

  • Histone Modification: Alterations in histone acetylation (H3K9ac) in the promoter regions of estrogen-responsive genes (e.g., Lactoferrin).

Part 4: Experimental Protocols

Protocol A: Competitive Estrogen Receptor Binding Assay

Purpose: To determine the Relative Binding Affinity (RBA) of a test compound compared to DES or E2.

Reagents:

  • Receptor Source: Recombinant Human ERα (rhERα) or Rat Uterine Cytosol.

  • Radioligand: [³H]-17β-Estradiol (Specific Activity ~80-100 Ci/mmol).

  • Buffer: 10mM Tris-HCl (pH 7.4), 1.5mM EDTA, 1mM DTT, 10% Glycerol.

  • Separation Agent: Dextran-coated Charcoal (DCC) or Hydroxylapatite (HAP).

Workflow:

  • Preparation: Dilute rhERα to a concentration that binds ~50% of the radioligand in the absence of competitor (determined via saturation curve).

  • Incubation Mix:

    • 50 µL [³H]-E2 (Final conc: 1 nM).

    • 50 µL Unlabeled Competitor (DES) at serial log dilutions (

      
       M to 
      
      
      
      M).
    • 100 µL Receptor preparation.

  • Equilibrium: Incubate at 4°C for 16–18 hours. (Note: DES has a slow dissociation rate; overnight incubation ensures equilibrium).

  • Separation: Add 200 µL cold Dextran-Coated Charcoal suspension. Vortex and incubate for 10 min at 4°C to strip free ligand.

  • Centrifugation: Spin at 3000 x g for 10 min at 4°C.

  • Quantification: Aliquot supernatant into scintillation fluid and count (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate IC50.

Protocol B: In Vivo Uterotrophic Bioassay (Rodent Model)

Purpose: To assess the functional estrogenic potency of DES in vivo.

Workflow Diagram:

Uterotrophic_Assay Animals Immature Female Rats/Mice (PND 18-21) Grouping Randomization (n=6 per group) Animals->Grouping Dosing Subcutaneous Injection (3 Days) Grouping->Dosing Vehicle vs. DES (0.1 - 10 µg/kg) Necropsy Necropsy (24h after last dose) Dosing->Necropsy Excision Uterus Excision (Trim fat/fluid) Necropsy->Excision Weighing Wet Weight Measurement Excision->Weighing Analysis Statistical Analysis (ANOVA) Weighing->Analysis

Figure 2: Standard Operating Procedure for the Uterotrophic Bioassay. Critical Control: Ensure fluid imbibition (water uptake) is accounted for by blotting or weighing wet vs. blotted.

References

  • Korach, K. S., et al. (1996). Estrogen Receptor Ligands: Polypharmacology and Structure-Activity Relationships. National Institute of Environmental Health Sciences.[3]

  • Bolger, R., et al. (1998).[8] Identification of Dichloro-Diphenyl-Trichloroethane as an Estrogen Receptor Agonist. Environmental Health Perspectives. (Contains comparative binding data for DES/E2).

  • Cavalieri, E. L., & Rogan, E. G. (2002). Depurinating estrogen-DNA adducts, generators of cancer initiation: their study and role.[5][6][7] Clinical Cancer Research.

  • Newbold, R. R., et al. (2006). Adverse effects of the model environmental estrogen this compound are transmitted to subsequent generations.[9][10] Endocrinology.[9][11]

  • Bromer, J. G., et al. (2009).[12] Hypermethylation of homeobox A10 by in utero this compound exposure: an epigenetic mechanism for altered developmental programming.[12] Endocrinology.[9][11]

  • OECD Guidelines for the Testing of Chemicals. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Publishing.

Sources

Endocrine-Disrupting Effects of Diethylstilbestrol at Low Doses: Mechanisms, Models, and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

Diethylstilbestrol (DES), a potent synthetic estrogen, has served as a paradigmatic endocrine-disrupting chemical (EDC) for decades. While its high-dose effects are well-documented, the subtle yet significant impacts of low-dose exposure remain a critical area of investigation for researchers, toxicologists, and drug development professionals. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and transgenerational epigenetic consequences of low-dose DES exposure. Furthermore, it offers a comprehensive suite of validated experimental protocols, from in vitro assays to in vivo animal models and advanced analytical techniques, to empower researchers in this vital field.

Introduction: The Enduring Legacy of a Potent Endocrine Disruptor

This compound, a nonsteroidal estrogen synthesized in 1938, was once widely prescribed to pregnant women to prevent miscarriages.[1][2] This practice was halted in the 1970s after a clear link was established between in utero DES exposure and the development of a rare vaginal cancer, clear-cell adenocarcinoma, in the daughters of these women.[3][4] This tragic episode established DES as the first transplacental carcinogen and a potent endocrine disruptor.[5]

While the clinical use of DES has ceased, its legacy continues to inform the study of endocrine disruption. Of particular interest is the impact of low-dose exposures, which are more environmentally relevant for many EDCs. Even at doses that do not produce overt signs of toxicity, DES can induce profound and lasting changes in developing organisms.[3][6] These low-dose effects can manifest as reproductive tract abnormalities, infertility, and an increased susceptibility to cancer later in life.[3][7][8] The study of low-dose DES exposure provides a valuable model for understanding the mechanisms of action of other environmental estrogens and the developmental origins of adult disease.[3][6]

Molecular Mechanisms of this compound Action

The primary mechanism of DES action is its ability to mimic endogenous estrogens by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.[4] DES is a potent agonist for both receptors, with an affinity for ERα similar to that of estradiol.[5] This potent and prolonged activation of ERs disrupts normal hormonal signaling and cellular function.[4]

Estrogen Receptor-Mediated Signaling

Upon binding to DES, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[4] In the nucleus, the DES-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, initiating their transcription.[4] This leads to changes in the expression of genes involved in cell growth, differentiation, and proliferation.[4] The tissue-specific effects of DES are largely determined by the presence of estrogen receptors in those tissues.[9]

DES_ER_Signaling DES This compound (DES) ER Estrogen Receptor (ERα/ERβ) DES->ER Binding DES_ER_Complex DES-ER Complex ER->DES_ER_Complex Nucleus Nucleus DES_ER_Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) DES_ER_Complex->ERE Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiation Cellular_Response Altered Cellular Response Gene_Transcription->Cellular_Response

Disruption of Key Developmental Signaling Pathways

Developmental exposure to DES has been shown to persistently alter gene expression, in part by disrupting critical signaling pathways involved in reproductive tract differentiation.

  • Wnt Signaling: The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Studies in mice have shown that neonatal DES exposure can transiently deregulate the expression of Wnt7a, a key gene for uterine development.[10] This disruption is considered a key event leading to many of the reproductive tract abnormalities and cancers associated with DES exposure.[10] Neonatal DES exposure has also been found to persistently reduce Wnt signaling.[11]

  • Hox Gene Expression: Hox genes are a family of transcription factors that are essential for proper anatomical development. DES exposure during critical developmental windows can alter the expression of Hoxa10 and Hoxa11, which are crucial for uterine organogenesis.[5][12] This disruption of Hox gene expression is linked to structural and cellular abnormalities in the reproductive tract.[5]

DES_Developmental_Disruption cluster_DES Low-Dose DES Exposure cluster_Pathways Signaling Pathways cluster_Outcomes Developmental Outcomes DES This compound Wnt Wnt7a Signaling DES->Wnt Disrupts Hox Hox Gene Expression (Hoxa10, Hoxa11) DES->Hox Alters Reproductive_Tract Abnormal Reproductive Tract Development Wnt->Reproductive_Tract Hox->Reproductive_Tract Cancer_Risk Increased Cancer Susceptibility Reproductive_Tract->Cancer_Risk

Epigenetic and Transgenerational Effects of Low-Dose DES

One of the most profound discoveries related to DES is its ability to induce epigenetic changes that can be passed down through generations.[12][13] These heritable changes in gene expression occur without altering the underlying DNA sequence.[4]

DNA Methylation

DNA methylation is a key epigenetic mechanism that can be altered by DES exposure. Studies have shown that DES can cause changes in DNA methylation patterns, leading to long-term alterations in gene expression.[4][14] For example, DES has been shown to cause hypermethylation of the Hox-A10 gene, which is involved in uterine development.[12] Low-dose DES exposure has also been found to increase global DNA methylation levels and alter the expression of DNA methyltransferases (DNMTs) in mouse spermatocytes.[15][16] These epigenetic modifications may contribute to the multigenerational and transgenerational effects observed in DES-exposed families.[4][12]

Transgenerational Inheritance

The effects of DES exposure are not limited to the directly exposed individuals (F1 generation). Evidence from both human and animal studies suggests that DES-induced reproductive abnormalities and increased cancer susceptibility can be transmitted to subsequent generations (F2 and F3).[3][7][8] This transgenerational inheritance is thought to be mediated by epigenetic changes in the germline (sperm and eggs).[12] Animal studies have demonstrated that prenatal DES exposure can lead to reduced fertility, earlier onset of puberty, and reproductive tract abnormalities in the descendants across three generations.[7]

Methodologies for Studying Low-Dose DES Effects

A multi-pronged approach employing a combination of in vitro and in vivo models is essential for comprehensively evaluating the low-dose effects of DES.

In Vitro Assays

In vitro assays provide a controlled environment to investigate the molecular and cellular mechanisms of DES action.

Protocol 1: Estrogen Receptor Activation Assay

This assay is used to determine the estrogenic potential of DES by measuring its ability to activate estrogen receptors.

  • Cell Line: MCF-7 (human breast cancer cell line) or other ER-positive cell lines.

  • Methodology:

    • Culture cells in estrogen-free medium.

    • Treat cells with a range of low-dose concentrations of DES.

    • Lyse the cells and measure the activity of an estrogen-responsive reporter gene (e.g., luciferase) or the expression of endogenous estrogen-responsive genes (e.g., pS2, progesterone receptor) by qPCR.

  • Controls: Vehicle control (e.g., DMSO), positive control (17β-estradiol).

Protocol 2: Cell Proliferation Assay

This assay assesses the effect of low-dose DES on cell growth.

  • Cell Line: MCF-7 or other estrogen-responsive cell lines.

  • Methodology:

    • Seed cells in a 96-well plate in estrogen-free medium.

    • Treat cells with various low-dose concentrations of DES.

    • After a defined incubation period (e.g., 72 hours), measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Controls: Vehicle control, positive control (17β-estradiol).

Protocol 3: DNA Methylation Analysis in Cell Culture

This protocol is for assessing DES-induced changes in DNA methylation.

  • Cell Line: GC-2 (mouse spermatocyte-derived cell line) or other relevant cell lines.[15][17]

  • Methodology:

    • Treat cells with low-dose DES.

    • Isolate genomic DNA.

    • Analyze global DNA methylation using methods like ELISA-based kits or assess site-specific methylation of target genes (e.g., Hoxa10) using bisulfite sequencing or methylation-specific PCR.

  • Controls: Vehicle control.

In_Vitro_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Assays Downstream Assays Cell_Line Select ER-positive Cell Line DES_Treatment Expose to Low-Dose DES Cell_Line->DES_Treatment ER_Activation ER Activation Assay DES_Treatment->ER_Activation Proliferation Cell Proliferation Assay DES_Treatment->Proliferation Methylation DNA Methylation Analysis DES_Treatment->Methylation

Animal Models

Animal models are indispensable for studying the systemic and developmental effects of low-dose DES exposure. The mouse has been a particularly useful model as it replicates many of the abnormalities observed in DES-exposed humans.[3]

Protocol 4: Developmental Exposure in Mice

This protocol describes a common method for studying the effects of prenatal or neonatal DES exposure.

  • Animal Model: CD-1 or C57BL/6 mice.

  • Dosing Regimen:

    • Prenatal: Administer DES to pregnant dams via oral gavage, subcutaneous injection, or in the diet during a critical period of reproductive tract development (e.g., gestational days 9-16).[18] Doses can range from micrograms per kilogram of body weight per day.

    • Neonatal: Administer DES via subcutaneous injection to pups for the first few days after birth.[19]

  • Endpoint Analysis:

    • Monitor for effects on puberty onset (e.g., age at vaginal opening).[18]

    • At sexual maturity, collect reproductive tissues (uterus, ovaries, testes, etc.) for histopathological analysis.[18]

    • Assess fertility and reproductive outcomes in the exposed (F1) and subsequent generations.[7]

    • Analyze gene expression and epigenetic modifications in target tissues.

  • Controls: Vehicle-treated control group.

Table 1: Summary of Low-Dose DES Effects in Animal Models

Animal ModelDoseExposure WindowObserved EffectsReference
CD-1 Mice10 µg/kg/day (oral)Gestational days 9-16Earlier vaginal patency, increased uterus weight at weaning, reduced endometrium thickness, and ovarian abnormalities at sexual maturity.[18]
CD-1 Mice0.0002 µ g/pup/day (neonatal)NeonatalIncreased incidence of uterine tumors.[3]
BALB/cJ Mice0.05 µg/kg (intraperitoneal)Pre-pubertalSignificant increase in micronucleus frequency in reticulocytes, indicating genotoxicity.[20]
Mice0.1 mg/kg and 1 mg/kg (subcutaneous)NeonatalReduced number of implantation sites at the higher dose; reduced birth weight of offspring at the lower dose.[21]
Analytical Techniques for DES Detection

Accurate detection and quantification of DES in biological samples are crucial for exposure assessment.

Protocol 5: DES Quantification in Biological Samples using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing DES.

  • Sample Types: Plasma, urine, tissue homogenates.

  • Methodology:

    • Extraction: Extract DES from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[22] Immunoaffinity extraction can also be used for enhanced selectivity.[23]

    • Enzymatic Hydrolysis: For conjugated DES metabolites, treat the sample with β-glucuronidase.[24]

    • LC Separation: Separate DES from other sample components using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water).

    • MS/MS Detection: Detect and quantify DES using a tandem mass spectrometer in negative ion mode, monitoring for specific precursor-product ion transitions.

  • Calibration: Prepare a calibration curve using DES standards of known concentrations.[24]

Conclusion and Future Directions

The study of low-dose DES exposure has been instrumental in shaping our understanding of endocrine disruption. The potent, pleiotropic, and heritable effects of this compound underscore the exquisite sensitivity of the developing endocrine system to exogenous hormonal signals. For researchers, scientists, and drug development professionals, the methodologies and mechanistic insights presented in this guide provide a robust framework for investigating the effects of other potential EDCs.

Future research should continue to unravel the complex interplay between genetic and epigenetic factors in mediating the long-term consequences of developmental DES exposure. The use of advanced multi-omics approaches, such as single-cell RNA sequencing and chromatin accessibility assays, will be invaluable in dissecting the cell-type-specific effects of low-dose DES.[11] Furthermore, a deeper understanding of the transgenerational inheritance of DES-induced phenotypes is crucial for assessing the long-term public health implications of endocrine disruptors.

References

  • Prenatal exposure to this compound has long-lasting, transgenerational impacts on fertility and reproductive development - PMC. (n.d.).
  • This compound DES Transgenerational Effects Studies. (n.d.).
  • Adverse Effects of the Model Environmental Estrogen this compound Are Transmitted to Subsequent Generations - Oxford Academic. (n.d.).
  • What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17).
  • Pharmacology of this compound (Stilbestrol, Dibestrol); Mechanism of action, Pharmacokinetics - YouTube. (2025, March 27).
  • Transgenerational Inheritance of DES Exposure - this compound. (2018, April 15).
  • This compound DES and Epigenetics Studies. (n.d.).
  • Prenatal exposure to this compound has long-lasting, transgenerational impacts on fertility and reproductive development - PubMed. (2023, August 29).
  • Wnt7a disruption: key event leading to the DES phenotypes and cancers - this compound. (2017, December 4).
  • Analysis of this compound, dienestrol and hexestrol in biological samples by immunoaffinity extraction and gas chromatography-negative-ion chemical ionization mass spectrometry - Academia.edu. (n.d.).
  • Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects - PMC. (n.d.).
  • This compound - Pharmaceuticals - NCBI Bookshelf - NIH. (n.d.).
  • (PDF) The Role of the Estrogen Receptor in this compound Toxicity - ResearchGate. (2025, August 5).
  • Effects of a low oral dose of this compound (DES) on reproductive tract development in F1 female CD-1 mice - PubMed. (n.d.).
  • In utero exposure to this compound (DES) or bisphenol-A (BPA) increases EZH2 expression in the mammary gland: an epigenetic mechanism linking endocrine disruptors to breast cancer - PubMed. (2010, June).
  • DES biological actions involving receptor mediated activities as a mechanism for its toxicity. (2017, October 30).
  • Effects of Low-Dose this compound Exposure on DNA Methylation in Mouse Spermatocytes | PLOS One - Research journals. (n.d.).
  • Simultaneous detection of this compound and estradiol residues with a single immunochromatographic assay strip - PMC. (n.d.).
  • THE EFFECT OF SMALL DOSES OF this compound ON THE ANTERIOR HYPOPHYSIS OF THE IMMATURE RAT | Endocrinology | Oxford Academic. (n.d.).
  • Effects of Low-Dose this compound Exposure on DNA Methylation in Mouse Spermatocytes - PubMed. (2015, November 20).
  • Effects of Low-Dose this compound Exposure on DNA Methylation in Mouse Spermatocytes - PMC - NIH. (2015, November 20).
  • Adverse effects of the model environmental estrogen this compound are transmitted to subsequent generations - PubMed. (n.d.).
  • Animal models of prenatal exposure to diethylstilboestrol. (2019, March 11).
  • Animal model for age- and sex-related genotoxicity of DES - this compound. (2017, April 10).
  • In Utero Exposure to this compound and Blood DNA Methylation in Women Ages 40–59 Years from the Sister Study - NIH. (n.d.).
  • Analytical Method for this compound (Targeted to Animal and Fishery Products) The target compounds to be determined are die. (n.d.).
  • Effects of a low oral dose of this compound (DES) on reproductive tract development in F1 female CD-1 mice | Request PDF - ResearchGate. (2025, August 7).
  • Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PubMed Central. (n.d.).
  • This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PubMed Central. (n.d.).
  • DES-Related Endocrine Disturbances in Women - this compound. (2017, February 20).
  • LFAs for this compound Test - Creative Diagnostics. (n.d.).
  • Neonatal this compound exposure disrupts uterine epithelial apical-basal polarity and partial EMT state | bioRxiv. (2026, February 2).
  • Experimental study of the effect of this compound on the development of the human female reproductive tract - PubMed. (n.d.).
  • Effect of this compound on Implantation and Decidualization in Mice - MDPI. (n.d.).
  • This compound (DES) and Endocrine Disruptors (EDCs): Comprehensive Research Trends 1939-2025. (n.d.).
  • Dexamethasone Suppression Tests s - VCA Animal Hospitals. (n.d.).
  • Audit of low dose dexamethasone suppression test to exclude androgen secreting tumours in hyperandrogenic women | SFEBES2011 | Society for Endocrinology BES 2011 | Endocrine Abstracts. (n.d.).

Sources

In Utero Diethylstilbestrol Exposure: A Technical Guide to Long-Term Health Risks and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethylstilbestrol (DES), a potent synthetic estrogen prescribed to millions of pregnant women from the 1940s to the 1970s, has left an indelible mark on the health of exposed individuals and their descendants. This technical guide provides an in-depth analysis of the long-term health consequences of in utero DES exposure, intended for researchers, scientists, and drug development professionals. We delve into the epidemiological findings, explore the intricate molecular mechanisms of DES-induced toxicity, and present detailed experimental protocols to facilitate further investigation into this critical area of endocrine disruption and developmental toxicology. The guide is structured to offer a comprehensive understanding of the causality behind the observed health risks, emphasizing the scientific integrity and self-validating nature of the described methodologies.

Introduction: The Legacy of a "Wonder Drug"

Initially hailed as a breakthrough to prevent miscarriages and other pregnancy complications, this compound (DES) was widely prescribed for several decades.[1][2] However, its efficacy was later proven to be unfounded.[1] In 1971, a landmark study linked in utero DES exposure to a rare form of vaginal cancer, clear cell adenocarcinoma (CCA), in young women, leading to the FDA's advisory against its use in pregnant women.[1][3] This discovery marked the beginning of decades of research that has uncovered a wide spectrum of long-term health risks for not only the women exposed in utero ("DES daughters") but also for their mothers, male counterparts ("DES sons"), and even subsequent generations ("DES grandchildren").[2]

DES is now recognized as a potent endocrine-disrupting chemical (EDC), a teratogen, and a transplacental carcinogen.[4] Its legacy serves as a stark reminder of the profound and lasting impact that developmental exposure to hormonally active compounds can have on human health across the lifespan and generations. This guide will systematically dissect the health consequences for each exposed population, the underlying molecular and epigenetic mechanisms, and the experimental frameworks used to elucidate these effects.

The Exposed Populations and Their Health Risks

The health consequences of DES exposure are multi-faceted and vary depending on the exposed individual. The primary cohorts of concern are the mothers who ingested the drug, their prenatally exposed daughters and sons, and emerging evidence now points to risks for the third generation.

DES Mothers

Women who were prescribed DES during pregnancy face an elevated risk of certain health issues, most notably breast cancer. Multiple studies have indicated that DES mothers have a moderately increased risk of developing breast cancer compared to unexposed women.[1][5]

DES Daughters

The most extensively studied group, DES daughters, exhibit a wide range of adverse health outcomes, primarily affecting their reproductive and oncologic health.

  • Cancer Risks: The hallmark cancer associated with in utero DES exposure is clear cell adenocarcinoma (CCA) of the vagina and cervix, with DES daughters having a significantly increased risk.[1][6] While rare, the association is strong. Additionally, an increased risk of breast cancer has been observed in DES daughters, particularly after the age of 40.[6] Some research also suggests a potential link to pancreatic cancer.[1][6]

  • Reproductive Tract Abnormalities: DES exposure during critical periods of fetal development can lead to structural abnormalities of the reproductive tract, including a T-shaped uterus, cervical hoods, collars, and vaginal adenosis (the presence of glandular tissue in the vagina).[2][3]

  • Reproductive and Obstetric Complications: These structural anomalies contribute to a higher incidence of infertility, ectopic pregnancy, spontaneous abortion, and preterm delivery.[4][7]

  • Other Health Concerns: Studies have also suggested potential links between in utero DES exposure in daughters and an increased risk for early menopause and cardiovascular issues.[8]

DES Sons

While initially less studied, DES sons also face an increased risk of certain health problems, primarily related to the reproductive system.

  • Genital Abnormalities: Non-cancerous epididymal cysts are the most common abnormality found in DES sons.[4] Other reported issues include undescended testicles (cryptorchidism), microphallus, and hypospadias.[4]

  • Cancer Risk: The evidence for an increased risk of testicular cancer in DES sons has been inconsistent, with some studies suggesting a potential link while others do not show a statistically significant increase.[4]

DES Grandchildren (Third Generation)

Emerging research is exploring the health of the children of DES-exposed individuals, with some studies suggesting potential transgenerational effects. These effects are thought to be mediated through epigenetic mechanisms.[7][9]

  • Reproductive Issues: Some studies have reported that DES granddaughters may experience delayed onset of menstruation and irregular menstrual cycles.[7] There is also some evidence suggesting a higher risk of infertility and preterm birth, though these findings require further investigation.[7]

  • Birth Defects: An increased risk of birth defects, such as hypospadias in DES grandsons, has been suggested in some studies.[9]

The following table summarizes the key long-term health risks associated with DES exposure across the different populations.

Exposed Population Health Risks Supporting Evidence
DES Mothers Increased risk of breast cancer.[1][5]
DES Daughters Clear cell adenocarcinoma (CCA) of the vagina and cervix, increased risk of breast cancer, potential increased risk of pancreatic cancer, reproductive tract abnormalities (T-shaped uterus, etc.), infertility, adverse pregnancy outcomes (ectopic pregnancy, preterm delivery), early menopause, potential cardiovascular issues.[1][2][3][4][6][7][8]
DES Sons Epididymal cysts, cryptorchidism, microphallus, hypospadias, inconsistent evidence for increased testicular cancer risk.[4]
DES Grandchildren Potential for menstrual irregularities and infertility in granddaughters, possible increased risk of birth defects (e.g., hypospadias in grandsons).[7][9]

Molecular Mechanisms of DES-Induced Toxicity

The long-lasting and diverse health effects of DES stem from its potent estrogenic activity and its ability to disrupt normal developmental programming through multiple molecular pathways. The primary mechanisms involve direct interaction with estrogen receptors and subsequent alterations in gene expression, as well as the induction of lasting epigenetic changes.

Endocrine Disruption via Estrogen Receptor Signaling

DES is a powerful synthetic estrogen that binds to and activates estrogen receptors (ERs), primarily ERα and ERβ.[8] This activation mimics or interferes with the actions of endogenous estrogens, leading to inappropriate gene expression during critical developmental windows.

  • Genomic Signaling: Upon binding to DES, the estrogen receptor translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[8] This initiates the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[4] Perinatal DES exposure has been shown to persistently elevate the expression of certain estrogen-regulated genes, including proto-oncogenes like c-fos, c-jun, and c-myc, and growth factors.[10]

  • Altered Gene Expression: Studies in animal models have demonstrated that neonatal DES exposure alters the expression of numerous genes in the developing reproductive tract. For example, the expression of seminal vesicle secretory protein IV (Svs4) is downregulated, while lactoferrin (Ltf) is upregulated in the mouse seminal vesicle in an ERα-dependent manner.[11] DES has also been shown to affect the Wnt signaling pathway, which is crucial for development.[12]

The following diagram illustrates the canonical estrogen receptor signaling pathway and how DES can hijack this system.

DES_ER_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES This compound (DES) ER Estrogen Receptor (ERα/ERβ) DES->ER Binds to ER DES_ER DES-ER Complex ER->DES_ER HSP Heat Shock Proteins HSP->ER Stabilizes ER ERE Estrogen Response Element (ERE) DES_ER->ERE Translocates to Nucleus and binds to ERE Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Altered Cell Function) mRNA->Protein

Figure 1. Simplified diagram of DES-mediated estrogen receptor signaling.
Epigenetic Reprogramming: A Lasting Legacy

One of the most critical aspects of DES toxicity is its ability to induce persistent epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These epigenetic changes, established during in utero development, can lead to altered gene expression patterns that persist throughout life and may even be passed on to subsequent generations.[12][13][14] The primary epigenetic mechanisms implicated in DES exposure are DNA methylation and histone modifications.[13]

DNA methylation, the addition of a methyl group to a cytosine base in DNA, is a key epigenetic mark that typically leads to gene silencing. DES exposure has been shown to alter DNA methylation patterns in a tissue-specific and gene-specific manner.

  • Gene-Specific Methylation Changes: Animal studies have demonstrated that neonatal DES exposure leads to altered methylation of specific genes. For instance, DES causes hypermethylation of the Hox-A10 gene, which is crucial for uterine development, leading to reproductive tract abnormalities.[9] In the mouse seminal vesicle, DES prevents the developmental demethylation of the Svs4 gene promoter while inducing demethylation of the Ltf gene promoter.[11]

  • Involvement of Epigenetic Modifiers: These changes in DNA methylation are associated with altered expression of the enzymatic machinery that controls methylation, including DNA methyltransferases (DNMTs) and methyl-CpG-binding domain proteins (MBDs). Studies have shown that DES exposure can increase the expression of DNMT3A and MBD2.[11]

Histones are proteins around which DNA is wound, and modifications to these proteins can alter chromatin structure and gene accessibility. DES has been shown to induce changes in histone modifications.

  • Specific Histone Marks: Neonatal DES exposure in mice has been linked to persistent alterations in histone marks at specific gene loci. For example, at the Six1 gene locus in the uterus, there are lasting changes in histone H3 lysine 9 acetylation (H3K9ac), H3 lysine 4 trimethylation (H3K4me3), and H4 lysine 5 acetylation (H4K5ac), which are generally associated with active transcription.[15]

  • Modulation of Histone-Modifying Enzymes: DES can also affect the expression of enzymes that add or remove histone modifications, such as histone deacetylases (HDACs). For example, an increase in HDAC2 expression has been observed following DES exposure.[11]

The following diagram illustrates the interplay between DES exposure, epigenetic modifications, and altered gene expression.

DES_Epigenetics cluster_mechanisms Epigenetic Mechanisms cluster_outcomes Downstream Consequences DES In Utero DES Exposure DNA_Meth Altered DNA Methylation (e.g., HOXA10, Svs4, Ltf) DES->DNA_Meth Histone_Mod Histone Modifications (e.g., H3K9ac, H3K4me3) DES->Histone_Mod Enzymes Altered Expression of Epigenetic Modifiers (DNMTs, MBDs, HDACs) DES->Enzymes Gene_Expr Altered Gene Expression DNA_Meth->Gene_Expr Histone_Mod->Gene_Expr Enzymes->DNA_Meth Enzymes->Histone_Mod Health_Risks Long-Term Health Risks (Cancer, Reproductive Issues) Gene_Expr->Health_Risks

Figure 2. Overview of DES-induced epigenetic modifications and their consequences.

Experimental Methodologies for Studying DES Toxicity

A combination of animal models and human epidemiological studies has been instrumental in uncovering the long-term health effects of DES. This section provides an overview of these methodologies, including detailed protocols for key experiments.

Animal Models: Unraveling Mechanistic Insights

Rodent models, particularly mice, have been invaluable for studying the mechanisms of DES-induced toxicity and for replicating and predicting health outcomes observed in humans.[3][4] The neonatal mouse model, where pups are exposed to DES shortly after birth, is a widely used and well-characterized system.[11][16]

This protocol describes a standard method for neonatal exposure of female mice to DES to study its effects on the reproductive tract.

Materials:

  • This compound (DES) powder

  • Corn oil (vehicle)

  • Sterile injection supplies (syringes, needles)

  • Pregnant female mice (e.g., CD-1 strain)

  • Standard animal housing and care facilities

Procedure:

  • Preparation of DES Solution:

    • Prepare a stock solution of DES in a suitable solvent (e.g., ethanol) and then dilute it in corn oil to the desired final concentration (e.g., 0.1 mg/mL).[12] Ensure complete dissolution. The control group will receive corn oil alone.

  • Animal Dosing:

    • Time-pregnant female mice are allowed to give birth. The day of birth is designated as postnatal day 0 (P0).

    • From P0 to P4, newborn female pups are subcutaneously injected daily with either the DES solution or the corn oil vehicle.[12] The dosage can be adjusted based on the experimental design (e.g., 3 µg/g body weight or a fixed dose per pup).[12]

  • Post-Exposure Monitoring and Tissue Collection:

    • Pups are weaned at the appropriate age (e.g., 3 weeks).

    • Animals can be monitored throughout their lifespan for the development of tumors or other health issues.

    • For mechanistic studies, tissues such as the uterus, vagina, and ovaries can be collected at various time points (e.g., prepubertal, adult) for molecular and histological analysis.[7]

  • Optional Ovariectomy:

    • To study the direct effects of neonatal DES exposure without the influence of endogenous estrogens later in life, ovariectomy can be performed on adult mice.[12]

This protocol outlines the key steps for analyzing DNA methylation patterns in uterine tissue from DES-exposed and control mice using bisulfite sequencing.

Materials:

  • Uterine tissue samples

  • DNA extraction kit

  • Sodium bisulfite

  • Hydroquinone

  • NaOH

  • PCR purification kit

  • PCR reagents and primers specific for the bisulfite-converted DNA sequence of the target gene

  • Cloning and sequencing reagents

Procedure:

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from the uterine tissue samples using a standard DNA extraction kit.

  • Bisulfite Conversion:

    • Denature the genomic DNA by heating.

    • Treat the denatured DNA with a freshly prepared sodium bisulfite solution at a controlled temperature and pH for an extended period (e.g., 16 hours at 55°C).[14] This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

    • Purify the bisulfite-treated DNA using a desalting column.

    • Desulfonate the DNA by treating it with NaOH.

    • Purify the final converted DNA.

  • PCR Amplification:

    • Amplify the target region of interest from the bisulfite-converted DNA using PCR with primers designed to be specific for the converted sequence.

  • Cloning and Sequencing:

    • Clone the PCR products into a suitable vector.

    • Sequence multiple individual clones to determine the methylation status of each CpG site within the amplified region.

Epidemiological Studies: Linking Exposure to Human Health Outcomes

Large-scale, long-term cohort studies have been essential for identifying the association between in utero DES exposure and various health risks in humans. The National Cancer Institute's (NCI) DES Follow-up Study is a prominent example of such a cohort.[17]

The NCI DES Follow-up Study is a multi-generational cohort study that has been tracking the health of DES-exposed and unexposed individuals for decades.[17]

  • Cohorts: The study includes several cohorts:

    • First Generation: Mothers who took DES during pregnancy.

    • Second Generation: Daughters and sons who were exposed in utero.

    • Third Generation: Grandchildren of the DES-exposed mothers.

    • Control Groups: Unexposed individuals are included for comparison.[17]

  • Data Collection: Data is collected through periodic questionnaires that gather information on medical history, reproductive health, cancer diagnoses, and other health outcomes.[17] Medical records are often reviewed to confirm diagnoses.

  • Statistical Analysis: A variety of statistical methods are employed to analyze the data from these cohort studies.

    • Relative Risk (RR) and Hazard Ratios (HR): These are common measures used to compare the risk of a health outcome in the exposed group to the unexposed group.

    • Logistic Regression and Cox Proportional Hazards Models: These are statistical models used to assess the association between exposure and health outcomes while controlling for potential confounding factors (e.g., age, smoking status).[4]

    • Survival Analysis: This is used to analyze the time to the occurrence of an event, such as a cancer diagnosis.[4]

The following diagram illustrates the workflow of a typical cohort study investigating the effects of an environmental exposure like DES.

Cohort_Study_Workflow Start Define Study Population (Exposed and Unexposed Cohorts) Data_Collection Longitudinal Data Collection (Questionnaires, Medical Records) Start->Data_Collection Follow_Up Follow-up Over Time Data_Collection->Follow_Up Outcome Ascertainment of Health Outcomes (e.g., Cancer, Infertility) Follow_Up->Outcome Analysis Statistical Analysis (RR, HR, Regression Models) Outcome->Analysis Conclusion Draw Conclusions on Exposure-Health Risk Association Analysis->Conclusion

Figure 3. Generalized workflow of a cohort study.

Future Directions and Implications for Drug Development

The ongoing research into the long-term effects of DES continues to provide critical insights into the field of endocrine disruption and the developmental origins of health and disease. For researchers and drug development professionals, the DES story offers several important lessons and future research directions:

  • Improved Preclinical Toxicity Testing: The DES tragedy underscores the need for robust preclinical models that can accurately predict the long-term and transgenerational effects of new drug candidates, particularly those with hormonal activity.

  • Focus on Epigenetic Endpoints: Incorporating the analysis of epigenetic modifications into toxicity screening can provide early indicators of potential long-term health risks.

  • Long-Term Follow-up: The latent nature of many DES-related health problems highlights the importance of long-term follow-up in both preclinical and clinical studies.

  • Understanding Transgenerational Inheritance: Further research is needed to fully elucidate the mechanisms of transgenerational epigenetic inheritance and to determine the full extent of health risks for DES grandchildren and great-grandchildren.[3]

Conclusion

In utero exposure to this compound represents a significant public health concern with a complex and enduring legacy. The scientific community's extensive research has not only defined the wide array of long-term health risks for multiple generations but has also provided profound insights into the fundamental principles of endocrine disruption, developmental toxicology, and epigenetic inheritance. For those in the fields of research and drug development, the lessons learned from DES are invaluable. They emphasize the critical importance of rigorous safety testing, a deep understanding of molecular mechanisms, and a long-term perspective on the potential consequences of interfering with the delicate hormonal milieu of development. By continuing to investigate the intricate pathways disrupted by DES, we can not only better care for those affected but also work to prevent similar tragedies in the future.

References

  • Johansson, H., et al. (2016). In Utero Exposure to this compound and Blood DNA Methylation in Women Ages 40–59 Years from the Sister Study. PLoS ONE, 11(9), e0162730. [Link]

  • Cunha, G. R., et al. (2018). Epigenetics and transgenerational effects of DES. Journal of Steroid Biochemistry and Molecular Biology, 176, 51-60. [Link]

  • National Cancer Institute. (2022). This compound (DES) Exposure and Cancer. [Link]

  • Newbold, R. R. (2004). Adverse Effects of the Model Environmental Estrogen this compound Are Transmitted to Subsequent Generations. Endocrinology, 145(Supplement_1), S11-S15. [Link]

  • Patsnap. (2024). What is the mechanism of this compound? [Link]

  • van der Ven, L. T. M., et al. (2019). The in vivo developmental toxicity of this compound (DES) in rat evaluated by an alternative testing strategy. Archives of Toxicology, 93(5), 1337-1349. [Link]

  • AARP. (2024). DES Daughters: A Medication My Mother Took Before I Was Born Will Affect Me for Life. [Link]

  • American Cancer Society. (2025). DES Exposure: Questions and Answers. [Link]

  • Herbst, A. L., & Ulfelder, H. (1971). Adenocarcinoma of the vagina. Association of maternal stilbestrol therapy with tumor appearance in young women. The New England journal of medicine, 284(15), 878–881. [Link]

  • Li, S., et al. (2014). This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle. Environmental Health Perspectives, 122(3), 262-268. [Link]

  • National Cancer Institute. (2023). The NCI DES Follow-up Study. [Link]

  • Reed, C. E., & Fenton, S. E. (2013). Are the Effects of DES Over? A Tragic Lesson from the Past. International Journal of Environmental Research and Public Health, 10(4), 1388-1408. [Link]

  • Bromer, J. G., et al. (2009). Persistently Altered Epigenetic Marks in the Mouse Uterus After Neonatal Estrogen Exposure. Endocrinology, 150(7), 3376-3386. [Link]

  • Wikipedia. (2023). Birth defects of this compound. [Link]

  • This compound.info. (2018). Transgenerational Inheritance of DES Exposure. [Link]

  • This compound.info. (2017). Animal model for age- and sex-related genotoxicity of DES. [Link]

  • Titus-Ernstoff, L., et al. (2001). Long-term cancer risk in women given this compound (DES) during pregnancy. British Journal of Cancer, 84(1), 126-133. [Link]

  • ECETOC. (2001). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. [Link]

  • Tenny, S., & Hoffman, M. R. (2023). Epidemiology Of Study Design. In StatPearls. StatPearls Publishing. [Link]

  • Setia, M. S. (2016). Methodology Series Module 1: Cohort Studies. Indian journal of dermatology, 61(1), 21–25. [Link]

  • Huang, W. W., et al. (2005). Neonatal this compound exposure alters the metabolic profile of uterine epithelial cells. Development (Cambridge, England), 132(23), 5249–5261. [Link]

  • Creative Biolabs. (n.d.). Principles and Workflow of Whole Genome Bisulfite Sequencing. [Link]

  • Carlin, D. J., et al. (2017). Statistical Approaches for Assessing Health Effects of Environmental Chemical Mixtures in Epidemiology: Lessons from an Innovative Workshop. Environmental Health Perspectives, 125(4), 547-553. [Link]

  • Li, S., et al. (2003). Developmental Exposure to this compound Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life. Molecular Carcinogenesis, 38(3), 97-105. [Link]

  • This compound.info. (2018). DES can induce alterations in the histone modification of the P450scc gene. [Link]

  • Wang, Y., et al. (2024). Key Factors in Epidemiological Exposure and Insights for Environmental Management: Evidence from Meta-analysis. Environmental Science & Technology, 58(5), 2115-2125. [Link]

  • Orton, S., et al. (2024). Understanding Epigenetics and Its Role in Trauma Transmission: Primer and Insights for Social Work. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Weisenberger, D. J., et al. (2008). Comprehensive DNA Methylation Analysis on the Illumina® Infinium® Assay Platform. Epigenomics, 1(1), 21-34. [Link]

  • This compound.info. (2017). Neonatal DES exposure and tumor formation, demethylation through common cellular process. [Link]

Sources

Diethylstilbestrol-Induced Clear Cell Adenocarcinoma: Molecular Pathogenesis and Experimental Validation

[1]

Executive Summary

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, stands as the first transplacental human carcinogen identified. Prescribed from 1940 to 1971 to prevent miscarriage, its use resulted in a distinct cohort of "DES Daughters" with a significantly elevated risk of Clear Cell Adenocarcinoma (CCA) of the vagina and cervix.

This guide deconstructs the molecular mechanisms driving DES-induced CCA, moving beyond historical epidemiology to focus on the developmental derailment of the Müllerian duct. We provide actionable experimental protocols for modeling this pathology in vivo, emphasizing the neonatal mouse model as the gold standard for preclinical validation.

Molecular Pathogenesis: The Developmental Derailment

The core pathology of DES-induced CCA is not immediate carcinogenesis but rather a developmental arrest that creates a susceptible tissue landscape (vaginal adenosis).

The "Posterior Shift" and HOX Gene Dysregulation

Normal reproductive tract differentiation relies on a precise anterior-posterior (A-P) gradient of Hoxa gene expression.

  • Normal State: Hoxa9 (Fallopian tube), Hoxa10 (Uterus), Hoxa11 (Cervix), Hoxa13 (Upper Vagina).

  • DES Exposure: Induces a "posterior shift," causing uterine-type Hoxa genes (e.g., Hoxa10) to be expressed in the vaginal stroma.[1] This molecular mis-addressing forces the vaginal epithelium to retain a glandular (uterine-like) phenotype instead of differentiating into stratified squamous epithelium.

The RUNX1/p63 Axis and Vaginal Adenosis

The critical checkpoint for vaginal differentiation is the expression of


Np63
  • Normal Signaling: Vaginal mesenchyme secretes BMP4 and Activin A .[2]

  • Signal Transduction: These ligands activate SMAD proteins, which complex with RUNX1 .

  • Differentiation: The SMAD-RUNX1 complex binds to the

    
    Np63 promoter, triggering squamous differentiation.
    
  • DES Interference: DES downregulates RUNX1 and disrupts SMAD signaling. Consequently,

    
    Np63 is not expressed, and the cells remain columnar/glandular. This persistence of glandular tissue in the vagina is Vaginal Adenosis , the obligate precursor to CCA.
    
Epigenetic Imprinting and Carcinogenesis

While adenosis provides the substrate, progression to CCA requires secondary hits. DES exposure causes permanent epigenetic changes:

  • Hypermethylation: Silencing of ER

    
     (ESR1) and other tumor suppressors in the adult tissue.
    
  • Hypomethylation: Activation of stress-response genes (e.g., HNF1

    
     pathway), a hallmark of clear cell histology.[3]
    

Visualization of Signaling Pathways

The following diagram illustrates the disruption of the BMP4/SMAD/RUNX1 axis by DES, leading to Adenosis.

DES_Pathogenesiscluster_mesenchymeVaginal Mesenchymecluster_epitheliumMüllerian EpitheliumBMP4BMP4 / Activin ASMADSMAD ActivationBMP4->SMADParacrine SignalComplexSMAD-RUNX1 ComplexSMAD->ComplexRUNX1RUNX1RUNX1->ComplexAdenosisVaginal Adenosis(Glandular Persistence)RUNX1->AdenosisLoss of Signalp63ΔNp63 ExpressionComplex->p63Promoter BindingDifferentiationSquamous Differentiation(Normal Vagina)p63->DifferentiationInducesp63->AdenosisAbsenceDESDES Exposure(In Utero/Neonatal)DES->SMADDisruptsDES->RUNX1Downregulates

Caption: DES disrupts the BMP4-SMAD-RUNX1 signaling axis, preventing

Experimental Validation: The Neonatal Mouse Model

Because the murine reproductive tract at birth is developmentally analogous to the human fetal tract at 16-18 weeks, the Neonatal Mouse Model is the validated system for studying DES-induced CCA.

Protocol: Neonatal DES Exposure

Objective: Induce vaginal adenosis and susceptibility to CCA in mice.

Reagents:

  • This compound (Sigma-Aldrich, >99% purity).

  • Vehicle: Corn oil or Sesame oil.

Methodology:

  • Preparation: Dissolve DES in ethanol, then dilute in corn oil to a final concentration where 0.02 ml contains the target dose. Evaporate ethanol if necessary.

  • Dosing: Administer DES via subcutaneous (s.c.) injection in the dorsal neck region.

  • Timeline:

    • Day 1-5 (Postnatal): Inject female pups daily.

    • Dose: 2 µ g/pup/day (High dose) or 0.002 µ g/pup/day (Low dose). The 2 µg dose is standard for inducing robust adenosis and structural abnormalities.

  • Weaning: Wean pups at Day 21.

  • Analysis Points:

    • Day 5-10: Acute gene expression analysis (RUNX1, HOX genes).

    • Week 4-8: Assessment of vaginal adenosis (histology).

    • Month 12-18: Evaluation for carcinoma development (requires aging).

Self-Validating Controls
  • Negative Control: Littermates injected with vehicle (corn oil) only.

  • Positive Marker Validation: At Week 6, vehicle-treated vagina should be 100% squamous (K14+). DES-treated vagina should show K14-negative/K8-positive glandular islands (adenosis).

Quantitative Markers for Validation

When characterizing the model, use the following markers to confirm the DES phenotype.

MarkerNormal Vagina ExpressionDES-Exposed Vagina (Adenosis)Role

Np63
High (Basal layer)Absent/Low Squamous lineage specifier
CK14 High (Squamous)Low Stratified epithelium marker
CK8/18 AbsentHigh Glandular/Columnar marker
Hoxa10 Low/AbsentHigh Uterine patterning gene (Posterior shift)
RUNX1 ModerateDownregulated Mediator of BMP/Activin signaling

Experimental Workflow Diagram

The following DOT diagram outlines the standard operating procedure (SOP) for the neonatal DES mouse model.

DES_Protocolcluster_timelineExperimental TimelineBirthBirth (P0)DosingDosing Phase(P1 - P5)Birth->DosingWeaningWeaning(P21)Dosing->WeaningAction1S.C. Injection2µg DES/dayDosing->Action1EarlyAnalysisEarly Analysis(P30-60)Weaning->EarlyAnalysisLateAnalysisCarcinogenesis(12-18 Months)EarlyAnalysis->LateAnalysisAction2IHC/qPCR:Check p63, K14, K8EarlyAnalysis->Action2Action3Histopathology:Check for CCALateAnalysis->Action3

Caption: Timeline for the neonatal mouse model. Critical checkpoints occur at P1-P5 (induction) and P30-60 (adenosis confirmation).

References

  • Herbst, A. L., Ulfelder, H., & Poskanzer, D. C. (1971). Adenocarcinoma of the Vagina — Association of Maternal Stilbestrol Therapy with Tumor Appearance in Young Women.[4][5][6] New England Journal of Medicine. Link

  • Ma, L., et al. (1998). Abdominal B (AbdB) Hoxa genes: regulation in adult uterus by estrogen and progesterone and repression in mullerian duct by the synthetic estrogen this compound (DES). Developmental Biology. Link

  • Laronda, M. M., et al. (2013). This compound induces vaginal adenosis by disrupting SMAD/RUNX1-mediated cell fate decision in the Müllerian duct epithelium.[2] Developmental Biology. Link

  • Block, K., et al. (2000). In utero this compound (DES) exposure alters Hox gene expression in the developing müllerian system.[1][7] FASEB Journal. Link

  • Sato, T., et al. (2023).[8] Neonatal administration of synthetic estrogen, this compound to mice up-regulates inflammatory Cxcl chemokines located in the 5qE1 region in the vaginal epithelium. PLOS ONE. Link

  • Waggoner, S. E., et al. (1996). Molecular genetic analysis of clear cell adenocarcinomas of the vagina and cervix associated and unassociated with this compound exposure in utero. Cancer.[3][5][6][8][9][10][11][12] Link

Technical Retrospective: Diethylstilbestrol (DES) – Discovery, Synthesis, and Clinical Translation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Initial Clinical Applications of Diethylstilbestrol (DES) Content Type: Technical Whitepaper / Historical Retrospective Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of this compound (DES) in 1938 by Sir Charles Dodds and colleagues marked a pivotal shift in endocrinology: the transition from expensive, biologically extracted hormones to potent, orally active synthetic analogues. This guide analyzes the technical foundations of DES, detailing the chemical logic of its synthesis, the rigorous preclinical validation via the Allen-Doisy assay, and its divergent clinical applications—ranging from the Nobel-winning treatment of prostate cancer to the scientifically flawed high-dose regimens for pregnancy preservation.

The Chemical Imperative: Rational Design and Synthesis

Prior to 1938, estrogen therapy relied on natural estrone or estradiol extracted from the urine of pregnant mares or humans. These compounds were prohibitively expensive and metabolically unstable when administered orally. The objective for Dodds, Golberg, Lawson, and Robinson was to engineer a non-steroidal molecule that mimicked the spatial configuration of estradiol but possessed superior oral bioavailability.

Experimental Logic: The Stilbene Scaffold

The team focused on the stilbene nucleus. They hypothesized that the estrogenic activity of the steroid nucleus was not dependent on the phenanthrene ring system itself, but rather on the precise distance (approx. 14.5 Å) between two hydroxyl groups, which facilitates hydrogen bonding with the estrogen receptor (ER).

Protocol 1: The Dodds Synthesis Workflow (1938)

Context: This method highlights the serendipitous dimerization observed during the demethylation of anethole, which was later refined into a controlled synthesis.

Starting Material: Anethole (p-propenylanisole) Reagents: Potassium hydroxide (KOH), Ethanol, Acid chloride.

  • Demethylation: Anethole is heated with KOH in ethanol under pressure to remove the methyl group, yielding Anol (p-propenylphenol).

  • Dimerization (The Critical Step): Originally observed as a spontaneous reaction, Anol dimerizes to form Dianol .

  • Isolation: The crude product contains a mixture of isomers. Through fractional crystallization, the team isolated the most potent fraction: 4,4'-dihydroxystilbene.

  • Refinement: The trans-isomer (this compound) was found to be the most thermodynamically stable and biologically active form.

Technical Insight: The trans configuration of DES aligns the two phenolic hydroxyl groups in a spatial orientation nearly identical to the C3 and C17 hydroxyls of Estradiol-17β, allowing it to fit into the ligand-binding pocket of the ER with high affinity.

DES_Synthesis cluster_mechanism Structural Mimicry Anethole Anethole (Starting Material) Demethylation Demethylation (KOH/Ethanol) Anethole->Demethylation Anol Anol (Intermediate) Demethylation->Anol Dimerization Spontaneous Dimerization Anol->Dimerization Hexestrol Hexestrol (Saturated Dimer) Dimerization->Hexestrol Desaturation Chemical Modification (Desaturation) Hexestrol->Desaturation DES This compound (DES) (Trans-isomer) Desaturation->DES ER Binding ER Binding DES->ER Binding Mimics Estradiol (14.5 Å OH-OH distance)

Figure 1: Simplified synthetic pathway emphasizing the dimerization step that yields the stilbene structure.

Preclinical Validation: The Allen-Doisy Standard

To validate the potency of the new synthetic compound, Dodds utilized the Allen-Doisy Test . This assay remains the foundational protocol for determining estrogenic activity in vivo.

Protocol 2: The Modified Allen-Doisy Assay

Objective: Determine the minimum effective dose (MED) required to induce estrus (cornification of vaginal epithelium) in ovariectomized rodents.

Materials:

  • Subjects: Ovariectomized (spayed) female Wistar rats or mice.

  • Control: Sesame oil vehicle.

  • Test Article: DES dissolved in oil.

Methodology:

  • Preparation: Animals are ovariectomized and allowed 2 weeks of recovery to ensure complete clearance of endogenous estrogens.

  • Baseline Check: Vaginal smears are taken daily. Only animals showing a consistent diestrus (leukocytes only) are selected.

  • Administration: DES is administered via subcutaneous injection or oral gavage.

  • Sampling: Vaginal smears are collected at 24, 48, and 72 hours post-administration.

  • Readout: Smears are stained (e.g., Giemsa or Methylene Blue) and examined microscopically.

    • Negative: Predominance of leukocytes.

    • Positive: Predominance of nucleated or cornified epithelial cells (indicating estrus).

Results: Dodds reported that DES was approximately 3 to 4 times more potent than natural estrone when administered orally. This oral potency was the key differentiator that drove its rapid clinical adoption.

CompoundRoute of AdminPotency (Relative to Estrone)
Estrone Subcutaneous1.0 (Reference)
Estrone Oral0.05 (Poor bioavailability)
DES Subcutaneous~2.5
DES Oral ~3.0 - 5.0

Clinical Translation: The "Medical Castration"

In 1941, Charles Huggins at the University of Chicago demonstrated the androgen-dependence of prostate cancer.[1] He hypothesized that neutralizing androgens could regress metastatic disease.

Mechanism of Action: HPG Axis Suppression

DES acts as a potent agonist of the Estrogen Receptor (ER). In males, high systemic levels of estrogens exert negative feedback on the hypothalamus and pituitary gland.

  • Hypothalamus: Suppression of GnRH (Gonadotropin-Releasing Hormone) secretion.

  • Pituitary: Reduced secretion of LH (Luteinizing Hormone).

  • Testes: Without LH stimulation, Leydig cells cease testosterone production.

This "chemical castration" achieved serum testosterone levels comparable to surgical orchiectomy.

HPG_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Testes Testes (Leydig Cells) Pituitary->Testes LH (+) Prostate Prostate Cancer Cells Testes->Prostate Testosterone (+) Testes->Prostate Reduced Testosterone DES DES Administration DES->Hypothalamus Negative Feedback (-) DES->Pituitary Negative Feedback (-)

Figure 2: Mechanism of DES-induced androgen suppression (Chemical Castration) in prostate cancer therapy.

The "Smith and Smith" Protocol: High-Dose Escalation

While the prostate cancer application was grounded in solid physiology, the application of DES for pregnancy preservation (1940s-1970s) was based on the flawed theory of Olive and George Smith. They believed that DES stimulated the placenta to produce more progesterone, thereby preventing miscarriage.[2]

Protocol 3: The Prophylactic Pregnancy Regimen (1948)

Target: Women with a history of miscarriage or complications (e.g., pre-eclampsia). Rationale: "Deficient" progesterone levels were treated not with progesterone, but with DES to "stimulate" endogenous production.

The Escalation Schedule: The protocol required a massive, progressive increase in dosage throughout gestation, reaching levels far exceeding physiological estrogen exposure.

Gestational WeekDaily Dosage (Oral)Cumulative Exposure Note
Week 7-8 5 mgStart of therapy
Week 9-10 10 mgDose doubling
Week 11-12 15 mg
Week 13-14 20 mg
Week 15 25 mg
Week 16-35 +5 mg / weekLinear escalation
Week 35 125 mg Peak Dosage (Massive Load)
Week 36 DiscontinuePreparation for labor

Technical Failure Analysis: Subsequent randomized controlled trials (Dieckmann, 1953) proved the protocol ineffective. However, the lack of immediate teratogenicity (birth defects) masked the latent carcinogenic potential (Clear Cell Adenocarcinoma) that would manifest in the F1 generation (DES Daughters) decades later.

Smith_Protocol Start Week 7 Start: 5mg/day Mid Week 15 25mg/day Start->Mid +5mg every 2 weeks Peak Week 35 125mg/day Mid->Peak +5mg every week Stop Week 36 Discontinue Peak->Stop

Figure 3: The Smith & Smith dosage escalation timeline, illustrating the massive cumulative load administered.

References
  • Dodds, E. C., Golberg, L., Lawson, W., & Robinson, R. (1938). Oestrogenic Activity of Certain Synthetic Compounds. Nature. Link

  • Allen, E., & Doisy, E. A. (1923). An Ovarian Hormone: Preliminary Report on Its Localization, Extraction and Partial Purification, and Action in Test Animals. Journal of the American Medical Association. Link

  • Huggins, C., & Hodges, C. V. (1941).[3][4][5][6] Studies on Prostatic Cancer: I. The Effect of Castration, of Estrogen and of Androgen Injection on Serum Phosphatases in Metastatic Carcinoma of the Prostate. Cancer Research.[4][5][7][8][9] Link

  • Smith, O. W. (1948).[2][10][11][12] this compound in the Prevention and Treatment of Complications of Pregnancy. American Journal of Obstetrics and Gynecology. Link

  • Dieckmann, W. J., et al. (1953). Does the Administration of this compound During Pregnancy Have Therapeutic Value?. American Journal of Obstetrics and Gynecology.[2] Link

Sources

Technical Guide: Cellular Uptake and Intracellular Targets of Diethylstilbestrol (DES)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylstilbestrol (DES) is a synthetic non-steroidal estrogen of the trans-stilbene class. Historically utilized for pregnancy support and prostate cancer treatment, it is now a critical model compound in toxicology and receptor pharmacology. Its significance lies in its "super-estrogenic" potency—often exceeding that of endogenous 17


-estradiol (E2)—and its capacity for metabolic activation into genotoxic quinones.

This guide analyzes the physicochemical mechanisms governing DES cellular entry, its differential modulation of Estrogen Receptors (ER


/ER

), and the off-target cascades responsible for its carcinogenic and teratogenic profiles.

Physicochemical Properties & Cellular Uptake

Unlike peptide hormones that require surface transporters, DES relies primarily on its lipophilic nature to access intracellular targets.

Passive Diffusion and Membrane Fluidization

DES possesses a logP of approximately 5.0, indicating high lipophilicity.

  • Mechanism: DES traverses the phospholipid bilayer via passive diffusion.

  • Membrane Interaction: Differential Scanning Calorimetry (DSC) and

    
    H-MAS-NMR studies reveal that DES does not merely pass through; it intercalates into the membrane, localizing parallel to the surface near the upper fatty acyl chains. This insertion increases membrane fluidity and negative curvature, potentially modulating the function of membrane-embedded proteins like H
    
    
    
    -ATPases and Ca
    
    
    -ATPases independent of receptor binding.
Retention and Efflux

While uptake is passive, intracellular retention is regulated by efflux transporters. DES is a known substrate for P-glycoprotein (P-gp/MDR1) . In resistant cell lines (e.g., drug-resistant breast cancer cells), overexpression of ABC transporters can reduce the intracellular concentration of DES, a critical variable when designing dosing regimens for in vitro toxicity assays.

The Nuclear Receptor Axis: Genomic Targets

The primary pharmacological targets of DES are the nuclear Estrogen Receptors, ER


 and ER

.
Binding Affinity and Kinetics

DES exhibits a binding affinity (


) for the ER that is often 2–3 times higher than that of the endogenous ligand, Estradiol (E2).[1]
  • Structural Basis: The phenolic rings of DES mimic the A-ring of estradiol. However, the ethyl groups of DES provide additional hydrophobic contacts within the ligand-binding pocket (LBD) that E2 lacks.

  • Helix 12 Stabilization: Upon binding, DES induces a conformational change that stabilizes Helix 12 of the LBD in the "agonist" position. This facilitates the recruitment of co-activators (e.g., SRC-1, GRIP1) more efficiently than E2 in certain tissue contexts, leading to sustained transcriptional activation.

Differential Signaling
  • ER

    
    :  Dominates in the uterus and mammary gland; DES binding here drives proliferation and is linked to carcinogenic outcomes.
    
  • ER

    
    :  Dominates in the prostate and ovary; DES binding here can exert anti-proliferative effects, which explains its historical utility in prostate cancer management.
    

Non-Genomic and "Off-Target" Interactions

DES exerts rapid biological effects that cannot be explained by transcriptional machinery.

GPER (G-Protein Coupled Estrogen Receptor)

DES binds to GPER (formerly GPR30), a membrane-bound receptor.

  • Pathway: Activation triggers the EGFR/MAPK signaling cascade and rapid mobilization of intracellular Calcium (

    
    ).
    
  • Outcome: Immediate changes in cellular excitability and proliferation signals, occurring within minutes of exposure.

Microtubule Disruption (The Aneuploidy Mechanism)

Distinct from its estrogenic activity, DES acts as a spindle poison.

  • Target: DES binds to tubulin at a site overlapping with colchicine.

  • Consequence: It inhibits microtubule polymerization, leading to mitotic arrest and chromosome non-disjunction. This mechanism contributes to aneuploidy, a hallmark of DES-induced carcinogenesis.

Metabolic Activation: The Genotoxic Pathway

The "dark side" of DES pharmacology is its metabolic conversion into reactive intermediates.

Quinone Formation

Cytochrome P450 enzymes oxidize DES to DES-quinone (via an unstable semiquinone intermediate).

  • Reaction: The quinone is an electrophile that reacts covalently with nucleophilic sites on DNA.

  • Adducts: The primary lesions are N3-Adenine and N7-Guanine adducts.[2][3][4] These are "depurinating adducts," meaning they destabilize the glycosidic bond, leading to the loss of the base (apurinic sites) and subsequent replication errors.

Visualization: Signaling & Toxicity Pathways

The following diagram illustrates the dual fate of DES: the receptor-mediated signaling pathway and the metabolic activation pathway leading to DNA damage.

DES_Pathways cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DES This compound (DES) Membrane Cell Membrane (Lipid Bilayer) DES->Membrane Passive Diffusion Tubulin Microtubules DES->Tubulin Inhibition ER Estrogen Receptor (ERα / ERβ) Membrane->ER CYP CYP450 Enzymes Membrane->CYP HSP HSP90 (Dissociation) ER->HSP Ligand Binding Dimer ER Dimer ER->Dimer Dimerization Quinone DES-Quinone (Reactive Metabolite) CYP->Quinone Oxidation Adduct DNA Adducts (N3-Ade / N7-Guanine) Quinone->Adduct Covalent Binding ERE Estrogen Response Element (DNA) Dimer->ERE Translocation Gene Transcription Gene Transcription ERE->Gene Transcription

Figure 1: Dual mechanism of action showing Genomic Signaling (Blue path) and Metabolic Toxicity (Red path).

Experimental Protocols

Protocol A: Competitive Nuclear Receptor Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of DES compared to E2.

Reagents:

  • Cytosolic fraction from rat uterus (rich in ER).

  • Radioligand: [

    
    H]-17
    
    
    
    -Estradiol.[5]
  • Competitor: Unlabeled DES (serial dilutions:

    
     to 
    
    
    
    M).
  • Dextran-coated charcoal (DCC).

Workflow:

  • Preparation: Incubate uterine cytosol with [

    
    H]-E2 (fixed concentration, ~5 nM) and varying concentrations of cold DES at 4°C for 18 hours.
    
    • Note: Perform in the dark to prevent photo-isomerization of DES.

  • Separation: Add DCC suspension to adsorb unbound ligand. Incubate for 10 min at 4°C.

  • Centrifugation: Spin at 3000 x g for 10 min to pellet the charcoal.

  • Quantification: Aliquot supernatant (containing receptor-bound complex) into scintillation fluid. Count CPM.

  • Analysis: Plot % Bound vs. Log[Competitor]. Calculate IC

    
    .[6][7][8]
    
    • Validation: RBA = (IC

      
       E2 / IC
      
      
      
      DES) × 100. DES typically yields an RBA > 100.[1]
Protocol B: Detection of DES-DNA Adducts (LC-MS/MS)

Objective: Quantify genotoxic N3-Adenine and N7-Guanine adducts.[2][3]

Workflow:

  • Treatment: Treat MCF-10F cells with DES (10-50

    
    M) for 24-48 hours.
    
  • DNA Isolation: Extract genomic DNA using phenol-chloroform or a high-purity kit.

    • Critical Step: Include antioxidants (e.g., ascorbic acid) during lysis to prevent artificial oxidation.

  • Hydrolysis: Depurinate DNA by acid hydrolysis (0.1 M HCl, 70°C, 30 min). This releases the unstable N3/N7 adducts.

  • Filtration: Filter hydrolysate through a 3 kDa molecular weight cutoff filter.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient of Ammonium Acetate/Acetonitrile.

    • Detection: Multiple Reaction Monitoring (MRM) mode looking for specific mass transitions (e.g., m/z 418

      
      m/z 268 for DES-Adenine adducts).
      

Data Summary: DES vs. Estradiol[1][2][3][4][7][9][10][11]

Feature17

-Estradiol (E2)
This compound (DES)Clinical Implication
Structure Steroidal (Rigid)Non-steroidal (Flexible)DES mimics A-ring but lacks steroid scaffold.
ER Binding Affinity 100% (Reference)~200 - 300%DES is a "Super-Estrogen."
Membrane Transport Passive DiffusionPassive DiffusionHigh lipophilicity (LogP ~5).
Metabolic Fate Catechol EstrogensQuinones (Reactive)DES metabolites are direct alkylating agents.
Genotoxicity Low (Receptor-mediated)High (Adduct formation)DES is a complete carcinogen (Initiator + Promoter).

References

  • Korach, K. S., et al. (1989).[5] this compound metabolites and analogs.[5][9][10] Stereochemical probes for the estrogen receptor binding site.[5] Journal of Biological Chemistry.[5]

  • Cavalieri, E. L., & Rogan, E. G. (2016). The mechanism of carcinogenesis by estrogen and this compound. EBioMedicine.[9]

  • Melamed, M., et al. (1999). This compound modifies the structure of model membranes and is localized close to the first carbons of the fatty acyl chains.[11][12] Biochimica et Biophysica Acta (BBA).

  • Thomas, P., & Dong, J. (2006). Binding and activation of the seven-transmembrane estrogen receptor GPR30 by environmental estrogens: A potential novel mechanism of endocrine disruption. Journal of Steroid Biochemistry and Molecular Biology.

  • National Toxicology Program. (2021). This compound: Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services.

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Diethylstilbestrol in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly sensitive analytical method for the detection and quantification of Diethylstilbestrol (DES) in various water matrices. This compound is a synthetic, non-steroidal estrogen that has been identified as an endocrine-disrupting compound (EDC), posing significant risks to wildlife and human health even at trace concentrations[1][2]. Due to its potential for bioaccumulation and adverse health effects, including an increased risk of cancer, regulatory bodies worldwide have banned its use as a growth promoter in livestock[2]. This necessitates reliable monitoring methods for environmental water sources.

The described method utilizes Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for definitive analysis. The inherent selectivity and sensitivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, make it the premier technique for identifying and quantifying trace-level contaminants like DES in complex environmental samples[3]. This protocol is designed for researchers in environmental science, toxicology, and drug development, providing a validated, step-by-step guide from sample collection to final analysis.

Scientific Principle and Methodology Rationale

The accurate quantification of DES in water requires a multi-stage approach to isolate the analyte from a complex matrix and detect it with high specificity.

Sample Concentration and Purification: Solid-Phase Extraction (SPE)

Given the expected ng/L (ppt) concentrations of DES in environmental water, direct injection is not feasible. SPE serves two critical functions: concentrating the analyte to detectable levels and removing interfering matrix components.

  • Causality of Sorbent Choice : The method employs a hydrophilic-lipophilic balanced (HLB) polymer-based SPE sorbent. Unlike traditional C18 silica-based sorbents, HLB provides superior retention for a broader range of compounds, including moderately polar analytes like DES, and is less prone to dewetting, ensuring more consistent recoveries[3]. The mechanism involves partitioning DES from the aqueous sample onto the solid sorbent, followed by selective elution with an organic solvent.

Analyte Separation: Liquid Chromatography (LC)

Chromatographic separation is essential to resolve DES from any co-extracted matrix components that may not have been removed during SPE, thereby preventing ion suppression in the mass spectrometer.

  • Column and Mobile Phase Rationale : A C18 reversed-phase column is used, which separates compounds based on their hydrophobicity. DES, being a relatively nonpolar molecule, is well-retained and separated from more polar interferences. The mobile phase consists of a gradient of methanol (or acetonitrile) and water[4][5]. The gradient elution, starting with a higher aqueous content and increasing the organic solvent percentage over time, ensures that weakly retained compounds elute first, followed by the target analyte DES, resulting in sharp, well-defined chromatographic peaks.

Detection and Quantification: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the cornerstone of this method, providing unparalleled selectivity and sensitivity.

  • Ionization : Electrospray Ionization (ESI) in the negative ion mode (ESI-) is the preferred technique for DES[4][6]. The phenolic hydroxyl groups on the DES molecule are readily deprotonated under ESI conditions, forming the stable [M-H]⁻ precursor ion (m/z 267)[5].

  • Multiple Reaction Monitoring (MRM) : For unambiguous identification and quantification, the MRM technique is employed. The precursor ion selected in the first quadrupole (Q1) is fragmented in the collision cell (Q2), and specific, characteristic product ions are monitored by the third quadrupole (Q3). This method requires monitoring at least two transitions: a primary transition for quantification (quantifier) and a secondary one for confirmation (qualifier). The consistent ratio between these two transitions provides an additional layer of confirmation, ensuring the method's trustworthiness.

Workflow Overview

The analytical process follows a logical sequence from sample collection to data interpretation.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Water Sample Collection (1 L) B 2. Fortification with Internal Standard (DES-d8) A->B C 3. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute B->C D 4. Evaporation & Reconstitution in Mobile Phase C->D E 5. LC Separation (C18 Column) D->E F 6. Ionization (Negative ESI) E->F G 7. MS/MS Detection (MRM Mode) F->G H 8. Peak Integration & Quantification G->H I 9. Method Validation & Reporting H->I

Caption: Overall workflow for DES analysis in water samples.

Detailed Experimental Protocols

Materials and Reagents
  • Standards : this compound (DES) certified reference standard (≥98% purity), this compound-d8 (DES-d8) internal standard.

  • Solvents : HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Reagents : Formic acid, ammonium acetate, and ammonia solution.

  • SPE Cartridges : Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 6 cc, 200 mg).

  • Glassware : Amber glass bottles for sample collection, volumetric flasks, autosampler vials.

  • Equipment : Analytical balance, pH meter, SPE vacuum manifold, nitrogen evaporator, LC-MS/MS system.

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL) : Accurately weigh 10 mg of DES standard and dissolve in 100 mL of methanol. Store at -20°C in an amber vial.

  • Internal Standard Stock (100 µg/mL) : Prepare DES-d8 similarly.

  • Working Standard Solutions : Prepare a series of calibration standards by serially diluting the primary stock solution with a methanol/water mixture (e.g., 50:50 v/v) to achieve concentrations ranging from 0.1 ng/L to 100 ng/L[4]. Spike each standard with the internal standard to a final concentration of 10 ng/L.

Protocol 1: Sample Preparation using SPE
  • Sample Collection : Collect 1 L of water sample in a pre-cleaned amber glass bottle. If not analyzed immediately, store at 4°C.

  • Preservation & Spiking : Add ascorbic acid to prevent degradation if residual chlorine is present. Spike the sample with the internal standard (DES-d8) to a concentration of 10 ng/L to correct for matrix effects and procedural losses[7].

  • SPE Cartridge Conditioning : Condition the HLB cartridge sequentially with 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Sample Loading : Load the 1 L water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing : After loading, wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying : Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution : Elute the retained analytes with 10 mL of methanol or acetonitrile into a clean collection tube.

  • Concentration and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 methanol/water) and transfer to an autosampler vial for LC-MS/MS analysis[5].

Protocol 2: LC-MS/MS Instrumental Analysis

The following parameters provide a validated starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 3 µm)[5]Provides excellent retention and separation for DES.
Mobile Phase A Water with 2 mM Ammonium Acetate[5]Ammonium acetate aids in forming the [M-H]⁻ ion.
Mobile Phase B Acetonitrile[5]Strong organic solvent for efficient elution.
Flow Rate 0.2 - 0.4 mL/minOptimal for 2.1 mm ID columns, ensuring good peak shape.
Column Temp. 40°C[5]Improves peak shape and reduces run-to-run retention time variability.
Injection Vol. 5 - 10 µLBalances sensitivity with potential for column overloading.
Gradient 30% B to 95% B over 8 min, hold for 2 min, re-equilibrateEnsures separation from early-eluting interferences.

Table 2: Tandem Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), Negative[4][6]DES readily forms a negative ion due to its phenolic groups.
Capillary Voltage -2.9 to -3.3 kV[8][9]Optimized for stable spray and maximum ion generation.
Source Temp. 120 - 150°C[8][9]Facilitates solvent droplet desolvation.
Desolvation Temp. 350 - 400°C[8][9]Completes the desolvation process to generate gas-phase ions.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
MRM Transitions See Table 3Specific precursor-to-product ion transitions for DES.

Table 3: Optimized MRM Transitions for DES

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
DES 267.1237.1Quantifier[5]
DES 267.1207.2Qualifier
DES-d8 275.1243.1Internal Standard

Method Performance and Validation

A self-validating system is crucial for trustworthy results. The method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.

Table 4: Typical Method Validation Parameters

ParameterTypical PerformanceAcceptance Criteria
Linearity (r²) >0.999[4]r² ≥ 0.99
LOD (S/N=3) 0.05 - 0.10 ng/L[4]Method-dependent, should meet regulatory requirements.
LOQ (S/N=10) 0.15 - 0.30 ng/LLowest point on the calibration curve with acceptable accuracy.
Accuracy (Recovery) 80 - 115%[10]Typically 70-120%.
Precision (RSD) <15%Typically ≤15-20%.

References

  • Trace analysis of this compound, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Analyst (RSC Publishing). Available at: [Link]

  • Analytical Method for this compound (Targeted to Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]

  • Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at: [Link]

  • Trace analysis of this compound, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Molecular imprinted solid phase extraction combined with determination of this compound in environmental water samples. E3S Web of Conferences. Available at: [Link]

  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. EURL-SRM. Available at: [Link]

  • A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Method 1698: Steroids and Hormones in Water, Soil, Sediment, and Biosolids by HRGC/HRMS. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available at: [Link]

  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Corporation. Available at: [Link]

  • Determination of this compound in Water Samples by Dispersive Liquid-Liquid Microextraction Based on Solidification of Floating. ARC Journals. Available at: [Link]

  • Development of pretreatment method for analysis of fungicides and hormones in seawater using LC-MS/MS. Environmental Engineering Research. Available at: [Link]

  • Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Simultaneous detection of this compound and estradiol residues with a single immunochromatographic assay strip. National Institutes of Health (NIH). Available at: [Link]

  • Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. RSC Publishing. Available at: [Link]

  • Bond Elut Plexa Sample Preparation for LC/MS/MS Determination of Hormones in Pork. Agilent Technologies. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. OAE Publishing Inc.. Available at: [Link]

Sources

Robust Quantification of Diethylstilbestrol (DES) Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HPLC-012

Abstract

This application note presents a detailed, validated, and robust method for the quantification of Diethylstilbestrol (DES) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol is designed for researchers, scientists, and professionals in drug development and food safety, providing a comprehensive guide from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adoption and troubleshooting. This method is demonstrated to be specific, accurate, precise, and linear over a relevant concentration range, making it suitable for both quality control of pharmaceutical formulations and residue analysis in various matrices.

Introduction and Scientific Background

This compound (DES) is a potent nonsteroidal synthetic estrogen developed in 1938.[1][2] Historically, it was prescribed for a range of medical conditions, including supporting pregnancies with a risk of miscarriage and in cancer therapy.[2] However, due to its classification as a known human carcinogen and teratogen, its use has been severely restricted.[3][4] The use of DES in food-producing animals has been prohibited in many countries, including the United States and European nations, due to the potential for harmful residues in meat and other animal products.[3][5]

Given the significant health risks associated with DES exposure, sensitive and reliable analytical methods are crucial for its detection and quantification in pharmaceutical products and environmental or biological samples.[6] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and adaptability.[7] This application note details an optimized RP-HPLC method coupled with UV detection, a common and accessible detector in most analytical laboratories. The method is capable of resolving DES from its isomers and potential impurities, ensuring accurate quantification.[8]

Causality of Method Choice: A reversed-phase C18 column is selected due to the nonpolar nature of DES, allowing for excellent retention and separation based on its hydrophobicity. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient for efficient elution. UV detection is chosen for its robustness and the strong chromophore present in the DES molecule, which allows for sensitive detection at specific wavelengths.

Experimental Apparatus and Reagents

Instrumentation
  • HPLC System with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Analytical Balance (4-decimal place).

  • pH meter.

  • Ultrasonic bath.

  • Vortex mixer.

  • Centrifuge.

  • Solid Phase Extraction (SPE) manifold and cartridges (if required for complex matrices).

Chemicals and Reagents
  • This compound (DES) reference standard (≥98% purity).[9]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (or other suitable modifier for pH adjustment).

  • Solvents for sample extraction (e.g., ethyl acetate, n-hexane) as required by the sample matrix.[10]

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and sensitivity. The following conditions have been optimized for the robust analysis of DES.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmProvides high-resolution separation for nonpolar analytes like DES.
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)A common and effective mobile phase for reversed-phase chromatography. The specific ratio can be optimized for desired retention time.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Injection Volume 20 µLA typical injection volume for standard analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 240 nmProvides good sensitivity for DES. An alternative is 280 nm.

Methodologies and Protocols

Standard Solution Preparation

Expertise Insight: Accurate preparation of standard solutions is fundamental to the accuracy of the entire analysis. It is crucial to use a high-purity reference standard and to account for its purity in the final concentration calculation.

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of DES reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[11] This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

Sample Preparation Protocol

The choice of sample preparation procedure is highly dependent on the matrix. The goal is to extract DES efficiently while minimizing interfering substances.

Protocol for Pharmaceutical Tablets:

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to a single dose of DES.

  • Transfer the powder to a suitable volumetric flask.

  • Add a volume of methanol sufficient to dissolve the DES and sonicate for 15 minutes to ensure complete extraction.

  • Dilute to volume with methanol, mix well, and allow any excipients to settle.

  • Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Protocol for Animal Tissue (General Guideline):

  • Homogenize a known weight of the tissue sample (e.g., 5-10 g).[9]

  • Add a suitable extraction solvent (e.g., ethanol/water mixture) and homogenize further.[9]

  • Centrifuge the mixture to separate the solid and liquid phases.[9]

  • Collect the supernatant and repeat the extraction on the residue.[9]

  • Combine the supernatants and concentrate under a stream of nitrogen.[9][10]

  • The extract may require further cleanup using Solid Phase Extraction (SPE) to remove interfering matrix components.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions Sequence_Setup Set Up Injection Sequence Standard_Prep->Sequence_Setup Sample_Prep Prepare Sample Solutions Sample_Prep->Sequence_Setup System_Equilibration Equilibrate HPLC System System_Equilibration->Sequence_Setup Data_Acquisition Acquire Chromatographic Data Sequence_Setup->Data_Acquisition Peak_Integration Integrate Chromatographic Peaks Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify DES in Samples Calibration_Curve->Quantification

Caption: Workflow for the HPLC quantification of this compound.

Method Validation

A comprehensive method validation was performed according to established guidelines to ensure the reliability of the results.[12]

Validation ParameterAcceptance CriteriaTypical Result
Specificity The peak for DES is well-resolved from other components.No interference observed at the retention time of DES.
Linearity (r²) ≥ 0.9990.9995 over the range of 0.1 - 50 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (≤ 2.0%), Intermediate Precision (≤ 3.0%)Repeatability = 0.8%, Intermediate Precision = 1.5%
Limit of Detection (LOD) S/N ≥ 30.03 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.1 µg/mL

Trustworthiness through Self-Validation: The validation parameters are interconnected. For instance, good linearity supports the accuracy of the method across the concentration range. High precision ensures that the results are reproducible, which is a cornerstone of a trustworthy analytical method.

Data Presentation and Results

A typical chromatogram of a DES standard is shown below, demonstrating a sharp, symmetrical peak at the expected retention time.

(Placeholder for a representative chromatogram image)

The quantification of DES in an unknown sample is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of DES in the sample is then determined by interpolating its peak area onto the calibration curve.

Discussion and Field-Proven Insights

  • Isomer Separation: this compound exists as cis- and trans-isomers.[8] The described reversed-phase method is capable of separating these isomers, with the trans-isomer typically eluting later.[8] For total DES quantification, the peak areas of both isomers can be summed.

  • Matrix Effects: When analyzing complex matrices such as animal tissues or environmental samples, matrix effects can suppress or enhance the analytical signal. The use of an internal standard and/or matrix-matched calibration standards is highly recommended to mitigate these effects.

  • Detector Choice: While UV detection is robust and widely available, for trace-level analysis, coupling the HPLC system to a mass spectrometer (LC-MS) can provide significantly lower detection limits and higher specificity.[7][10]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantification of this compound. The method is accurate, precise, and specific, making it suitable for a wide range of applications in pharmaceutical quality control and residue analysis. The provided protocols and insights are intended to enable researchers and scientists to successfully implement this method in their laboratories.

References

  • ResearchGate. (2019). Voltammetric Determination of this compound in Pharmaceutical Formulation. Available at: [Link]

  • PubMed. (n.d.). Analysis of this compound and its impurities in tablets using reversed-phase high-performance liquid chromatography. Available at: [Link]

  • National Institutes of Health. (n.d.). Simultaneous detection of this compound and estradiol residues with a single immunochromatographic assay strip. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for this compound (Targeted to Animal and Fishery Products). Available at: [Link]

  • ResearchGate. (2015). Trace analysis of this compound, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Available at: [Link]

  • Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Available at: [Link]

  • Wikipedia. (n.d.). This compound. Available at: [Link]

  • National Institutes of Health. (n.d.). This compound Modifies the Structure of Model Membranes and Is Localized Close to the First Carbons of the Fatty Acyl Chains. Available at: [Link]

  • PubMed. (n.d.). Diethylstilboestrol--historical background and current regulatory status. Available at: [Link]

  • PubMed. (n.d.). A molecular modeling analysis of this compound conformations and their similarity to estradiol-17 beta. Available at: [Link]

  • precisionFDA. (n.d.). This compound. Available at: [Link]

  • Dialnet. (n.d.). Analytical methods for the determination of endocrine disruptors, UV filters and plastic additives in packaging and pharmaceutics. Available at: [Link]

  • Seton Hall University. (2013). Synthetic Hormone Use in Beef and The Us Regulatory Dilemma. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]

  • ResearchGate. (n.d.). HPLC with mass spectrometry detection for the analysis of endocrine disruptors. Available at: [Link]

  • National Toxicology Program. (n.d.). This compound - 15th Report on Carcinogens. Available at: [Link]

  • National Institutes of Health. (n.d.). Effect of this compound on Implantation and Decidualization in Mice. Available at: [Link]

Sources

Application Note: Protocol for Diethylstilbestrol (DES) Administration in Rodent Models

[1][2]

Executive Summary & Mechanism

Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen used historically in clinical settings and currently as a potent model agent for endocrine disruption, reproductive toxicology, and carcinogenesis.[1] Unlike natural estrogens, DES exhibits high oral bioavailability and resistance to metabolic breakdown, making it a "gold standard" positive control in estrogenicity assays (e.g., OECD 440).

Mechanistic Context: DES binds with high affinity to both Estrogen Receptor alpha (ER


Visualization: DES Mechanism of Action

DES_MechanismDESThis compound (DES)EREstrogen Receptor(ERα / ERβ)DES->ERHigh Affinity BindingMembrane_ERMembrane ER(G-protein coupled)DES->Membrane_ERDimerReceptor DimerizationER->DimerActivationEREEstrogen ResponseElement (ERE)Dimer->ERENuclear TranslocationTranscriptionGene Transcription(Ltf, Ezh2)ERE->TranscriptionPromoter BindingOutcomeOutcomes:- Epithelial Proliferation- Epigenetic Reprogramming- AdenocarcinomaTranscription->OutcomePhenotypic ChangeKinaseKinase Cascades(MAPK/PI3K)Membrane_ER->KinaseKinase->Transcription

Figure 1: Dual-pathway activation by DES involving classical nuclear genomic signaling and rapid membrane-initiated signaling.

Safety & Handling (Critical)

Hazard Classification: Group 1 Carcinogen (IARC).[2] Primary Risk: Transplacental carcinogenesis and reproductive toxicity.

Mandatory Safety Protocol
  • Containment: All weighing of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

  • PPE: Double nitrile gloves, Tyvek lab coat, and N95/P100 respirator if outside a hood.

  • Waste: All bedding from DES-treated animals (first 48h post-dose) must be treated as hazardous chemical waste due to urinary excretion of the parent compound.

Formulation Strategy: The "Co-Solvent Depot" Method

DES is lipophilic and practically insoluble in water. Direct dissolution in oil is slow and often results in micro-crystals that cause dosing variability. The Ethanol-Oil Co-Solvent method is the industry standard for reproducibility.

Materials
  • DES (Purity >99%)

  • Ethanol (Absolute, anhydrous)

  • Corn Oil or Sesame Oil (Pharmaceutical grade, sterile filtered)

Step-by-Step Formulation
  • Stock Solution (1000x): Dissolve DES powder in absolute ethanol to create a high-concentration stock (e.g., 10 mg/mL). Vortex until completely clear. Storage: -20°C, stable for 6 months.

  • Working Vehicle Preparation:

    • Calculate the required volume of oil.

    • Add the specific volume of DES/Ethanol stock to the oil.

    • Critical Step: The final ethanol concentration must not exceed 2-5% to avoid vehicle toxicity.

    • Evaporation (Optional but Recommended): For neonatal pups, evaporate the ethanol by leaving the oil mixture uncapped in a sterile hood under a stream of nitrogen for 2 hours, or mixing overnight on a stir plate. This leaves DES dissolved purely in the oil matrix.

Formulation_WorkflowStep1Weigh DES Powder(Class II BSC)Step2Dissolve in 100% Ethanol(Create 1000x Stock)Step1->Step2Step3Visual Check:Is solution crystal clear?Step2->Step3Step3->Step2No (Vortex longer)Step4Dilute into Corn/Sesame Oil(1:20 to 1:50 ratio)Step3->Step4YesStep5Vortex & Nitrogen Purge(Remove Ethanol)Step4->Step5Step6Final Working Solution(Sterile Filter 0.22µm)Step5->Step6

Figure 2: The "Co-Solvent Depot" formulation workflow to ensure solubility and stability.

Experimental Protocols

Protocol A: Neonatal Exposure Model ("DES Daughter" Model)

Objective: To induce developmental reprogramming, uterine malformations, and susceptibility to tumors later in life. Target: Neonatal Mice (C57BL/6 or CD-1).

ParameterSpecificationCausality / Rationale
Window PND 1 to PND 5Critical window of uterine differentiation and gland formation.
Dose 1 - 2 µ g/pup/day Mimics human pharmacological exposure levels relative to body weight.
Route Subcutaneous (SC)IP injection in neonates risks organ puncture and leakage. SC provides a stable depot.
Volume 10 - 20 µLSmall volumes prevent tissue distension and reflux in pups (<2g body weight).

Procedure:

  • Identification: Tattoo or toe-clip pups on PND 1 for identification.

  • Restraint: Gently grasp the pup by the loose skin of the nape (scruff).

  • Injection: Use a 30G needle or a Hamilton syringe. Insert the needle parallel to the spine into the subcutaneous space between the scapulae.

  • Leak Check (Self-Validation): After withdrawing the needle, gently pinch the injection site for 5 seconds to seal the track. Wipe with a cotton swab; if oil appears on the swab, the dose was invalid.

  • Return: Return pups to the dam immediately. Rub bedding on pups to mask the scent of the handler/vehicle.

Protocol B: Adult Uterotrophic Bioassay (OECD 440)

Objective: To screen for estrogenic activity or validate DES as a positive control. Target: Ovariectomized (OVX) adult females or Immature females (PND 18-21).

ParameterSpecificationCausality / Rationale
Duration 3 Consecutive DaysSufficient time for water imbibition (early phase) and cellular hypertrophy (late phase).
Dose Range 0.25 - 5.0 µg/kg/day0.25 µg/kg is typically the Lowest Observed Effect Level (LOEL).
Route Subcutaneous (SC)Avoids first-pass metabolism variability seen in oral gavage for this specific assay.
Endpoint Wet & Blotted Uterine WeightDistinguishes between fluid retention (edema) and tissue growth.

Procedure:

  • Acclimation: If using OVX adults, allow 14 days post-surgery for endogenous estrogens to clear and uterine regression to stabilize.

  • Administration: Administer DES vehicle solution SC on the dorsal flank. Rotate injection sites (left flank, right flank, center) to minimize local irritation.

  • Necropsy (Day 4): Euthanize animals 24 hours after the last dose.

  • Dissection: Carefully remove the uterus. Trim fat and mesentery under a stereomicroscope.

  • Data Collection:

    • Weigh the "Wet" uterus (containing luminal fluid).

    • Pierce the uterine horn, blot gently on filter paper to remove fluid.

    • Weigh the "Blotted" uterus.

    • Validation Criteria: The positive control (DES or EE) must show a statistically significant increase (>40% vs vehicle) for the assay to be valid.

References

  • National Toxicology Program (NTP). (2021).[3] Report on Carcinogens, Fifteenth Edition: this compound.[1] U.S. Department of Health and Human Services. [Link]

  • OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents: A Short-term Screening Test for Oestrogenic Properties.[4] OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Newbold, R. R., et al. (2006). Developmental exposure to endocrine disruptors and the obesity epidemic. Reproductive Toxicology, 23(3), 290-296. (Context for Neonatal Protocol). [Link]

  • Jefferson, W. N., et al. (2012). Persistent alterations in reproductive tract gene expression in mice following neonatal this compound exposure. Molecular and Cellular Endocrinology, 354(1-2), 48-56. [Link]

Application Note: Development of a High-Throughput Competitive Immunoassay for Diethylstilbestrol (DES) Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development and implementation of a robust, high-throughput competitive enzyme-linked immunosorbent assay (ELISA) for the sensitive detection of Diethylstilbestrol (DES). DES is a synthetic estrogen known for its adverse health effects, including carcinogenicity.[1][2] The ability to screen a large number of samples for DES contamination is critical in environmental monitoring, food safety, and toxicology research. This document details the entire workflow, from the synthesis of immunogens to the final high-throughput screening protocol, offering field-proven insights and step-by-step methodologies suitable for researchers, scientists, and drug development professionals.

Introduction: The Need for Sensitive DES Detection

This compound (DES) is a non-steroidal synthetic estrogen that was prescribed to pregnant women between 1940 and 1971 to prevent pregnancy complications.[1] However, it was later discovered to be a potent endocrine disruptor and carcinogen, linked to an increased risk of certain cancers in those exposed in utero.[1][2] Due to its stability and potential for bioaccumulation, monitoring for DES in food products, environmental samples, and biological matrices is of paramount importance.

Immunoassays, particularly the ELISA, offer a powerful platform for screening small molecules like DES due to their high sensitivity, specificity, and adaptability to high-throughput formats.[3][4] This note focuses on the competitive ELISA format, which is ideal for detecting small-molecule haptens that cannot be simultaneously bound by two antibodies, a requirement for traditional sandwich ELISAs.[4][5] The principle relies on the competition between free DES in a sample and a labeled DES conjugate for a limited number of specific antibody binding sites.[6]

Assay Principle: The Competitive ELISA

The competitive ELISA for DES detection is an indirect assay where the signal generated is inversely proportional to the amount of DES in the sample. The more DES present in the sample, the weaker the final signal.

The key steps are:

  • Coating: A capture reagent (e.g., DES conjugated to a carrier protein like BSA) is immobilized onto the surface of a microplate well.

  • Competition: The sample containing an unknown amount of DES is added to the well along with a specific anti-DES antibody. The free DES from the sample and the coated DES-BSA conjugate compete to bind to the limited amount of anti-DES antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-DES antibody is added.

  • Signal Generation: A substrate for the enzyme is added, which is converted into a colored product. The intensity of the color is measured using a spectrophotometer.[4]

HTS_Workflow cluster_prep 1. Preparation cluster_automation 2. Automated Screening cluster_analysis 3. Data Analysis plate_prep Plate Coating & Blocking (384-well format) liquid_handler Liquid Handler: - Add Samples - Add Ab - Add Reagents plate_prep->liquid_handler sample_prep Sample Dilution & Compound Plating sample_prep->liquid_handler incubation Automated Incubator liquid_handler->incubation plate_washer Plate Washer incubation->plate_washer plate_reader Plate Reader plate_washer->plate_reader raw_data Raw Absorbance Data plate_reader->raw_data qc Quality Control (Z'-factor > 0.5) raw_data->qc hit_id Hit Identification (% Inhibition) qc->hit_id confirmation Hit Confirmation (Dose-Response) hit_id->confirmation caption High-throughput screening workflow for DES.

Sources

Diethylstilbestrol as a positive control in endocrine disruptor screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Diethylstilbestrol (DES) as a Gold Standard Positive Control in Endocrine Disruptor Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for a Validated Positive Control in Endocrine Screening

The robust identification of Endocrine Disrupting Chemicals (EDCs) is a cornerstone of modern toxicology and regulatory science. EDCs are exogenous agents that interfere with the body's hormonal systems, potentially causing adverse developmental, reproductive, neurological, and immune effects.[1] Screening assays, both in vivo and in vitro, form the frontline of defense in identifying these chemicals.[2][3]

Within this screening paradigm, the role of a positive control is not merely procedural; it is the fundamental element that validates the entire experimental system.[4][5] A positive control is a substance known to produce the expected effect, thereby confirming that the assay is performing correctly and is capable of detecting the activity it was designed to measure.[6][7][8] If the positive control fails to elicit the anticipated response, the results for any test compounds in that run are considered invalid.

For assays designed to detect estrogenic activity, this compound (DES) serves as the quintessential positive control. Its selection is rooted in a deep history of clinical use and toxicological study, which has characterized it as a highly potent, nonsteroidal synthetic estrogen.[9][10][11][12]

This compound (DES): A Profile in Potency

DES is a synthetic estrogen that was prescribed to pregnant women between the 1940s and 1970s.[11][13] While its use was discontinued due to severe adverse health effects in the offspring of treated mothers, its well-documented and powerful estrogenic activity makes it an ideal reference compound for scientific research.[9][14]

Mechanism of Action: A Classic Estrogen Receptor Agonist

The primary mechanism of DES involves its function as a potent agonist for both major estrogen receptor (ER) subtypes: ERα and ERβ.[10][13][14] Its molecular action follows the classical pathway of estrogen signaling:

  • Cellular Entry & Receptor Binding: DES, being lipophilic, readily crosses the cell membrane. In the cytoplasm, it binds with high affinity to the ligand-binding domain of the ER.[13][15]

  • Conformational Change & Dimerization: This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a homodimer (ER/ER).

  • Nuclear Translocation: The activated DES-ER dimer complex translocates into the cell nucleus.[13][15]

  • DNA Binding & Gene Transcription: Within the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[13] This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the transcription of estrogen-responsive genes.[14][16]

This cascade results in the classic physiological responses associated with estrogen exposure, such as cell proliferation in hormone-responsive tissues like the uterus.[10]

DES_Mechanism cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES DES ER Estrogen Receptor (ER) DES->ER Binds DES_ER DES-ER Complex Dimer Activated Dimer (DES-ER)₂ DES_ER->Dimer Dimerization Dimer_N Activated Dimer Dimer->Dimer_N Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer_N->ERE Binds to DNA DNA Target_Gene Target Gene Transcription ERE->Target_Gene Initiates mRNA mRNA Target_Gene->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Estrogenic Effects\n(e.g., Cell Proliferation) Estrogenic Effects (e.g., Cell Proliferation) Protein Synthesis->Estrogenic Effects\n(e.g., Cell Proliferation)

Figure 2. Standard workflow for the rodent uterotrophic bioassay.
Protocol: Uterotrophic Assay using DES

This protocol is a condensed methodology based on OECD TG 440.

  • Animal Model: Use either immature female Sprague-Dawley rats (weighing 30-60g) or young adult (8-10 weeks old) ovariectomized rats.

  • Housing: House animals in a controlled environment (22±3 °C, 30-70% humidity, 12h light/dark cycle).

  • Vehicle: Corn oil is a commonly used vehicle for DES administered via subcutaneous injection or oral gavage.

  • Group Allocation:

    • Group 1 (Vehicle Control): Receives vehicle only.

    • Group 2 (Positive Control): Receives DES at a concentration known to elicit a significant uterotrophic response.

    • Group 3+ (Test Substance): Receives the test chemical at various dose levels.

  • Dosing: Administer the assigned substance daily for three consecutive days. The volume should be consistent across all animals (e.g., 5 mL/kg body weight for oral gavage).

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals and record the final body weight.

  • Uterine Weight Measurement: Carefully excise the uterus, trim away any adhering fat or non-uterine tissue, and blot gently to remove luminal fluid. Immediately record the uterine "wet" weight to the nearest 0.1 mg.

  • Acceptance Criteria: The assay is considered valid if the DES positive control group shows a statistically significant increase in uterine weight compared to the vehicle control group.

Data Presentation: Expected Results for DES
ParameterRoute of AdministrationDose Range (µg/kg/day)Expected Outcome
DES Positive Control Subcutaneous1 - 5Statistically significant increase in uterine weight vs. vehicle.
DES Positive Control Oral Gavage5 - 25Statistically significant increase in uterine weight vs. vehicle.

Note: Optimal doses should be established by individual laboratories. These ranges are for guidance.

In Vitro Application: Estrogen Receptor (ER) Transactivation Assay

ER Transactivation (TA) assays are cell-based, mechanistic tests used to identify substances that can bind to and activate the estrogen receptor. [17]These assays utilize engineered cell lines (e.g., HeLa-9903, VM7Luc4E2) that contain two key components: the human estrogen receptor (hERα) and an ER-responsive promoter controlling a reporter gene (e.g., luciferase). [17][18][19]When an estrogenic compound activates the ER, the reporter gene is expressed, producing a measurable signal like light. [20]

Rationale for DES as Positive Control

In ER TA assays, DES serves as the reference full agonist. [20]It is used to generate a full dose-response curve, against which the activity of test chemicals is compared. The key parameters derived from the DES curve, such as the EC₅₀ (half-maximal effective concentration) and the maximum level of induction, are used to validate the assay's performance and to classify the relative potency of unknown substances. [21]The assay is only valid if the EC₅₀ for DES falls within a predefined historical range for the laboratory. [22]

Experimental Workflow

ERTA_Workflow cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Chemical Exposure cluster_readout Phase 3: Signal Measurement & Analysis A1 Culture ER-responsive cells (e.g., HeLa-9903, VM7Luc4E2) A2 Seed cells into a 96-well plate A1->A2 A3 Allow cells to attach and grow (typically 24 hours) A2->A3 B1 Prepare serial dilutions of: - Vehicle Control (e.g., DMSO) - Positive Control (DES) - Test Substance(s) B2 Add diluted compounds to respective wells A3->B2 B1->B2 B3 Incubate for a defined period (e.g., 20-24 hours) B2->B3 C1 Lyse cells to release reporter enzyme B3->C1 C2 Add reporter substrate (e.g., Luciferin) C1->C2 C3 Measure signal (luminescence) using a plate reader C2->C3 C4 Data Analysis: - Normalize data to vehicle control - Generate dose-response curves - Calculate EC₅₀ values C3->C4

Figure 3. General workflow for an Estrogen Receptor (ER) Transactivation Assay.
Protocol: ER Transactivation Assay using DES

This protocol is a generalized methodology based on principles from OECD TG 455.

  • Cell Culture: Maintain the selected ER-responsive cell line according to the supplier's instructions, typically in media stripped of hormones (e.g., using charcoal-stripped fetal bovine serum) to reduce background estrogenic activity.

  • Plating: Seed cells in an opaque-walled 96-well microplate at a density that ensures they are sub-confluent at the time of treatment.

  • Compound Preparation: Prepare a serial dilution series of DES in the appropriate solvent (e.g., DMSO). A typical concentration range would span from 10⁻¹⁴ M to 10⁻⁸ M. Prepare similar dilutions for test compounds.

  • Treatment: Add the prepared dilutions to the appropriate wells. Include vehicle-only wells (negative control) and a full concentration range for DES (positive control).

  • Incubation: Incubate the plate in a humidified incubator (37°C, 5% CO₂) for 20-24 hours.

  • Signal Detection: Following incubation, lyse the cells and measure the reporter gene activity using a commercial kit and a luminometer, according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the average signal of blank wells (media only) from all other wells.

    • Normalize the data by expressing the response as a percentage of the maximal response achieved with the positive control (DES).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀.

Data Presentation: Expected Performance of DES
ParameterCell Line ExampleTypical Concentration Range (M)Expected EC₅₀ Range (M)
DES Positive Control HeLa-990310⁻¹⁴ to 10⁻⁸10⁻¹² to 10⁻¹¹
DES Positive Control ERα-CALUX10⁻¹³ to 10⁻⁹10⁻¹² to 10⁻¹¹

Note: Specific EC₅₀ values are highly dependent on the cell line, passage number, and specific laboratory conditions. Each lab must establish its own historical control range.

Conclusion

This compound's well-characterized, potent, and reliable estrogenic activity cements its status as an indispensable positive control in endocrine disruptor screening. [2]Its proper use in both in vivo assays like the uterotrophic bioassay and in vitro mechanistic studies like the ER transactivation assay is fundamental to ensuring the validity, reliability, and reproducibility of data generated for regulatory and research purposes. By confirming that an experimental system can detect a known estrogen, researchers can have confidence in the negative or positive results obtained for unknown test chemicals.

References

  • Patsnap Synapse. (2024). What is the mechanism of this compound Diphosphate?
  • National Center for Biotechnology Information. (n.d.). This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). The role of the estrogen receptor in this compound toxicity. PubMed.
  • MDPI. (n.d.). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests.
  • Britannica. (n.d.). This compound (DES).
  • Patsnap Synapse. (2024). What is the mechanism of this compound?
  • Wikipedia. (n.d.). This compound.
  • Unknown Source. (2017). DES biological actions involving receptor mediated activities as a mechanism for its toxicity.
  • National Center for Biotechnology Information. (n.d.). The history of DES, lessons to be learned. PubMed.
  • U.S. Environmental Protection Agency. (2011). ESTROGEN RECEPTOR TRANSCRIPTIONAL ACTIVATION (HUMAN CELL LINE – HeLa-9903) Standard Evaluation Procedure (SEP).
  • National Center for Biotechnology Information. (n.d.). This compound - Pharmaceuticals. NCBI Bookshelf.
  • National Institutes of Health. (n.d.). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals.
  • Science Ready. (n.d.). What are Positive and Negative Controls?
  • National Institutes of Health. (2009). OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists.
  • JRC Big Data Analytics Platform. (2015). DB-ALM Method Summary n° 455 : Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines.
  • Oreate AI Blog. (2025). Understanding the Role of Positive Controls in Experiments.
  • National Center for Biotechnology Information. (n.d.). Hormones and Endocrine-Disrupting Chemicals: Low-Dose Effects and Nonmonotonic Dose Responses. PubMed Central.
  • ResearchGate. (2025). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol.
  • Rockland Immunochemicals. (2021). Positive and Negative Controls.
  • U.S. Environmental Protection Agency. (n.d.). DRAFT REPORT OF THE OECD VALIDATION OF THE RAT HERSHBERGER BIOASSAY: PHASE 3.
  • National Center for Biotechnology Information. (n.d.). The OECD Program to Validate the Rat Uterotrophic Bioassay to Screen Compounds for in Vivo Estrogenic Responses: Phase 1. PubMed.
  • ResearchGate. (2025). The Endocrine Disruptor Screening Program Developed by the U.S. Environmental Protection Agency.
  • Study.com. (n.d.). Positive Control Group | Purpose, Experiment & Examples.
  • ResearchGate. (n.d.). (PDF) The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses.
  • Oxford Academic. (2022). Chemical Screening in an Estrogen Receptor Transactivation Assay With Metabolic Competence. Toxicological Sciences.
  • Wikipedia. (n.d.). Scientific control.
  • U.S. Environmental Protection Agency. (n.d.). Endocrine Disruptor Screening Program (EDSP) Estrogen Receptor Bioactivity.
  • U.S. Environmental Protection Agency. (n.d.). In vivo Hershberger Assay.
  • Taylor & Francis Online. (2008). Validation Study of OECD Rodent Uterotrophic Assay for The Assessment of Estrogenic Activity in Sprague-Dawley Immature Female Rats.
  • National Center for Biotechnology Information. (n.d.). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. PubMed Central.
  • National Institutes of Health. (n.d.). Evaluation of Three ISO Estrogen Receptor Transactivation Assays Applied to 52 Domestic Effluent Samples.
  • Regulations.gov. (n.d.). Story of the Uterotrophic Assay.
  • National Center for Biotechnology Information. (n.d.). The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies. PubMed.
  • ResearchGate. (n.d.). The OECD Program to Validate the Rat Uterotrophic Bioassay to Screen Compounds for in Vivo Estrogenic Responses: Phase 1.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Diethylstilbestrol (DES) is a synthetic non-steroidal estrogen that holds a unique and tragic place in medical history. Once prescribed to prevent miscarriage, it was later identified as a transplacental carcinogen, causing clear cell adenocarcinoma (CCA) in the daughters of exposed women ("DES Daughters").

In contemporary research, DES is no longer a therapeutic candidate for women but serves as a critical toxicological tool . It is the "gold standard" agent for inducing and studying:

  • Developmental Estrogenization: Modeling how early-life endocrine disruption leads to adult cancer (The "DOHaD" hypothesis).

  • Hormonal Carcinogenesis: Elucidating the pathways of Estrogen Receptor (ER) signaling independent of steroidal structure.

  • Epigenetic Reprogramming: Studying DNA methylation changes (e.g., HOXA10, Lactoferrin) driven by xenoestrogens.

This guide details the two primary workflows for DES research: the Neonatal Mouse Carcinogenesis Model and In Vitro Estrogen Signaling Assays .

Mechanism of Action

To design valid experiments, one must understand that DES operates via two distinct but converging pathways:

  • Classical ER Signaling (Genomic): DES binds Estrogen Receptor Alpha (ER

    
    ) with higher affinity than Estradiol (E2). It recruits co-activators, dimerizes, and binds Estrogen Response Elements (EREs) on DNA, driving massive proliferation in target tissues (uterus, breast).
    
  • Epigenetic & Metabolic Toxicity:

    • Methylation: Neonatal exposure alters DNA methyltransferase (DNMT) activity, leading to permanent hypermethylation of developmental genes (e.g., HOXA10), "locking" cells in a proliferation-prone state.

    • Adduct Formation: Metabolic oxidation of DES yields quinone intermediates (DES-4',4''-quinone) that can form DNA adducts, causing direct genomic instability.

Visualization: Molecular Pathway of DES Carcinogenesis

DES_Pathway DES This compound (DES) ER Estrogen Receptor (ERα) DES->ER High Affinity Binding Metabolism Metabolic Oxidation (P450s) DES->Metabolism Nucleus Nuclear Translocation ER->Nucleus Quinone DES-Quinone Metabolism->Quinone Proliferation Uncontrolled Proliferation (Tumorigenesis) Quinone->Proliferation DNA Adducts/Genotoxicity ERE ERE Binding (Promoters) Nucleus->ERE Epigenetics Altered DNA Methylation (HOXA10, Lactoferrin) Nucleus->Epigenetics ERE->Proliferation Gene Expression Epigenetics->Proliferation Permanent Reprogramming

Figure 1: Dual mechanism of DES involving classical receptor signaling and metabolic genotoxicity.

Protocol A: The Neonatal DES Mouse Model (In Vivo)

This is the standard protocol for inducing uterine and vaginal neoplasms. It relies on the "critical window" of development (Postnatal Days 1-5).

Experimental Design Matrix
ParameterSpecificationRationale
Species/Strain CD-1 or C57BL/6 MiceCD-1 is historically used; C57BL/6 is preferred for transgenic studies (e.g., ERKO).
Dose 2 µg per pup / day Validated dose to induce uterine adenocarcinoma without immediate lethality.
Vehicle Corn Oil or Sesame OilSlow-release depot effect; ethanol vehicles evaporate too quickly.
Route Subcutaneous (s.c.)Dorsal neck region; ensures systemic distribution.
Timing PND 1 to PND 5Corresponds to human fetal reproductive tract differentiation.
Step-by-Step Workflow

1. Preparation of Stock Solution

  • Safety Note: DES is a Group 1 Carcinogen. Handle in a fume hood with double nitrile gloves.

  • Dissolve DES (Sigma-Aldrich, CAS 56-53-1) in 100% Ethanol to create a 1 mg/mL primary stock.

  • Dilute the stock into sterile Corn Oil to a final concentration of 0.1 mg/mL .

    • Calculation: To deliver 2 µg, you will inject 20 µL of this 0.1 mg/mL solution.

  • Evaporate the residual ethanol from the oil mixture by leaving the tube open in a sterile hood with gentle stirring for 2 hours (ethanol irritates neonates).

2. Administration (PND 1-5)

  • Identify pups on the morning of birth (Day 1).

  • Using a Hamilton syringe or a 30G insulin needle, inject 20 µL of the DES/Oil solution subcutaneously into the dorsal neck fold.

  • Control Group: Inject 20 µL of vehicle (Corn Oil) only.

  • Repeat daily at the same time for 5 consecutive days.

3. Weaning and Aging [1]

  • Wean pups at Day 21. Segregate by sex (females are the primary interest for reproductive cancers).

  • Validation Check (Puberty): Monitor for vaginal opening. DES-treated mice often exhibit premature vaginal opening (before day 25) and persistent vaginal cornification (check via smear).

4. Endpoint Analysis (12-18 Months)

  • Sacrifice animals.

  • Gross Pathology: Inspect for uterine distension, cysts, and solid tumors.

  • Histology: Fix tissues in 10% Neutral Buffered Formalin. Stain H&E. Look for uterine adenocarcinoma (glandular structures invading myometrium) or vaginal squamous cell carcinoma.

Visualization: In Vivo Timeline

InVivo_Timeline PND1 PND 1-5: S.C. Injection (2µg DES) Wean PND 21: Weaning PND1->Wean Puberty PND 25-30: Check Vaginal Opening Wean->Puberty Adult 6-12 Months: Persistent Estrus (Vaginal Smear) Puberty->Adult Endpoint 12-18 Months: Histopathology (Adenocarcinoma) Adult->Endpoint

Figure 2: Timeline for the Neonatal DES Carcinogenesis Model.

Protocol B: In Vitro Mechanistic Assays

When using cell lines (e.g., MCF-7 breast cancer or benign prostate cells) to study DES, standard culture media contains phenol red (a weak estrogen) and fetal bovine serum (rich in endogenous estrogens). These must be removed to see the specific effect of DES.

Reagent Setup: The "Estrogen-Free" System
  • Base Media: Phenol Red-Free DMEM or RPMI.

  • Serum: Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS).

    • Why: Charcoal stripping removes lipophilic hormones (estrogen, cortisol) but leaves growth factors.

  • Starvation Period: Cells must be cultured in this "stripped" media for 48 hours prior to DES treatment to wash out residual signaling.

Treatment Protocol
  • Seeding: Plate cells in Phenol Red-Free media + 5% CD-FBS. Allow attachment (24h).

  • Starvation: Change media to Phenol Red-Free + 2% CD-FBS. Incubate 48h.

  • Dosing: Treat cells with DES.

    • Solvent: DMSO (Final concentration < 0.1%).

    • Dose Range:

      • Physiological/Low: 0.01 nM – 1 nM (Receptor activation).

      • Pharmacological/High: 10 nM – 1 µM (Gene toxicity/Apoptosis).

  • Readouts:

    • 24h: qPCR for target genes (GREB1, TFF1, HOXA10).

    • 72h: Proliferation assay (MTT or BrdU).

Safety & Handling (Critical)

  • Hazard Classification: DES is a Group 1 Carcinogen (IARC) and a reproductive toxicant.

  • Containment: All weighing and dilution must occur in a certified chemical fume hood or a Class II Type B2 Biosafety Cabinet (total exhaust).

  • Waste: All bedding from injected mice (first 72h post-injection) and cell culture media must be treated as hazardous chemical waste, not general biohazard.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

References

  • Newbold, R. R., & McLachlan, J. A. (1982). Vaginal adenosis and adenocarcinoma in mice exposed prenatally or neonatally to this compound. Cancer Research, 42(11), 4786–4791.

  • International Agency for Research on Cancer (IARC).[2][3] (2012). this compound. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100A.[4]

  • Couse, J. F., & Korach, K. S. (1999). Estrogen receptor null mice: what have we learned and where will they lead us? Endocrine Reviews, 20(3), 358–417.

  • Bromer, J. G., et al. (2009). Hypermethylation of homeobox A10 by in utero this compound exposure: an epigenetic mechanism for altered developmental programming. Endocrinology, 150(7), 3376–3382.

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition. This compound.[5][3][6][7][8][9][10][11][12]

Sources

Troubleshooting & Optimization

Minimizing Diethylstilbestrol degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethylstilbestrol (DES) Stability & Handling

Introduction: The Instability Triad

Welcome to the technical support hub for this compound (DES) analysis. If you are observing variable recovery, split peaks in chromatography, or disappearing signals in plasma samples, you are likely battling one of three degradation mechanisms: Photo-isomerization , Oxidative Quinone Formation , or Surface Adsorption .

DES is a synthetic non-steroidal estrogen with a trans-stilbene structure. Its analytical challenge lies in its high lipophilicity (LogP ~5.07) and the electron-rich phenolic rings that make it a scavenger for photons and oxygen. This guide provides self-validating protocols to stabilize DES throughout your workflow.

Module 1: Photostability & Isomerization

Current Status: Trans-DES is the biologically active isomer. The Problem: Exposure to UV light (even standard lab fluorescent lighting) causes rapid isomerization to cis-DES. Cis-DES has different pharmacological potency and elutes at a different retention time, often causing "ghost peaks" or split peaks.

Troubleshooting Guide: "Why is my single peak splitting into two?"
SymptomRoot CauseVerification Step
Split Peak Trans

Cis Isomerization driven by UV light (254-366 nm).
Re-inject the standard after leaving it on the bench under white light for 1 hour. If the ratio changes, it is light instability.
Signal Loss Cis-DES cyclization to phenanthrene derivatives (irreversible).Check for new, late-eluting peaks (phenanthrenes are very hydrophobic).
Mechanism of Action

The olefinic double bond in DES allows for rotation upon excitation. While trans-DES is thermodynamically stable, photon absorption lowers the activation energy for rotation to the cis form. Prolonged exposure leads to oxidative cyclization, forming phenanthrene-diones.

DES_Degradation cluster_prevention Prevention Strategy Trans Trans-DES (Active Target) Excited Excited State (Singlet/Triplet) Trans->Excited UV Light (hν) Cis Cis-DES (Less Active Artifact) Excited->Cis Isomerization Cis->Trans Reversible (Slow) Cyclic Phenanthrene Derivatives Cis->Cyclic Oxidative Cyclization (Irreversible) Amber Amber Glassware (Cutoff <400nm)

Figure 1: The photo-degradation pathway of DES. Note that while isomerization is reversible, cyclization is not.

Protocol A: Light-Safe Handling
  • Glassware: Use amber borosilicate glass for all stock solutions. If amber glass is unavailable, wrap clear glass in aluminum foil immediately.

  • Lighting: Equip the workspace with gold fluorescent sleeves or UV-cutoff filters (blocking <500 nm).

  • Autosamplers: Ensure the LC autosampler has a darkened compartment.

Module 2: Oxidative Stability in Biological Matrices

The Problem: DES contains two phenolic hydroxyl groups. In biological matrices (plasma/urine), enzymatic activity (peroxidases) or dissolved oxygen at alkaline pH can oxidize DES into DES-quinone or DES-catechol .

FAQ: "My recovery in plasma drops by 50% after 4 hours. Why?"

Answer: You are likely observing oxidative metabolism or spontaneous oxidation. Phenolic compounds are unstable at neutral-to-basic pH, where they can form phenolate ions that easily oxidize to quinones.

Data: pH Dependent Stability (Hypothetical Recovery over 24h at 25°C)

Solvent/MatrixpHAdditiveRecovery (%)
Plasma7.4None45% (High Oxidation)
Plasma3.0H3PO488% (Acid Stabilization)
Plasma3.0Ascorbic Acid (0.1%)98% (Optimal)
MethanolNeutralNone95%
Protocol B: Antioxidant Stabilization Workflow

To prevent quinone formation, you must acidify the sample (protonating the phenol) and add a radical scavenger.

  • Collection: Collect blood into tubes containing EDTA (chelates metals that catalyze oxidation).

  • Stabilization (Critical Step): Immediately add Ascorbic Acid (Vitamin C) to a final concentration of 0.1% - 0.5% (w/v).

  • Acidification: Adjust pH to <4.0 using dilute Phosphoric Acid (

    
    ). This keeps DES in its neutral, protonated form (
    
    
    
    ).
  • Storage: Snap freeze at -80°C. Do not store at -20°C for >1 month as enzymatic activity can persist slowly.

Module 3: Adsorption (The "Sticky" Molecule)

The Problem: With a LogP of 5.07, DES is highly hydrophobic. It will adhere to standard polypropylene (PP) tips and soda-lime glass, causing non-linear calibration curves at low concentrations (<10 ng/mL).

Troubleshooting Guide: Adsorption vs. Degradation
ObservationDiagnosisSolution
Low recovery only at low conc. Adsorption (Saturation of binding sites).Change container material.[1][2][3][4][5][6]
Low recovery at all conc. Degradation (Oxidation/Isomerization).Check light/pH.
Protocol C: Container Selection & Solvent Wash
  • Recommended: Silanized Glass (best) or "Low-Binding" Polypropylene.

  • Avoid: Standard polystyrene or untreated soda-lime glass.

  • Solvent Trick: When preparing standards, ensure the organic content (Methanol/Acetonitrile) is

    
    . Pure aqueous solutions of DES will plate out onto container walls rapidly.
    

Summary Workflow: The "Golden Path" for DES Analysis

This decision tree outlines the optimal path for sample preparation to mitigate all three degradation modes.

DES_Workflow Start Start: Biological Sample (Plasma/Urine) Step1 Add Antioxidant (0.1% Ascorbic Acid) Start->Step1 Step2 Acidify to pH 3.0 (H3PO4) Step1->Step2 Decision Storage Required? Step2->Decision Store Freeze at -80°C (Amber Vials) Decision->Store Yes Extract Extraction (LLE/SPE) Avoid alkaline elution Decision->Extract No Store->Extract Thaw on Ice Recon Reconstitution Solvent: >30% MeOH/ACN Extract->Recon Container Use Silanized Glass or LoBind PP Recon->Container Analyze LC-MS/MS Analysis (Shielded from Light) Container->Analyze

Figure 2: Optimized sample preparation workflow ensuring pH control, antioxidant protection, and material compatibility.

References

  • National Toxicology Program (NTP). (2025). This compound: Chemical Properties and degradation pathways. NIH PubChem. Link

  • Mazzarino, M., et al. (2013). Drug-drug interaction and metabolism studies of this compound. Journal of Steroid Biochemistry and Molecular Biology.
  • Suelter, C. H., et al. (1989).[1] How to prevent losses of protein and hydrophobic peptides by adsorption to glass and plastic. Analytical Biochemistry.[1] Link (Foundational text on hydrophobic adsorption mitigation).

  • Wen, Y., et al. (2013).[7] Salting-out assisted liquid-liquid extraction for the determination of this compound.[7] Journal of Chromatography B. (Establishes pH 3.0 and pKa values for extraction).

  • Chrom Tech. (2025).[3][8][9] Acetonitrile vs. Methanol for Reverse Phase Chromatography.[6][8][10]Link (Solvent selection for stability).

Sources

Troubleshooting poor peak shape in HPLC analysis of Diethylstilbestrol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Peak Shape Anomalies (Tailing, Splitting, Broadening) Assigned Specialist: Senior Application Scientist

Executive Summary

Diethylstilbestrol (DES) presents a unique set of chromatographic challenges due to its phenolic structure and photo-labile stereochemistry. Unlike standard small molecules, DES requires strict control over environmental conditions (light) and mobile phase chemistry (pH) to maintain peak integrity. This guide addresses the three most common support tickets: peak splitting (isomerization), tailing (silanol interactions), and sensitivity loss.

Module 1: The "Double Peak" Phenomenon (Isomerization)

User Question: "I am analyzing a standard of this compound, but I am seeing two distinct peaks or a shoulder on my main peak. Is my column failing?"

Technical Diagnosis: This is likely not a column failure. You are observing the cis-trans isomerization of DES.

  • The Mechanism: DES exists primarily as the trans-isomer in the solid state. However, in solution—particularly when exposed to light—it equilibrates to a mixture of cis and trans forms.

  • Chromatographic Behavior: On a standard C18 (L1) column, these isomers have different hydrophobicities and will separate. According to USP system suitability data, the cis-isomer often elutes with a different relative retention time (RRT) compared to the trans-isomer (typically RRT ~1.33 for cis vs 1.00 for trans in specific USP phases, though elution order can flip based on mobile phase organic modifier) [1][2].

Troubleshooting Protocol:

  • Verify the Isomers: Intentionally induce isomerization to confirm the identity of the extra peak.

    • Test: Dissolve DES in chloroform (or mobile phase), let it stand in direct light for 1 hour, and inject. If the "impurity" peak grows, it is the cis-isomer.

  • System Suitability Check: The USP monograph actually requires you to resolve these two peaks to ensure column efficiency. The resolution (

    
    ) between trans- and cis-DES must be NLT (not less than) 4.0 [2].[1][2]
    
  • Prevention: If you are quantifying total DES or need to minimize the cis peak for purity analysis:

    • Amber Glassware: All solutions must be prepared in low-actinic (amber) glassware.

    • Speed: Minimize the time between sample preparation and injection.

Visualization: Isomerization Pathway

DES_Isomerization Trans Trans-DES (Active Drug Substance) Light Trigger: Light Exposure + Solution Trans->Light Dissolution HPLC HPLC Separation (C18 Column) Trans->HPLC Cis Cis-DES (Photo-Isomer) Light->Cis Equilibrium Shift Cis->HPLC Chromatogram Result: Split Peak / Doublet HPLC->Chromatogram Resolution (R > 4.0)

Figure 1: The photo-isomerization pathway of DES leading to peak splitting.

Module 2: Peak Tailing (Symmetry Factor > 1.5)

User Question: "My DES peak is tailing significantly (Tailing Factor > 2.0). I'm using a standard C18 column with a Methanol/Water mobile phase."

Technical Diagnosis: DES is a polyphenol with two hydroxyl groups (pKa


 9.7). Tailing is caused by secondary silanol interactions .[3]
  • The Chemistry: At neutral pH, the silica support of the column (if not fully end-capped) has free silanol groups (Si-OH). These can hydrogen bond with the phenolic -OH groups of DES, causing the "tail" or drag in the chromatogram [5].

  • The Limit: USP specifications typically require a tailing factor of NMT (not more than) 2.0 [2].[2]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Lower the pH of your mobile phase to approximately 3.0 using Phosphoric Acid or Formic Acid.

    • Reasoning: Acidic conditions suppress the ionization of the surface silanols (keeping them as Si-OH rather than Si-O⁻), reducing their ability to interact strongly with the DES phenol groups [5].

  • Column Selection:

    • Action: Switch to a "Type B" silica column (High Purity) with high carbon load and exhaustive end-capping (e.g., L1 packing). Avoid older generation "Type A" silica columns which have high metal content and acidic silanols.

Data: Impact of Conditions on Peak Symmetry

ParameterCondition A (Poor)Condition B (Optimized)
Mobile Phase Methanol : Water (Neutral)Methanol : Water (pH 3.0)
Column Type Traditional C18 (Non-endcapped)High-Purity C18 (Endcapped)
Tailing Factor (

)
2.2 - 2.80.9 - 1.2
Plate Count (

)
~1,500> 3,000
Module 3: Broadening & Sensitivity Issues

User Question: "The peak is symmetrical, but it is very broad and the sensitivity is lower than expected."

Technical Diagnosis: This is often a Solvent Mismatch or Detection Wavelength error.

  • Solvent Mismatch: DES is hydrophobic (LogP ~5.0) [6].[4] If you dissolve the sample in pure methanol or acetonitrile and inject a large volume into a mobile phase containing significant water, the sample will not "focus" at the head of the column. It precipitates or travels faster than the mobile phase initially, causing broadening.

  • Wavelength: While 254 nm is a standard UV setting, DES has an absorption maximum closer to 240 nm [4]. Using the wrong wavelength reduces signal-to-noise ratio.

Troubleshooting Protocol:

  • Match the Diluent: Prepare the standard in a solvent composition that matches the mobile phase (e.g., 70:30 Methanol:Water).

  • Optimize Wavelength: Set UV detection to 240 nm for maximum sensitivity, or 254 nm if following a specific compendial monograph that dictates it.

Module 4: Standardized Troubleshooting Logic

Use the following decision matrix to diagnose your specific issue efficiently.

Troubleshooting_Matrix Start Start: Analyze Peak Shape Split Issue: Split / Double Peak Start->Split Tailing Issue: Tailing (T > 1.5) Start->Tailing Broad Issue: Broad / Low Signal Start->Broad Isomer Check: Isomerization Split->Isomer Silanol Check: Silanol Interactions Tailing->Silanol Solvent Check: Solvent Mismatch Broad->Solvent Action1 Action: Use Amber Glass Check Resolution > 4.0 Isomer->Action1 Action2 Action: Lower pH to 3.0 Use End-Capped L1 Column Silanol->Action2 Action3 Action: Match Diluent to MP Set UV to 240 nm Solvent->Action3

Figure 2: Logic gate for diagnosing DES peak anomalies.

References
  • Gañán, J., et al. (2013).[5] Analysis of this compound and its impurities in tablets using reversed-phase high-performance liquid chromatography. Journal of Chromatography A.

  • United States Pharmacopeia (USP). USP Monographs: this compound. USP29-NF24.

  • Winkler, V. W., et al. (1971).[6] this compound cis-trans isomerization and estrogen activity of this compound isomers. Steroids.

  • Han, H., et al. (2013).[7] Isomerization of α,α'-diethylstilbestrol, isolation and characterization of the cis isomer. Journal of Agricultural and Food Chemistry.

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC.

  • PubChem. (2025).[8] this compound Compound Summary. National Library of Medicine.

Sources

Technical Guide: Mitigating Batch-to-Batch Variability in Diethylstilbestrol (DES) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Variable" of Isomerism

Diethylstilbestrol (DES) is a potent synthetic non-steroidal estrogen. While widely used as a positive control in endocrine disruption assays and receptor binding studies, it suffers from a critical instability often overlooked in standard datasheets: photo-isomerization .

DES exists in two geometric isomers: trans-DES and cis-DES. The trans isomer is the thermodynamically stable form in the solid state and possesses high affinity for the Estrogen Receptor (ER). However, in solution and upon exposure to light (UV and visible), trans-DES rapidly isomerizes to cis-DES. Critically, cis-DES has significantly lower estrogenic potency.

Batch-to-batch variability is frequently not a failure of synthesis, but a failure of storage and handling that alters the trans:cis ratio before the experiment begins. This guide provides the protocols necessary to standardize your DES workflows.

Troubleshooting Guide (Q&A)

Issue 1: "My dose-response curves (EC50) are shifting to the right between batches."

Diagnosis: Isomeric Drift. The effective concentration of the active ligand (trans-DES) is lower than calculated because a significant fraction has converted to the inactive cis form.

  • Mechanism: Trans-DES has a binding affinity for the nuclear Estrogen Receptor approximately 2-3 fold higher than Estradiol (E2) .[1][2] Cis-DES binds with significantly lower affinity. If Batch A is 99% trans and Batch B (mishandled) is 60% trans / 40% cis, your EC50 will shift significantly.

  • Action:

    • Verify Purity: Do not rely on the vendor's certificate of analysis (CoA) if the bottle has been opened or stored in clear glass. Run an HPLC check (see Section 3).

    • Light Exclusion: All preparation steps must occur under yellow light or in amber vessels wrapped in foil.

Issue 2: "I observe unexpected cytotoxicity or 'background noise' in cell-based assays."

Diagnosis: Photocyclization & Oxidation Products. Beyond simple isomerization, cis-DES can undergo photocyclization to form dihydrophenanthrene derivatives, which subsequently oxidize to phenanthrene-diones or other quinone-like species.

  • Mechanism: These degradation products are chemically distinct from DES and can induce oxidative stress or off-target toxicity independent of ER signaling.

  • Action:

    • Fresh Preparation: Never store dilute working solutions. Prepare fresh from the frozen stock immediately before use.

    • Solvent Check: DMSO stocks stored at room temperature are prone to oxidation. Store stocks at -20°C or -80°C.

Issue 3: "My receptor binding values are lower than literature values when using serum-containing media."

Diagnosis: Serum Protein Interference.

  • Mechanism: Unlike natural estrogens, DES binding affinity is heavily modulated by serum proteins. Research indicates that the Relative Binding Affinity (RBA) of DES drops significantly in the presence of serum or purified albumin compared to serum-free nuclear fractions.[1][2]

  • Action:

    • Assay Conditions: Perform binding affinity assays in serum-free buffers or use charcoal-stripped serum to minimize interference.

    • Normalization: If serum is required, ensure the exact same lot of serum is used across all batch comparisons.

Standardization Protocols

Protocol A: Incoming QC & HPLC Verification

Do not assume "Reagent Grade" implies "Isomerically Pure" after shipping.

Methodology:

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Methanol:Water (80:20 v/v) or Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (isobestic point) or 254 nm.

  • Criteria:

    • Trans-DES elutes later than cis-DES due to planar hydrophobicity.

    • Reject Batch if cis-peak area > 5% of total area for quantitative binding studies.

Protocol B: Solubilization & Storage

The "Golden Rule": Solid state is stable; Solution state is labile.

ParameterRecommendationScientific Rationale
Solvent 100% Ethanol or DMSODES is highly hydrophobic. Avoid aqueous stock solutions to prevent micro-precipitation.
Concentration High (>10 mM)Higher concentrations are kinetically more stable against oxidative degradation than dilute solutions.
Temperature -20°C or -80°CSlows thermal isomerization and oxidation.
Light Absolute Dark Amber vials + Aluminum foil wrap. Yellow safety lights in hood.
Headspace Argon/Nitrogen OverlayDisplaces oxygen to prevent quinone formation.

Visualizations

Figure 1: The Trap of Isomerization & Degradation

This diagram illustrates the degradation pathway that leads to experimental variability. Note that the Trans form is the active ER agonist.

DES_Degradation cluster_legend Pathway Legend Trans Trans-DES (Active Agonist) High ER Affinity Cis Cis-DES (Weak/Inactive) Low ER Affinity Trans->Cis UV/Vis Light (Fast) Cis->Trans Thermal/Acid (Slow) Cyclic Dihydrophenanthrene Intermediate Cis->Cyclic Photocyclization Oxidized Oxidized Products (e.g., Phenanthrene-diones) Cytotoxic / Off-Target Cyclic->Oxidized Oxidation (O2) key1 Green: Desired State key2 Yellow: Potency Loss key3 Red: Toxicity Risk

Caption: The degradation cascade of this compound. Exposure to light drives the active Trans isomer to the inactive Cis form, which can further degrade into cytotoxic oxidation products.

Figure 2: Quality Control Workflow

A decision tree for handling incoming DES batches to ensure data integrity.

QC_Workflow Start Receive DES Batch Visual Visual Inspection: Crystals White? (Yellow = Oxidized) Start->Visual Solubilize Solubilize in DMSO/EtOH (Amber Vial, Low Light) Visual->Solubilize Pass Reject Reject Batch / Purify Visual->Reject Fail HPLC Run HPLC QC (C18, MeOH:H2O) Solubilize->HPLC Check Is Trans-DES > 95%? HPLC->Check Approve Aliquot & Freeze (-20°C) Protect from Light Check->Approve Yes Check->Reject No

Caption: Standardized workflow for receiving and verifying DES batches. Visual inspection and HPLC verification are critical before experimental use.

References

  • Okulicz, W. C., et al. (1981). "The relative binding affinity of this compound to uterine nuclear estrogen receptor: effect of serum and serum albumin." Endocrinology.

  • Korach, K. S., et al. (1985). "Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands." Environmental Health Perspectives.

  • Winkler, V. W., et al. (1971). "this compound cis-trans isomerization and estrogen activity of this compound isomers." Steroids.[3][4][5][6][7][8]

  • Mayer, F. L., et al. (1977). "this compound and other estrogens in the environment." EHP.

Sources

Improving the resolution of Diethylstilbestrol and its metabolites in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris (Senior Application Specialist) Topic: High-Resolution Separation of DES, Isomers, and Metabolites Current Time: 2026-01-30

Mission Statement

Welcome to the DES Technical Support Hub. You are likely here because Diethylstilbestrol (DES) is behaving erratically in your chromatographic workflow. Unlike standard small molecules, DES presents a "Triad of Instability": Geometric Isomerism (cis/trans shifting), Extreme Polarity Differences (parent vs. glucuronides), and Photochemical Reactivity .

This guide abandons generic advice. We focus on the specific physicochemical mechanisms that ruin DES data and provide self-validating protocols to fix them.

Module 1: The Isomer Crisis (Cis vs. Trans Resolution)

Q: I see split peaks or shifting retention times for DES. Is my column failing?

A: It is likely not column failure, but on-column photo-isomerization . DES exists as two isomers: trans-DES (the active drug) and cis-DES. In solution, UV light triggers a rapid equilibrium shift from trans to cis. If this happens during the run or in the autosampler, you will see peak splitting or "saddles."

The Mechanism:

  • Trans-DES: Planar molecule, retains strongly on C18.

  • Cis-DES: Non-planar (sterically bulky), elutes earlier than trans due to reduced surface area contact with the stationary phase.

The Fix: Stationary Phase Selectivity While C18 columns work, they rely purely on hydrophobicity. To fully resolve the isomer pair, you need Shape Selectivity .

  • Recommendation: Switch to a Phenyl-Hexyl stationary phase.

  • Why? The phenyl ring in the stationary phase engages in

    
     interactions with the electron-rich phenol rings of DES. This interaction is highly sensitive to the planar geometry of trans-DES vs. the twisted geometry of cis-DES, significantly increasing resolution (
    
    
    
    ) compared to C18.

Comparative Column Performance:

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)Why?
Interaction HydrophobicHydrophobic +


enhances selectivity for aromatic isomers.
Isomer

Moderate (~1.5)High (>2.5)Planar trans isomer interacts stronger with Phenyl phase.
Mobile Phase MeOH or ACNMethanol preferredMeOH facilitates

interactions better than ACN.

Module 2: The Polarity Gap (Resolving Metabolites)

Q: My DES peak is fine, but I cannot quantify the Glucuronide (DES-G). It elutes in the void.

A: You are facing the "General Elution Problem." DES is lipophilic (LogP ~5.0), while DES-Glucuronide is highly polar (LogP < 1.0). A standard gradient starting at 10% or 20% organic will flush DES-G out immediately with the solvent front, causing ion suppression and poor quantitation.

The Fix: The "Trapping" Gradient You must focus the glucuronide at the head of the column without precipitating the parent DES.

Protocol: High-Aqueous Trapping

  • Initial Conditions: Hold at 95% Aqueous / 5% Organic for 1.5 minutes. This allows DES-G to partition into the stationary phase.

  • Ramp: Rapid linear gradient to 95% Organic over 8-10 minutes to elute the lipophilic parent DES.

  • Buffer: Use Ammonium Fluoride (0.2 mM) or Ammonium Acetate (5 mM).

    • Note: Ammonium Fluoride often boosts sensitivity in Negative ESI mode (required for DES phenols) compared to acetate.

Module 3: Troubleshooting Workflow

Visualizing the Decision Process

Use the following logic flow to diagnose your specific issue.

DES_Troubleshooting Start Symptom: Poor DES Data Check_Peaks Analyze Peak Shape Start->Check_Peaks Split_Peaks Split Peaks / Doublets Check_Peaks->Split_Peaks Double Peaks Tailing Severe Tailing Check_Peaks->Tailing Asymmetry > 1.5 Void_Elution Metabolite in Void Check_Peaks->Void_Elution Rt < 1.0 min Isomer_Check Is sample protected from light? Split_Peaks->Isomer_Check pH_Check Check Mobile Phase pH Tailing->pH_Check Gradient_Check Check Initial %B Void_Elution->Gradient_Check Amber_Glass Action: Use Amber Glass + Limit Exposure < 1hr Isomer_Check->Amber_Glass No Column_Switch Action: Switch to Phenyl-Hexyl (Enhance Shape Selectivity) Isomer_Check->Column_Switch Yes Adjust_pH Action: Ensure pH < 5.0 (Keep Phenols Protonated) pH_Check->Adjust_pH pH > 7 Lower_Org Action: Start Gradient at 2-5% Organic (Trapping) Gradient_Check->Lower_Org Start %B > 10%

Caption: Diagnostic logic for resolving common DES chromatographic failures (Isomerization, Tailing, and Retention).

Module 4: Critical Protocol - Sample Stability

Q: My calibration curves are non-linear, and QC samples fail over time.

A: This is a Photodegradation issue. DES is not just an isomer risk; it oxidizes to quinones and cyclizes to phenanthrene derivatives (e.g., lumithis compound) under UV light [1].

The "Dark Room" Extraction Protocol Standard lab lights contain enough UV to degrade DES by 10-15% within 1 hour.

  • Glassware: All stock solutions must be prepared in Amber Volumetric Flasks .

  • Working Solutions: If amber autosampler vials are unavailable, wrap clear vials in aluminum foil immediately.

  • Solvent Choice:

    • Dissolve neat standard in Ethanol or Methanol (high solubility).

    • Warning: Do not store in pure water; DES will precipitate.

    • Dilute with mobile phase only immediately prior to injection.

  • Autosampler Control: Set autosampler temperature to 4°C and ensure the compartment is light-tight.

Module 5: Mass Spectrometry Parameters

Q: I have low sensitivity in LC-MS/MS.

A: DES is a diphenol. It ionizes poorly in Positive mode.

Optimized MS Conditions:

  • Ionization: ESI Negative Mode (

    
    ).
    
  • Precursor Ion: m/z 267.1 (DES).

  • Product Ions:

    • m/z 237 (Loss of ethyl group).

    • m/z 222 (Further fragmentation).

  • Mobile Phase Additive: 0.2 mM Ammonium Fluoride (

    
    ).
    
    • Insight: Fluoride ions enhance deprotonation of phenols in negative mode, often boosting signal 2-5x compared to acetate/formate [2].

References

  • Chen, C., et al. (2017). "UV photoconversion of environmental oestrogen this compound and its persistence in surface water under sunlight."[1] Water Research.

  • Agilent Technologies. (2014). "Determination of Eight Estrogens in Milk by UHPLC and the Agilent 6495 Triple Quadrupole Mass Spectrometer." Application Note.

  • ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B."

  • Cayman Chemical. "this compound Product Information & Stability."

Sources

Best practices for handling and disposal of Diethylstilbestrol in a laboratory setting

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Diethylstilbestrol (DES). This guide is designed to provide you with comprehensive, field-proven insights into the safe handling and disposal of this potent synthetic estrogen in a laboratory setting. As a known human carcinogen and teratogen, meticulous adherence to safety protocols is paramount to protect yourself, your colleagues, and the environment.[1][2] This document will address common challenges and questions through detailed troubleshooting guides and frequently asked questions, ensuring that every protocol described is a self-validating system for safety and compliance.

I. Understanding the Risks: Why Extreme Caution is Necessary

This compound is a synthetic nonsteroidal estrogen that has been linked to significant long-term health risks.[3] Exposure, particularly in utero, is associated with an increased risk of cancer, reproductive tract abnormalities, and infertility.[3][4][5][6][7][8] In a laboratory context, the primary routes of exposure are inhalation of the crystalline powder, skin contact, and accidental ingestion.[1] Therefore, all contact should be minimized to the lowest possible level.[1]

Key Hazards Associated with DES:

HazardDescription
Carcinogenicity Classified as a human carcinogen, linked to breast and liver cancer.[1]
Teratogenicity Known to be a teratogen in humans, with the potential to cause developmental abnormalities.[1]
Reproductive Toxicity Can lead to adverse reproductive outcomes.[6]
Acute Effects Inhalation can irritate the nose and throat, while contact can irritate the skin and eyes. Exposure can also cause headaches, dizziness, and nausea.[1]

II. Troubleshooting Guide: Addressing Specific Laboratory Scenarios

This section provides step-by-step solutions to specific issues you may encounter during your experiments with DES.

Scenario 1: Small Solid Spill of DES Powder (<1 gram)

Problem: You've accidentally spilled a small amount of DES powder on a laboratory bench.

Solution:

  • Immediate Action: Alert colleagues in the immediate vicinity. Cordon off the area to prevent further contamination.

  • Assess the Situation: Ensure there are no ignition sources nearby.

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including:

    • Disposable lab coat or coveralls (e.g., Tyvek®)

    • Double nitrile gloves

    • Safety goggles with side shields or a full-face shield

    • A NIOSH-approved respirator with P100 filters.[1]

  • Spill Cleanup:

    • DO NOT DRY SWEEP. This will aerosolize the powder.[1]

    • Gently cover the spill with absorbent pads or paper towels to prevent dispersal.

    • Moisten the covered spill with a small amount of a suitable solvent (e.g., ethanol) to dampen the powder.

    • Carefully wipe up the dampened material with fresh absorbent pads, working from the outside of the spill inwards.

    • Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste bag.

  • Decontamination:

    • Wipe the spill area with a detergent solution, followed by a rinse with water.

    • Collect all cleaning materials in the hazardous waste bag.

  • Disposal: Seal the hazardous waste bag and place it in a labeled, leak-proof container for hazardous waste. Follow your institution's and local EPA guidelines for disposal.[1]

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.

Scenario 2: Accidental Skin Contact with a DES Solution

Problem: A solution containing DES has splashed onto your gloved hand and a small area of your forearm.

Solution:

  • Immediate Action: Immediately move to the nearest safety shower or sink.

  • Decontamination:

    • Remove the contaminated gloves and lab coat.

    • Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1]

  • Medical Attention: Seek immediate medical attention. Inform the medical personnel about the nature of the chemical exposure.

  • Reporting: Report the incident to your laboratory supervisor and EHS department. Complete any necessary incident report forms.

Scenario 3: Contaminated Glassware

Problem: You have glassware that has come into contact with DES.

Solution:

  • Initial Rinse: Carefully rinse the glassware with a suitable organic solvent (e.g., ethanol) in a designated chemical fume hood. Collect the solvent rinse as hazardous waste.

  • Deactivation (Optional, if institutional policy allows): For trace amounts, a chemical deactivation step can be considered. A common method involves treatment with a solution of potassium permanganate in a basic solution, which oxidizes the DES. This should only be performed by trained personnel and in accordance with a validated standard operating procedure (SOP).

  • Thorough Cleaning: Wash the glassware with a laboratory detergent and rinse thoroughly with water.

  • Disposal of Cleaning Materials: All materials used for cleaning (e.g., wipes, solvent rinses) must be disposed of as hazardous waste.

III. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of DES.

1. What type of engineering controls are required when working with DES?

Due to its hazardous nature, DES should be handled in a designated area with specific engineering controls. A Class I or Type B biological safety cabinet or a certified chemical fume hood is recommended for weighing and preparing solutions to minimize inhalation exposure.[1] The work area should be under negative pressure relative to the surrounding areas.

2. What is the appropriate Personal Protective Equipment (PPE) for handling DES?

A comprehensive PPE ensemble is mandatory when working with DES. This includes:

  • Gloves: Double nitrile gloves are recommended. Change gloves frequently and immediately if contaminated.

  • Eye Protection: Chemical safety goggles with side shields or a full-face shield.

  • Lab Coat: A disposable lab coat or coveralls should be worn over personal clothing.

  • Respiratory Protection: For handling the solid powder, a NIOSH-approved respirator with P100 filters is necessary.[1]

3. How should I store this compound?

Store DES in a well-sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10] It should be stored in a designated, locked cabinet to control access.

4. How do I dispose of DES waste?

All DES waste, including pure compound, contaminated solutions, and disposable labware, is considered hazardous waste.[1] The EPA hazardous waste code for this compound is U089.[11]

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible container. Do not mix with other waste streams unless permitted by your institution's EHS department.

  • Disposal Method: The primary recommended disposal method is controlled incineration by a licensed hazardous waste disposal company.[2]

5. Can I deactivate DES waste in the lab before disposal?

Chemical deactivation of bulk DES waste in a standard laboratory setting is not recommended due to the potential for incomplete reactions and the generation of other hazardous byproducts. However, for surface decontamination or trace amounts in solution, specific deactivation protocols may be approved by your institution's EHS department. Always consult with your EHS office before attempting any chemical deactivation.

IV. Experimental Protocols & Workflows

Protocol 1: Step-by-Step Spill Cleanup Procedure for DES Powder
  • Alert and Isolate: Announce the spill and secure the area.

  • Don PPE: Put on a disposable lab coat, double nitrile gloves, safety goggles, and a respirator with P100 filters.

  • Contain: Gently cover the spill with absorbent pads.

  • Moisten: Apply a small amount of ethanol to the pads to wet the powder.

  • Clean: Wipe the area from the outside in with fresh, moistened pads.

  • Package Waste: Place all contaminated materials in a hazardous waste bag.

  • Decontaminate Surface: Clean the spill area with detergent and then water.

  • Dispose: Seal and label the waste for hazardous disposal.

  • Report: Inform your supervisor and EHS.

Diagram of the DES Spill Response Workflow:

DES_Spill_Response Start Spill Occurs Alert Alert Personnel & Isolate Area Start->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Cover with pads) PPE->Contain Moisten Moisten Powder (e.g., with Ethanol) Contain->Moisten Clean Clean Spill Area (Outside-In) Moisten->Clean Package Package Contaminated Materials Clean->Package Decontaminate Decontaminate Surface Package->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Report Report to Supervisor & EHS Dispose->Report End Procedure Complete Report->End

Caption: Workflow for cleaning a solid DES spill.

Diagram of the DES Waste Disposal Decision Tree:

DES_Waste_Disposal Start DES Waste Generated WasteType Determine Waste Type Start->WasteType Solid Solid Waste (Powder, Contaminated Labware) WasteType->Solid Solid Liquid Liquid Waste (Solutions, Rinses) WasteType->Liquid Liquid CollectSolid Collect in Labeled, Sealed Container Solid->CollectSolid CollectLiquid Collect in Labeled, Sealed, Compatible Container Liquid->CollectLiquid Store Store in Designated Hazardous Waste Area CollectSolid->Store CollectLiquid->Store Dispose Arrange for Pickup by Licensed Hazardous Waste Vendor (EPA Code: U089) Store->Dispose End Disposal Complete Dispose->End

Caption: Decision tree for proper DES waste disposal.

V. References

  • Diehl, J. A. (n.d.). This compound revisited: a review of the long-term health effects. PubMed. [Link]

  • This compound Revisited: A Review of the Long-Term Health Effects. (1995, May 15). ACP Journals. [Link]

  • Swan, S. H. (2000). Intrauterine exposure to this compound: long-term effects in humans. APMIS, 108(12), 793–804. [Link]

  • What are the health risks associated with this compound (DES) exposure? (2025, September 2). Dr.Oracle. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: this compound. NJ.gov. [Link]

  • National Toxicology Program. (n.d.). This compound.pdf. [Link]

  • Diethylstilbesterol. (n.d.). VCA Animal Hospitals. [Link]

  • Tourgeman, D., & Vom Saal, F. S. (2023, July 20). Prenatal exposure to this compound has long-lasting, transgenerational impacts on fertility and reproductive development. Oxford Academic. [Link]

  • This compound. (n.d.). Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • This compound (DES) 101: What You Need to Know if Your Pet is Prescribed... (n.d.). Wedgewood Pharmacy. [Link]

  • This compound for Dogs. (2023, December 13). PetMD. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). [Link]

  • This compound (DES) Exposure. (2024, March 4). Oncolink. [Link]

  • Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. (2021, January 18). Regulations.gov. [Link]

  • Burke, L. (1988). Identification and management of DES-exposed women. The Nurse practitioner, 13(11), 15-6, 19-20, 22 passim. [Link]

  • Chemical Spill. (n.d.). Division of Research Safety - University of Illinois. [Link]

  • Hazardous Material Spill Procedure, # HM-08-013. (n.d.). UNIVERSITY OF TOLEDO. [Link]

  • Management of DES-Exposed Patients : Psychological Support. (2017, January 9). This compound. [Link]

  • National Cancer Institute. (2025, January 31). This compound (DES) Exposure and Cancer. [Link]

  • DES Exposure: Questions and Answers. (2025, January 13). American Cancer Society. [Link]

  • This compound (Veterinary—Systemic). (n.d.). [Link]

  • Reed, C. E., & Fenton, S. E. (2013). Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects. Birth defects research. Part C, Embryo today : reviews, 99(2), 134–146. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]

  • EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. (2015, October 30). Dykema. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle. [Link]

  • Tucker, S. P., & Carson, G. A. (1985, March 1). Deactivation of hazardous chemical wastes. OSTI.GOV. [Link]

  • Laboratory waste. (2025, May 28). KI Staff portal. [Link]

Sources

Validation & Comparative

Comparative study of the teratogenic effects of Diethylstilbestrol and Bisphenol A (BPA)

[1][2]

Executive Summary

For drug development professionals and toxicologists, Diethylstilbestrol (DES) and Bisphenol A (BPA) represent two distinct paradigms of estrogenic teratogenicity. DES serves as the historical "reference toxicant"—a high-potency synthetic estrogen that causes frank structural malformations (e.g., T-shaped uterus) via classical genomic signaling. In contrast, BPA represents a "modern regulatory challenge"—a ubiquitous, low-potency endocrine disruptor that acts through non-monotonic dose responses and membrane-bound receptors (GPER), resulting in functional rather than gross anatomical defects.

This guide objectively compares their mechanisms, teratogenic outcomes, and the experimental protocols required to detect these effects in preclinical models.

Part 1: Mechanistic Divergence & Receptor Kinetics

The core difference between DES and BPA lies in their binding kinetics and the resulting signaling cascades. Understanding this is critical for designing assays that can detect these specific types of toxicity.

Receptor Affinity and Signaling
  • DES (The Super-Agonist): DES binds to Estrogen Receptors (ER

    
     and ER
    
    
    ) with an affinity often higher or equal to endogenous
    
    
    -estradiol (
    
    
    ). It creates a stable transcriptional complex that drives potent, sustained genomic expression.
  • BPA (The Weak Agonist/Strong Disruptor): BPA has a binding affinity for nuclear ERs that is

    
     times lower than 
    
    
    . However, it exhibits high potency at the G-protein coupled estrogen receptor (GPER/GPR30) . This allows BPA to trigger rapid, non-genomic signaling (kinase activation) at low doses, often resulting in non-monotonic (U-shaped) dose-response curves that standard high-dose toxicology screens may miss.
Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways. Note how DES dominates the nuclear genomic pathway, while BPA activates non-genomic membrane signaling.

EstrogenSignalingDESThis compound (DES)(High Affinity Ligand)Nucl_ERNuclear ERα / ERβ(Dimerization)DES->Nucl_ER Strong BindingBPABisphenol A (BPA)(Weak Nuclear / Strong GPER)BPA->Nucl_ER Weak BindingMemb_ERMembrane GPER(G-Protein Coupled)BPA->Memb_ER Potent ActivationEREEstrogen ResponseElements (ERE)Nucl_ER->ERE Genomic SignalingKinaseKinase Cascades(MAPK/PI3K)Memb_ER->Kinase Non-Genomic SignalingStructStructural Teratogenesis(e.g., Malformation)ERE->Struct High Dose EffectFunctFunctional Alterations(e.g., Epigenetic Imprinting)ERE->Funct Epigenetic ShiftKinase->Funct Low Dose Effect

Figure 1: Divergent signaling mechanisms. DES acts primarily via high-affinity nuclear receptor binding, while BPA exerts significant effects via membrane-bound GPER receptors.

Part 2: Comparative Teratogenicity Data

The following table summarizes the phenotypic outcomes observed in rodent models and human epidemiological data.

FeatureThis compound (DES)Bisphenol A (BPA)
Primary Mode of Action Potent Genomic AgonistWeak Agonist / Epigenetic Modulator
Dose Response Monotonic: Effect increases with dose.[1]Non-Monotonic: Effects seen at low doses (nM) may disappear at high doses.[2]
Uterine Morphology Gross Malformation: T-shaped uterus, hypoplasia, smooth muscle disorganization.Subtle Hyperplasia: Cystic endometrial hyperplasia, altered stromal sensitivity.
Vaginal Pathology Vaginal Adenosis: Persistence of Müllerian epithelium; Clear Cell Adenocarcinoma risk.Altered Cornification: Early vaginal opening; persistent estrus.
Gene Target (Key) Hoxa10: Repression/Hypermethylation (leads to structural defects).Hoxa10: Hypomethylation (leads to hypersensitivity to estrogen).
Transgenerational Confirmed F2/F3 effects (cancer risk, infertility).Observed F2 effects (meiotic defects, altered methylation).[3]

Part 3: Experimental Protocol for Reproductive Teratogenicity

To accurately compare these compounds, a "Window of Susceptibility" approach is required. Standard adult toxicity assays will fail to capture the developmental reprogramming caused by BPA.

Protocol: In Utero Exposure Mouse Model[3][6][7][8][9][10][11]

Objective: Assess developmental programming of the reproductive tract.

1. Animal Model Selection
  • Strain: CD-1 (outbred) mice are preferred for reproductive toxicology to mimic human genetic variability.

  • Housing: Critical: Use polysulfone cages (BPA-free) and glass water bottles. Standard polycarbonate cages leach BPA, invalidating low-dose controls.

  • Diet: Phytoestrogen-free chow (Casein-based) to eliminate background estrogenic noise.

2. Dosing Regimen (The "Window")
  • Mating: Time-mate females; presence of vaginal plug = Gestational Day 0 (GD0).

  • Exposure Window: GD 9 to GD 16 .

    • Rationale: This covers the critical period of Müllerian duct differentiation and organogenesis.

  • Administration Route: Oral gavage (mimics human ingestion) or Subcutaneous (SC) injection (controlled bioavailability).

3. Treatment Groups & Preparation[3]
  • Vehicle Control: Tocopherol-stripped Corn Oil.[4]

    • Why? Standard corn oil contains Vitamin E (tocopherol), which can have estrogenic activity.

  • Positive Control (DES):

    
    .
    
  • Test Article (BPA):

    • Low Dose:

      
       (Environmental relevance).[4]
      
    • Mid Dose:

      
       (Reference dose).[4]
      
    • High Dose:

      
       (Toxicological standard).
      
4. Workflow Visualization

ProtocolWorkflowcluster_0Preparationcluster_1Exposure Window (Organogenesis)cluster_2Analysis PointsMatingTime Mating(GD 0)DosingDaily DosingGD 9 - GD 16Mating->DosingGD 9DietPhytoestrogen-FreeDiet StartDiet->MatingPND0PND 0(Gene Expression)Dosing->PND0BirthAdultAdult (6-8 wks)(Histology/Fertility)PND0->AdultMaturation

Figure 2: Experimental timeline targeting the critical window of Müllerian duct differentiation.

Part 4: Molecular Deep Dive (The Hoxa10 Connection)

The Hoxa10 gene is the "molecular architect" of the uterus. Both DES and BPA target this gene, but in opposing epigenetic directions, which explains their differing phenotypes.[5]

  • DES Action:

    • DES exposure leads to hypermethylation of the Hoxa10 promoter.[5]

    • Result: Permanent repression of Hoxa10.[6]

    • Phenotype:[4][5][7][8][9][10] The uterus fails to differentiate correctly, retaining "oviduct-like" characteristics (T-shaped deformity).

  • BPA Action:

    • BPA exposure leads to hypomethylation of the Hoxa10 estrogen response element (ERE).[5]

    • Result: The gene becomes hypersensitive to estrogen later in life.

    • Phenotype:[11][4][5][7][8][10][12] The uterus looks structurally normal but over-responds to hormonal cycles, leading to hyperplasia and fertility issues.

Self-Validating Check: When performing PCR analysis on PND 0 pups, DES-treated uteri should show decreased Hoxa10 mRNA, while BPA-treated uteri may show increased or unaltered baseline mRNA that spikes significantly upon adult estrogen challenge.

References

  • Bromer, J. G., et al. (2010).[3] Bisphenol-A exposure in utero leads to epigenetic alterations in the developmental programming of uterine estrogen response.[5] FASEB Journal.

  • Susiarjo, M., et al. (2007).[7] Bisphenol A Exposure In Utero Disrupts Early Oogenesis in the Mouse.[4][7] PLOS Genetics.[7]

  • Vandenberg, L. N., et al. (2012).[13] Hormones and Endocrine-Disrupting Chemicals: Low-Dose Effects and Nonmonotonic Dose Responses.[14][15][16] Endocrine Reviews.

  • Newbold, R. R. (2004). Lessons learned from this compound (DES) for endocrine disruptors.[11] Best Practice & Research Clinical Endocrinology & Metabolism.

  • Jefferson, W. N., et al. (2012). Persistent interaction of this compound with the estrogen receptor. Journal of Steroid Biochemistry and Molecular Biology.

  • Prins, G. S., et al. (2011). Bisphenol A promotes human prostate stem-progenitor cell proliferation and increases susceptibility to carcinogenesis. Endocrinology.[11][17]

Sources

How does the binding affinity of Diethylstilbestrol for estrogen receptors compare to natural estrogens?

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative binding affinity of Diethylstilbestrol (DES) versus natural estrogens (specifically 17


-Estradiol, E2) for Estrogen Receptors (ER

and ER

).[1][2] It synthesizes structural biology, quantitative binding data, and experimental protocols.
Executive Summary: The Affinity Paradox

Contrary to the intuition that endogenous ligands (like 17


-Estradiol) possess the highest affinity for their cognate receptors, This compound (DES) exhibits a binding affinity for the Estrogen Receptor (ER) that is equal to or significantly higher than that of 17

-Estradiol (E2).
  • ER

    
    :  DES binds with 2–4 times the affinity of E2.
    
  • ER

    
    :  DES binds with affinity comparable to or slightly higher than E2.[1]
    

This hyper-affinity drives DES's potent transcriptional activity and contributes to its historical toxicity profile. The molecular basis lies in DES's unique "dumbbell" structure, which allows it to mimic the steroid scaffold while maximizing hydrophobic contacts within the Ligand Binding Domain (LBD).

Molecular Mechanism of Binding

To understand why DES binds so tightly, we must look at the atomic interactions within the Ligand Binding Pocket (LBP).

2.1. The Steroid Mimicry

17


-Estradiol (E2) is a four-ring steroid. DES is a non-steroidal stilbene derivative. Despite these gross structural differences, DES achieves "molecular mimicry" through two key features:
  • Phenolic Hydroxyls: The two hydroxyl groups on the DES phenyl rings are spatially separated by ~12.1 Å, almost identical to the distance between the 3-OH and 17

    
    -OH of estradiol (~10.9 Å).
    
  • Ethyl Side Chains: The ethyl groups of DES provide bulk that fits snugly into the hydrophobic core of the receptor, stabilizing the active conformation.

2.2. The Hydrogen Bond Network

Both ligands stabilize the receptor by anchoring Helix 12 (H12) in the "agonist" position, sealing the pocket.

  • Glu353 & Arg394: These residues form a "charged clamp" that anchors the A-ring of E2 (3-OH). DES mimics this with one of its phenolic rings.

  • His524: This residue anchors the D-ring of E2 (17

    
    -OH). The second phenolic ring of DES forms a direct hydrogen bond here.
    
2.3. The "Water Molecule" Factor

A critical distinction in binding energetics involves solvent displacement.

  • Estradiol (E2): In the crystal structure (e.g., PDB 1ERE), E2 fits well, but the pocket often retains specific water molecules to bridge interactions or fill void space.

  • DES: The flexible ethyl chains of DES allow it to expand and fill the hydrophobic cavity more completely than the rigid steroid backbone of E2. This results in a substantial gain in van der Waals contacts and the displacement of water molecules, leading to a favorable entropic gain (release of ordered water) and a higher overall binding affinity.

Visualization: Ligand-Receptor Interaction Logic

G cluster_0 Critical Difference Ligand Ligand (E2 or DES) Glu353 Glu353 (Helix 3) Ligand->Glu353 H-Bond (Phenol 1 / A-Ring) Arg394 Arg394 (Helix 5) Ligand->Arg394 H-Bond (Phenol 1 / A-Ring) His524 His524 (Helix 11) Ligand->His524 H-Bond (Phenol 2 / D-Ring) HydrophobicPocket Hydrophobic Core (Leu, Ala, Phe) Ligand->HydrophobicPocket Van der Waals (Ethyl chains of DES > E2) Helix12 Helix 12 (Activation Function 2) HydrophobicPocket->Helix12 Stabilizes Agonist Conformation Diff DES fits tighter than E2 due to flexible ethyl chains maximizing hydrophobic contact.

Figure 1: Schematic of the conserved hydrogen-bonding network shared by E2 and DES, highlighting the hydrophobic stabilization that drives DES's high affinity.[3]

Quantitative Data Comparison

The following data aggregates results from competitive radioligand binding assays. Note that Relative Binding Affinity (RBA) is the standard metric, where E2 is normalized to 100%.

Table 1: Binding Affinities for ER

and ER

LigandReceptor Subtype

(Dissociation Constant)
Relative Binding Affinity (RBA)Interpretation
17

-Estradiol (E2)
ER

~0.1 nM100% (Reference)High affinity endogenous ligand.
This compound (DES) ER

~0.02 - 0.05 nM175% - 468% Significantly Stronger binder than E2.
Estrone (E1) ER

~0.6 nM~10 - 20%Weaker binder.
17

-Estradiol (E2)
ER

~0.4 nM100% (Reference)Slightly lower affinity for

than

.
This compound (DES) ER

~0.1 - 0.2 nM120% - 295% Stronger or comparable binder.

Data Sources: Kuiper et al. (1997), Blair et al. (2000).

Key Takeaway: DES is not merely an "artificial estrogen"; it is a super-agonist in terms of binding potential. It outcompetes the natural hormone for receptor occupancy at equimolar concentrations.

Experimental Protocol: Competitive Binding Assay

To verify these affinities in your own laboratory, the Competitive Radioligand Binding Assay is the gold standard. This protocol relies on the displacement of tritiated estradiol (


-E2) by the test compound (DES).
Methodology Overview

Objective: Determine the


 of DES and calculate the 

(Inhibition Constant). System: Recombinant Human ER

(rhER

) or Rat Uterine Cytosol.
Step-by-Step Protocol
  • Reagent Preparation:

    • Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% Glycerol, pH 7.4. DTT preserves receptor integrity.

    • Radioligand:

      
      -17
      
      
      
      -Estradiol (Specific Activity ~100 Ci/mmol). Dilute to ~2 nM working stock.
    • Competitor: Prepare serial dilutions of DES and unlabeled E2 (control) in ethanol/buffer (range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • In assay tubes, add:

      • 20

        
        L Competitor (DES or Cold E2)
        
      • 20

        
        L 
        
        
        
        -E2 (Final conc. ~0.5 nM, below
        
        
        )
      • 160

        
        L Receptor Preparation (diluted to bind ~15-20% of total radioligand to avoid ligand depletion).
        
    • Controls:

      • Total Binding (TB):

        
        -E2 + Vehicle (No competitor).
        
      • Non-Specific Binding (NSB):

        
        -E2 + 1000-fold excess unlabeled DES/E2.
        
    • Incubate at 4°C for 18-24 hours (equilibrium conditions).

  • Separation (Hydroxylapatite - HAP Method):

    • Add 200

      
      L of 50% HAP slurry (binds proteins/receptors).
      
    • Incubate 15 min on ice with vortexing.

    • Centrifuge (10,000 x g, 5 min). Discard supernatant (free ligand).

    • Wash pellet 3x with ice-cold TEDG buffer containing 1% Triton X-100.

  • Quantification:

    • Extract bound radioactivity from HAP pellet with ethanol.

    • Add scintillation cocktail and count (LSC).

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Competitor] .

    • Determine

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is the radioligand concentration and
      
      
      is the affinity of the radioligand.
Visualization: Assay Workflow

Assay cluster_QC Quality Control Step1 1. Incubate ER + [3H]-E2 + DES Step2 2. Equilibrium (18h @ 4°C) Step1->Step2 Step3 3. Separation (HAP or Charcoal) Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Step5 5. Calculate Ki (Cheng-Prusoff) Step4->Step5 QC1 Total Binding (No Competitor) QC1->Step1 QC2 Non-Specific (Excess Cold E2) QC2->Step1

Figure 2: Workflow for the Competitive Radioligand Binding Assay used to determine Relative Binding Affinity (RBA).

References
  • Kuiper, G. G., et al. (1997). "Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta." Endocrinology, 138(3), 863-870.[2]

  • Blair, R. M., et al. (2000). "The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands." Toxicological Sciences, 54(1), 138-153.

  • Shiau, A. K., et al. (1998). "The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen." Cell, 95(7), 927-937. (Provides structural context for Helix 12 stabilization).

  • Laws, S. C., et al. (2006). "Estrogen Receptor Binding Assays." EPA Guidelines for Endocrine Disruptor Screening Program.

Sources

Validation of In Vitro Models to Predict the In Vivo Toxicity of Diethylstilbestrol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Predictive Gap

Diethylstilbestrol (DES) represents a seminal challenge in predictive toxicology. Historically prescribed to prevent miscarriage, it was later identified as a potent transplacental carcinogen and teratogen. The failure of early safety assessments to predict these outcomes stems from a critical disconnect: metabolic activation .

While in vivo models (rodents) readily metabolize DES into its reactive quinone intermediate, traditional 2D in vitro models often lack the Phase I/II enzymatic competence to recapitulate this pathway. Consequently, standard assays often yield false negatives for genotoxicity while correctly identifying estrogenic activity.

This guide objectively compares three classes of in vitro models—2D Monolayers, 3D Spheroids, and Microphysiological Systems (MPS)—validating their utility against the in vivo "gold standard" of DES toxicity.

Mechanistic Baseline: The In Vivo "Truth"

To validate any model, we must first define the biological reality we aim to simulate. DES toxicity operates via two distinct, often overlapping mechanisms:

  • Endocrine Disruption (Receptor-Mediated): DES binds Estrogen Receptor alpha (ER

    
    ) with higher affinity than estradiol, driving inappropriate proliferation in reproductive tissues.
    
  • Genotoxicity (Metabolism-Mediated): DES is oxidized (primarily by CYP450s and peroxidases) into DES-4',4''-quinone . This electrophilic metabolite covalently binds to DNA, causing adducts and strand breaks.

Critical Validation Metric: A model is only "valid" for DES safety testing if it can generate the DES-quinone metabolite and demonstrate subsequent DNA damage, not just ER binding.

Comparative Analysis of In Vitro Models

Model A: 2D Monolayers (The Historical Baseline)
  • Examples: MCF-7 (Breast), HepG2 (Liver) in standard flat culture.

  • Performance:

    • Pros: Excellent for high-throughput screening of ER binding affinity. MCF-7 cells show a robust proliferative response to DES (E-Screen assay).

    • Cons: Metabolic Incompetence. Standard 2D HepG2 cultures express low levels of CYP450 enzymes compared to primary hepatocytes. They frequently fail to generate sufficient DES-quinone to trigger a positive result in micronucleus or Ames tests without exogenous metabolic activation (S9 fraction).

  • Verdict: Valid for efficacy (estrogenicity) but invalid for safety (genotoxicity) without modification.

Model B: 3D Spheroids (The Metabolic Bridge)
  • Examples: HepG2 3D Spheroids, Primary Hepatocyte Spheroids.

  • Performance:

    • Mechanism: The 3D architecture restores cell-cell contacts and polarity, significantly upregulating the expression of Phase I (CYP1A1, CYP3A4) and Phase II enzymes.

    • Data Support: Studies demonstrate that 3D HepG2 models show significantly higher sensitivity to genotoxins (including DES-like structures) compared to 2D counterparts, correlating better with in vivo LD50 values.

  • Verdict: Superior predictive validity for metabolite-driven toxicity.

Model C: Microphysiological Systems / Organ-Chips (The Systemic Integrator)
  • Examples: Liver-Chip (Emulate), Multi-organ (Liver-Reproductive) Chips.

  • Performance:

    • Mechanism: Incorporates fluid flow (shear stress) and co-culture (e.g., hepatocytes + Kupffer cells). This maintains high metabolic competence for weeks, allowing for chronic exposure modeling.

    • Data Support: Recent large-scale validation studies (e.g., Emulate's Liver-Chip study) demonstrated an 87% sensitivity in detecting hepatotoxic drugs that passed animal testing but failed in humans.[1] For DES, the "Chip" format allows metabolites generated in a "Liver" compartment to flow to a "Target" compartment (e.g., ovarian tissue), mimicking transplacental toxicity.

  • Verdict: The Gold Standard for complex mechanism of action (MoA) validation.

Summary of Performance Metrics
Feature2D Monolayer (MCF-7/HepG2)3D Spheroid (HepG2)Organ-Chip (Liver/Repro)In Vivo (Rodent)
ER Binding Sensitivity HighHighHighHigh
Metabolic Activation Low (Requires S9)Moderate/HighHigh (Physiological)High
DES-Quinone Formation NegligibleDetectableRobustRobust
Genotoxicity Prediction Poor (False Negative risk)Good Excellent Reference
Throughput HighMediumLowLow
Cost LowMediumHighHigh

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of DES toxicity and where specific in vitro models fail or succeed.

DES_Toxicity_Pathways cluster_2D 2D Models (MCF-7) cluster_3D 3D/MPS Models DES This compound (DES) ER_Path ER Binding (Endocrine Disruption) DES->ER_Path Direct Binding Metabolism Metabolic Activation (CYP450 / Peroxidase) DES->Metabolism Oxidation Teratogenicity Teratogenicity/ Carcinogenicity ER_Path->Teratogenicity Proliferation Quinone DES-4',4''-Quinone (Reactive Metabolite) Metabolism->Quinone Reactive Intermediate DNA_Adduct DNA Adducts (Genotoxicity) Quinone->DNA_Adduct Covalent Binding DNA_Adduct->Teratogenicity Mutation

Caption: Pathway bifurcation showing that while 2D models capture ER binding, metabolically competent 3D/MPS models are required to capture the genotoxic quinone pathway.

Validated Experimental Protocol

Objective: Assess DES genotoxicity using a metabolically competent 3D HepG2 Spheroid model (High-Sensitivity) vs. 2D control.

Phase 1: Model Generation
  • Cell Source: HepG2 cells (ATCC HB-8065).

  • 2D Culture: Seed 1x10^4 cells/well in 96-well flat-bottom plates in EMEM + 10% FBS.

  • 3D Spheroid Formation:

    • Seed 1x10^3 cells/well in Ultra-Low Attachment (ULA) 96-well round-bottom plates.

    • Centrifuge at 200xg for 5 min to aggregate cells.

    • Incubate for 4 days to allow compact spheroid formation (approx. 300-400 µm diameter).

    • Validation Check: Verify upregulation of CYP3A4 via qPCR or Luciferase-IPA assay (Promega) prior to dosing.

Phase 2: DES Exposure & Metabolic Challenge
  • Dosing: Prepare DES concentrations (0.1, 1, 10, 50 µM) in DMSO (final <0.1%).

  • Exposure: Treat both 2D and 3D cultures for 24 hours.

  • Positive Control: Benzo[a]pyrene (requires metabolic activation) or 4-NQO.

  • Negative Control: DMSO vehicle.

Phase 3: Endpoint Analysis (The Comet Assay)

Rationale: The Comet Assay (Single Cell Gel Electrophoresis) detects DNA strand breaks caused by the unstable DES-quinone adducts.

  • Dissociation:

    • 2D: Trypsinize to single cells.

    • 3D: Collect 10-20 spheroids, wash with PBS, and dissociate using Accutase (37°C, 10-15 min) with gentle pipetting to obtain a single-cell suspension.

  • Embedding: Mix cells with low-melting-point agarose (0.5%) and layer onto microscope slides.

  • Lysis: Immerse slides in cold Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Electrophoresis: Place slides in alkaline electrophoresis buffer (300mM NaOH, 1mM EDTA, pH >13) for 20 min (unwinding) followed by electrophoresis (25V, 300mA) for 30 min.

  • Staining & Analysis: Stain with SYBR Gold. Analyze using fluorescence microscopy.

  • Calculation: Measure % Tail DNA (Tail Intensity).

    • Success Criterion: 3D models should show a statistically significant increase in % Tail DNA at lower DES concentrations compared to 2D models, reflecting superior metabolic activation.

References

  • Comparison of in vivo and in vitro effects of this compound on the ovary. Source: ResearchGate (2025). URL:[Link]

  • Development of in vitro 3D cell model from hepatocellular carcinoma (HepG2) cell line and its application for genotoxicity testing. Source: PubMed / Archives of Toxicology (2019). URL:[Link][2]

  • Performance assessment and economic analysis of a human Liver-Chip for predictive toxicology. Source: Emulate / Nature Communications Medicine (2022). URL:[Link]

  • Mechanism of genotoxicity of this compound in vivo. Source: PubMed / Environmental Health Perspectives (1989). URL:[Link]

  • Assessment of the in vitro developmental toxicity of this compound and estradiol in the zebrafish embryotoxicity test. Source: PubMed / Reproductive Toxicology (2021). URL:[Link]

Sources

Assessing the Reproducibility of Diethylstilbestrol (DES)-Induced Epigenetic Changes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Paradox

Diethylstilbestrol (DES) serves as the archetype for endocrine-disrupting chemicals (EDCs). While the phenotypic reproducibility of DES exposure (reproductive tract anomalies, clear cell adenocarcinoma, T-shaped uterus) is undisputed and clinically validated, the mechanistic reproducibility of specific epigenetic signatures varies significantly across studies.

This guide objectively compares the experimental approaches used to detect DES-induced epigenetic alterations. It distinguishes between high-confidence targets (e.g., HOXA10 hypermethylation) and variable genome-wide hits, providing a technical framework to assess the validity of reported epigenetic changes.

Comparative Analysis of Epigenetic Profiling Methodologies

To assess reproducibility, one must first control for the resolution and bias of the profiling platform. The following table compares the three dominant "products" (methodologies) used in DES research.

Table 1: Technical Comparison of Epigenetic Profiling Approaches
FeatureTargeted Bisulfite Sequencing (TBS) Reduced Representation Bisulfite Seq (RRBS) Whole Genome Bisulfite Seq (WGBS)
Scope Locus-specific (Promoters/Enhancers)CpG-rich regions (Islands/Promoters)Global (Intergenic & Gene bodies)
Coverage Depth Ultra-High (>1000x)High (50-100x)Moderate (10-30x)
Reproducibility High (Gold Standard for validation)Moderate (Sensitive to restriction enzyme choice)Variable (Dependent on coverage/bioinformatics)
DES Application Validating HOXA10, Lf, c-fosDiscovery of promoter-associated DMRsTransgenerational inheritance mapping
Key Limitation Requires a priori target knowledgeMisses enhancers/distal regulatory elementsProhibitive cost for high N (power issues)

Critical Analysis of Key Epigenetic Targets

Reproducibility in DES studies is often a function of the genomic region analyzed. We categorize targets into "Tier 1" (High Reproducibility) and "Tier 2" (Context-Dependent).

Tier 1: The HOXA10 Anchor (High Reproducibility)

The hypermethylation of the HOXA10 gene is the most replicated epigenetic signature of developmental DES exposure.

  • Mechanism: DES acts via Estrogen Receptor

    
     (ER
    
    
    
    ) to dysregulate DNA Methyltransferases (DNMT1, DNMT3B).[1]
  • Effect: Permanent hypermethylation of the HOXA10 promoter and intron.

  • Phenotype: Altered uterine organogenesis (homeotic transformation).

  • Consensus: Studies consistently show ~15-20% increase in methylation at specific CpG islands in exposed uteri.

Tier 2: Transgenerational DMRs (Variable Reproducibility)

Studies reporting transgenerational (F3 generation) inheritance often identify differential methylation regions (DMRs) in sperm.

  • Controversy: Specific DMR locations often fail to replicate between labs (e.g., Skinner lab vs. others).

  • Technical Cause: Differences in window sizes for DMR calling, low sample numbers (n<10), and biological noise in sperm methylomes contribute to low overlap.

Table 2: Summary of Key DES-Induced Epigenetic Marks
Gene / LocusEpigenetic MarkTissueReproducibility StatusMechanistic Insight
HOXA10 Hypermethylation (Promoter/Intron)UterusConfirmed Direct repression of developmental programming.
Lf (Lactoferrin)Hypomethylation UterusConfirmed Estrogen-responsive persistent activation.
c-fos Hypomethylation UterusHigh Immediate early gene dysregulation.
Esr1 Hypermethylation ProstateModerate Mediates resistance to estrogen in males.
Global Sperm DMRs Variable Methylation Sperm (F3)Low Likely stochastic or strain-dependent variations.

Mechanistic Visualization

The following diagram illustrates the causal pathway from DES exposure to stable epigenetic reprogramming, highlighting the self-reinforcing loop that ensures phenotype persistence.

DES_Mechanism cluster_Chromatin Chromatin Level Changes DES DES Exposure (In Utero) ER Estrogen Receptor (ERα / ERβ) DES->ER Ligand Binding DNMT Dysregulation of DNMT1 / DNMT3B ER->DNMT Altered Expression HOXA10 HOXA10 Locus Hypermethylation DNMT->HOXA10 CpG Methylation Histone Histone Modification (H3K9ac loss) DNMT->Histone Recruitment of HDACs Phenotype Developmental Reprogramming (T-shaped Uterus / Infertility) HOXA10->Phenotype Gene Silencing Histone->Phenotype Chromatin Compaction

Caption: Causal pathway of DES-induced epigenetic silencing of the HOXA10 developmental regulator.[2]

Validated Experimental Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, any study assessing DES effects must include internal validation steps. This protocol integrates positive controls to distinguish technical failure from biological absence.

Phase 1: Exposure & Tissue Collection
  • Dosing: Administer DES (e.g., 10 µg/kg) subcutaneously on Gestational Days (GD) 9–16 (murine model).

  • Control: Vehicle (corn oil) matched controls.

  • Tissue: Isolate specific tissue (e.g., uterine epithelium) rather than whole organs to prevent cellular heterogeneity from masking epigenetic signals.

Phase 2: The "Anchor" Validation (Mandatory)

Before performing genome-wide assays, validate the model using the HOXA10 anchor.

  • Assay: Targeted Bisulfite Sequencing (TBS).

  • Target Region: Hoxa10 Intron 1 (CpG dense region).

  • Success Criteria: DES samples must show >10% methylation increase vs. Control (p < 0.05).

    • If this fails, the exposure model is invalid; do not proceed to WGBS.

Phase 3: Global Profiling & Verification
  • Library Prep: RRBS or WGBS (minimum 15x coverage).

  • Bioinformatics:

    • Align to reference genome.

    • Call DMRs (Differential Methylation Regions).

    • Filter: Require ≥3 consecutive CpGs and >10% methylation difference.

  • Cross-Validation: Select top 5 DMRs and validate via Pyrosequencing in a separate cohort.

Workflow Diagram

Validation_Workflow Start Start: DES Exposure Model Tissue Tissue Isolation (Epithelium vs Stroma) Start->Tissue Check1 QC: RNA/DNA Integrity Tissue->Check1 Anchor Anchor Assay: Targeted Bisulfite Seq (HOXA10 Locus) Check1->Anchor Pass Decision Is HOXA10 Hypermethylated? Anchor->Decision Global Proceed to Global Profiling (WGBS / ChIP-seq) Decision->Global Yes (>10% diff) Stop STOP: Model Invalid Re-evaluate Dosing/Timing Decision->Stop No Validation Technical Validation (Pyrosequencing of Top Hits) Global->Validation

Caption: Decision tree for validating DES-induced epigenetic changes using the HOXA10 anchor.

References

  • Bromer, J. G., et al. (2009). "Hypermethylation of Homeobox A10 by in Utero this compound Exposure: An Epigenetic Mechanism for Altered Developmental Programming."[3][4][5][6][7] Endocrinology. Link

  • Skinner, M. K., et al. (2010).[8] "Epigenetic transgenerational actions of environmental factors in disease etiology." Trends in Endocrinology & Metabolism. Link

  • Sato, K., et al. (2009).[1] "Neonatal exposure to this compound alters expression of DNA methyltransferases and methylation of genomic DNA in the mouse uterus."[3][4] Endocrine Journal. Link

  • Newbold, R. R., et al. (2006). "Developmental exposure to endocrine disruptors and the obesity epidemic." Reproductive Toxicology. Link

  • Greally, J. M. (2018). "A user's guide to the controversial world of epigenetic inheritance." PLOS Genetics. Link

  • Doherty, L. F., et al. (2010).[9] "In utero exposure to this compound (DES) or bisphenol-A (BPA) increases EZH2 expression in the mammary gland: an epigenetic mechanism linking endocrine disruptors to breast cancer." Hormones and Cancer. Link

Sources

A Meta-Analysis of Long-Term Health Outcomes in DES-Exposed Cohorts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Diethylstilbestrol (DES), a potent synthetic estrogen prescribed to millions of pregnant women from 1940 to 1971, stands as a stark model for endocrine disruption and transplacental carcinogenesis.[1][2][3] Decades of longitudinal research have revealed a wide spectrum of adverse health outcomes, not only in the women who took the drug but also in their prenatally exposed children and potentially subsequent generations. This guide provides a meta-analytical perspective on the long-term health consequences observed in DES-exposed cohorts. It objectively compares health risks across different exposed populations, synthesizes quantitative data from major cohort studies, and delves into the mechanistic underpinnings and experimental methodologies that form the basis of our current understanding. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and technically grounded overview of the DES legacy.

Introduction: The Legacy of an Endocrine Disruptor

This compound (DES) is a non-steroidal estrogen that was prescribed to pregnant women under the belief that it would prevent miscarriages and other pregnancy complications.[1][2] This practice was halted in 1971 after a pivotal study linked in utero DES exposure to a rare vaginal cancer, clear cell adenocarcinoma (CCA), in young women.[1][4] This discovery triggered one of the most extensive and long-running public health follow-up efforts in history, primarily through the National Cancer Institute's (NCI) DES Follow-up Study, which has tracked the health of multiple exposed cohorts for decades.[3]

The primary cohorts under investigation include:

  • DES Mothers: Women who were prescribed and took DES during pregnancy.[2]

  • DES Daughters: Women who were exposed to DES in utero.[2]

  • DES Sons: Men who were exposed to DES in utero.[2]

  • Third Generation: The children of DES daughters and sons, who were not directly exposed.[2][5]

This guide synthesizes the findings from numerous studies to provide a comparative analysis of the health risks that define the legacy of DES exposure.

Logic of Epidemiological Investigation: The Cohort Study Model

Understanding the health outcomes of DES exposure relies heavily on the long-term prospective cohort study design. This methodology is crucial for establishing temporal relationships between exposure and disease. The causality behind this choice is that it allows researchers to track and compare the incidence of various health conditions in exposed individuals against a comparable group of unexposed individuals over many years, even decades.

The workflow for such a study is a self-validating system designed to minimize bias and establish robust correlations.

DES_Cohort_Workflow cluster_0 Phase 1: Cohort Assembly & Baseline cluster_1 Phase 2: Longitudinal Follow-Up cluster_2 Phase 3: Data Analysis & Outcome Comparison A Identify & Recruit Exposed Cohorts (e.g., from clinical records) C Collect Baseline Data (Medical history, demographics, exposure details) A->C B Recruit Matched Unexposed Control Group B->C D Periodic Questionnaires (Health status, lifestyle, new diagnoses) C->D E Medical Record Verification of Reported Diagnoses D->E G Calculate Incidence Rates for Health Outcomes E->G F Biospecimen Collection (Blood, tissue for mechanistic studies) H Statistical Analysis (e.g., Relative Risk, Hazard Ratios) G->H I Peer-Reviewed Publication of Findings H->I

Caption: Workflow of a typical long-term DES cohort study.

Comparative Health Outcomes Across DES-Exposed Cohorts

The health consequences of DES exposure are multi-faceted and vary significantly depending on the cohort. The following sections compare the established and suspected risks for each group.

DES Mothers (First Generation)

The primary long-term health risk identified for women who took DES during pregnancy is a moderately increased risk of breast cancer.[2][3][6] Studies have found that DES mothers have about a 30% higher risk of developing breast cancer compared to unexposed women.[2] This translates to a lifetime risk of approximately 1 in 6, compared to 1 in 8 for the general population.[2] Importantly, follow-up studies have also shown increased breast cancer mortality, suggesting the association is not merely due to more diligent screening in this high-risk group.[3]

DES Daughters (Second Generation)

This is the most profoundly affected cohort, with a wide range of reproductive, cancerous, and other health issues.

  • Cancer Risks: The signature injury of DES exposure is a ~40-fold increased risk of developing clear cell adenocarcinoma (CCA) of the vagina and cervix, although the absolute risk remains low (approx. 1 in 1,000 DES daughters).[1] They also face a doubled risk of developing high-grade cervical precancers (cervical intraepithelial neoplasia).[1] After the age of 40, DES daughters have demonstrated a nearly two-fold increased risk of breast cancer.[1] More recent studies have also suggested a potential doubling in the risk of pancreatic cancer.[1]

  • Reproductive Tract Abnormalities & Infertility: Structural changes to the reproductive tract, including a T-shaped uterus, hooded cervix, or vaginal adenosis (VEC), are common.[7] These abnormalities contribute to a significantly higher risk of infertility, ectopic pregnancy, miscarriage, and preterm delivery.[1][4][8] For instance, the risk of premature delivery for a DES daughter can be as high as 53%, compared to 18% in unexposed women.[1]

  • Other Health Issues: DES daughters are at a higher risk for early menopause (before age 45), hypertension, high cholesterol, and coronary artery disease.[1]

DES Sons (Second Generation)

While less studied than their female counterparts, DES sons also exhibit an increased risk for certain health problems.

  • Genital Abnormalities: Non-cancerous epididymal cysts are the most common finding.[2][8] There is also an increased risk of structural abnormalities like undescended testicles (cryptorchidism) and misplaced urethral openings (hypospadias).[8]

  • Cancer Risk: The link between DES exposure and testicular cancer has been controversial, but some meta-analyses and cohort studies suggest an increased risk.[9][10]

  • Other Health Issues: Similar to DES daughters, exposed sons may have a higher risk of high cholesterol, hypertension, and pancreatitis.[1]

Third Generation (Grandchildren)

The question of transgenerational inheritance of DES-induced health risks is a critical area of ongoing research.[5] Animal studies suggest that DES can cause heritable epigenetic changes (modifications to DNA that don't change the sequence itself but alter gene expression).[1][4][5]

  • Current Human Evidence: Studies of DES grandchildren are still observing a relatively young cohort.[10] However, preliminary findings suggest that DES granddaughters may have an increased risk of menstrual irregularities, amenorrhea (skipped periods), and preterm birth.[3][7] An early suggestion of increased ovarian cancer risk was noted but was based on very few cases and requires further study.[3][5] To date, there is little strong evidence of increased cancer risk in the third generation, but follow-up is essential as this cohort ages.[10]

Quantitative Synthesis: A Tabular Comparison of Health Risks

The following table summarizes the relative risks (RR) or hazard ratios (HR) for key health outcomes from major cohort studies and reviews. This provides an objective comparison of risk magnitudes across the different exposed populations.

Health OutcomeExposed CohortComparison GroupRelative Risk (RR/HR) & 95% Confidence Interval (CI)Source(s)
Breast Cancer DES MothersUnexposed WomenRR = 1.27 (1.07 - 1.52)[6]
Breast Cancer (Age ≥40) DES DaughtersUnexposed WomenRR ≈ 2.0[1][11]
Clear Cell Adenocarcinoma DES DaughtersUnexposed WomenRR ≈ 40[1][12]
High-Grade Cervical Dysplasia DES DaughtersUnexposed WomenRR ≈ 2.0[1][2]
Infertility DES DaughtersUnexposed WomenRR ≈ 2.4[4]
Preterm Delivery DES DaughtersUnexposed WomenRR ≈ 4.7[8]
Ectopic Pregnancy DES DaughtersUnexposed WomenRR ≈ 3.7[8]
Early Menopause (<45 yrs) DES DaughtersUnexposed WomenRR > 2.0[1]
Epididymal Cysts DES SonsUnexposed MenRR ≈ 3.0 - 4.0[8]
Hypospadias DES SonsUnexposed MenRR ≈ 2.0[8]

Mechanistic Insights: Estrogen Receptor Disruption and Epigenetic Programming

DES exerts its toxic effects primarily by acting as a potent agonist of the estrogen receptor-alpha (ERα).[8] During critical windows of fetal development, the reproductive tract and other tissues are exquisitely sensitive to hormonal signals. DES, by mimicking and overwhelming the natural estrogen signals, disrupts normal cellular differentiation and organogenesis.

Causality of Experimental Choice: The choice to focus on estrogen receptor pathways is driven by the known pharmacology of DES. Its structural similarity to estradiol allows it to bind to and activate estrogen receptors, leading to inappropriate gene expression during development, which is hypothesized to be the root cause of the observed pathologies.

DES_Mechanism cluster_0 Cellular Level cluster_1 In Nucleus cluster_2 Organismal Outcome DES DES (Synthetic Estrogen) ER Estrogen Receptor (ERα) in Cytoplasm DES->ER Binds & Activates Nucleus Nucleus ER->Nucleus Translocates ERE Estrogen Response Element (on DNA) Epigenetic Epigenetic Machinery (e.g., DNMTs, HDACs) Gene Target Genes (e.g., HOX genes) ERE->Gene Regulates Transcription Outcome1 Altered Gene Expression (Incorrect developmental cues) Gene->Outcome1 Epigenetic->ERE Modifies DNA/ Histones Outcome2 Heritable Epigenetic Changes (Altered DNA methylation) Epigenetic->Outcome2 Outcome3 Abnormal Cell Differentiation & Tissue Organization Outcome1->Outcome3 Outcome2->Outcome3 contributes to Outcome4 Long-Term Health Effects (Cancer, Infertility, Structural Abnormalities) Outcome3->Outcome4

Caption: Simplified mechanism of DES-induced developmental disruption.

This disruption leads to lasting consequences, including persistent expression of inappropriate cell types (e.g., glandular cells in the vagina, leading to adenosis) and altered expression of key developmental genes (like the HOX gene family), which are crucial for patterning the reproductive tract. Furthermore, DES exposure is associated with heritable epigenetic changes, such as altered DNA methylation patterns, which can durably change gene expression and may explain the potential for third-generation effects.[1][5]

Exemplar Protocol: Murine Model for Assessing DES-Induced Reproductive Tract Abnormalities

Animal models, particularly in mice, have been indispensable for elucidating the mechanisms of DES toxicity and predicting adverse health effects in humans.[1] The following protocol outlines a standard experimental workflow.

Trustworthiness through Design: This protocol is a self-validating system. The inclusion of a vehicle control group (negative control) is essential to ensure that any observed effects are due to DES and not the administration procedure. The use of a positive control (e.g., a known dose of estradiol) can help benchmark the relative potency of DES. Histopathological analysis provides objective, verifiable endpoints.

Step-by-Step Methodology:

  • Animal Model Selection: Timed-pregnant CD-1 or C57BL/6 mice are commonly used due to their well-characterized reproductive biology.

  • Dosing Regimen:

    • Prepare DES solution in a suitable vehicle (e.g., corn oil). A typical dose to induce reproductive tract abnormalities is 1-100 µg/kg of body weight.

    • Administer DES or vehicle control via subcutaneous injection to the pregnant dam on specific days of gestation (e.g., gestational days 9-16), a critical period for reproductive tract development in the mouse fetus.

  • Offspring Follow-up:

    • Allow dams to give birth and wean the pups.

    • Maintain the female offspring (the equivalent of "DES daughters") into adulthood (e.g., 2-6 months of age).

  • Endpoint Analysis:

    • At the designated age, euthanize the female offspring.

    • Carefully dissect the entire reproductive tract (ovaries, oviducts, uterus, cervix, and vagina).

    • Perform gross morphological examination, noting any structural abnormalities (e.g., uterine horns, cervical hoods).

  • Histopathological Evaluation:

    • Fix the tissues in 10% neutral buffered formalin.

    • Process tissues for paraffin embedding.

    • Section the tissues and perform Hematoxylin and Eosin (H&E) staining.

    • A board-certified veterinary pathologist should examine the slides in a blinded fashion to score for lesions such as vaginal adenosis, uterine inflammation, and epithelial cell metaplasia.

  • Data Analysis:

    • Compare the incidence and severity of gross and histological abnormalities between the DES-exposed and vehicle-control groups using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for severity scores).

Discussion and Future Directions

Over fifty years of research have unequivocally established DES as a human carcinogen and a potent endocrine disruptor with multi-generational impacts.[3][4] The data synthesized from long-term cohort studies provide a clear picture of elevated risks for specific cancers, reproductive failures, and other health conditions in exposed mothers, daughters, and sons.

While the risks for the first and second generations are well-defined, the long-term consequences for the third generation remain an area of active and critical investigation.[2] As this cohort ages into the period of life where cancers and chronic diseases become more common, continued follow-up is imperative.[10] Furthermore, the mechanisms of transgenerational inheritance, likely mediated by epigenetics, require deeper exploration. The DES saga serves as a crucial, albeit tragic, human model for understanding how early-life exposure to endocrine-disrupting chemicals can program an individual for disease later in life, a lesson of profound importance for modern drug development and environmental health regulation.

References

  • Physical and psychological problems associated with exposure to this compound (DES). Journal of psychosomatic obstetrics and gynaecology.[Link]

  • This compound revisited: a review of the long-term health effects. PubMed.[Link]

  • Reproductive and Hormone-Related Outcomes in Women whose Mothers were Exposed in utero to this compound (DES). National Institutes of Health.[Link]

  • This compound (DES) Exposure and Cancer. National Cancer Institute.[Link]

  • Management of women exposed to DES in utero – evidence summary. Cancer Council Australia.[Link]

  • Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects. National Institutes of Health.[Link]

  • The DES saga: Death risk high for young women exposed in utero. UChicago Medicine.[Link]

  • DES Exposure: Questions and Answers. American Cancer Society.[Link]

  • Benign and Malignant Outcomes in the Offspring of Females Exposed In Utero to this compound (DES): An Update from the NCI Third Generation Study. MDPI.[Link]

  • The NCI DES Follow-up Study. National Cancer Institute, Division of Cancer Epidemiology and Genetics.[Link]

  • Podcast 133: Over 50 years later, DES's adverse effects continue. YouTube.[Link]

  • Caring for the this compound exposed patient. desinfo.org.[Link]

  • Birth defects of this compound. Wikipedia.[Link]

  • Long-term cancer risk in women given this compound (DES) during pregnancy. ResearchGate.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylstilbestrol
Reactant of Route 2
Diethylstilbestrol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.